4-Methoxybenzaldehyde thiosemicarbazone
Description
Structure
3D Structure
Properties
IUPAC Name |
[(E)-(4-methoxyphenyl)methylideneamino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-13-8-4-2-7(3-5-8)6-11-12-9(10)14/h2-6H,1H3,(H3,10,12,14)/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNWURMRBJWUFJ-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660488 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4334-74-1 | |
| Record name | Anisaldehyde, thiosemicarbazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004334741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anisaldehyde thiosemicarbazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxybenzaldehyde Thiosemicarbazone
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Methoxybenzaldehyde Thiosemicarbazone. Thiosemicarbazones are a class of compounds recognized for their wide array of biological activities, including antibacterial, antiviral, and antitumor properties.[1][2] The derivatization of these molecules, such as with the inclusion of a methoxy group on the benzaldehyde ring, can significantly influence their chemical characteristics and therapeutic potential. This document serves as a technical resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the synthesis, spectral analysis, and structural features of this compound. The methodologies presented herein are grounded in established scientific protocols, ensuring reliability and reproducibility.
Introduction
Thiosemicarbazones are Schiff bases typically formed through the condensation reaction of a thiosemicarbazide with an aldehyde or a ketone.[3] Their pharmacological significance stems from their ability to act as chelating agents for metal ions, which is often linked to their biological activity.[2] The this compound variant incorporates a methoxy group at the para position of the benzaldehyde ring, a substitution known to modulate electronic and steric properties, thereby impacting molecular interactions and biological efficacy. This guide delves into the fundamental physicochemical aspects of this specific compound, providing a robust foundation for further research and application.
Synthesis of this compound
The synthesis of this compound is a straightforward condensation reaction. The causality behind this experimental choice lies in the nucleophilic addition of the primary amine of thiosemicarbazide to the electrophilic carbonyl carbon of 4-methoxybenzaldehyde, followed by dehydration to form the characteristic azomethine (-C=N-) bond.
Experimental Protocol: Synthesis
A detailed, step-by-step methodology for the synthesis is provided below:
-
Reactant Preparation : Dissolve equimolar amounts of 4-methoxybenzaldehyde and thiosemicarbazide in a suitable solvent, such as methanol or ethanol.[1][4]
-
Catalysis : Add a few drops of a catalytic amount of acid (e.g., acetic acid or hydrochloric acid) to the mixture to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[1][5]
-
Reaction Condition : The mixture is typically stirred at room temperature or gently refluxed for a period ranging from a few hours to 24 hours to ensure the completion of the reaction.[1][6]
-
Product Isolation : Upon completion, the reaction mixture is cooled, often leading to the precipitation of the product. The solid product is then collected by filtration.[1][6]
-
Purification : The crude product is washed with a cold solvent (the same as the reaction solvent) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate to obtain crystals suitable for analysis.[7][8]
The workflow for the synthesis is illustrated in the following diagram:
Caption: Synthetic workflow for this compound.
Structural Elucidation and Spectroscopic Analysis
The structural confirmation of the synthesized this compound relies on a combination of spectroscopic techniques. Each technique provides unique information about the molecular framework.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The formation of the thiosemicarbazone is confirmed by the appearance of the C=N (azomethine) stretching vibration and the disappearance of the C=O stretching vibration of the aldehyde.
Key FT-IR Vibrational Frequencies:
| Functional Group | Wavenumber (cm⁻¹) | Significance |
| N-H Stretching | 3150-3400 | Indicates the presence of the amine and hydrazine N-H groups.[9][10] |
| C=N Stretching (Azomethine) | ~1600 | Confirms the formation of the Schiff base.[1][9] |
| C=C Stretching (Aromatic) | 1500-1600 | Characteristic of the benzene ring.[9] |
| C=S Stretching (Thione) | ~845, ~1177 | Indicates the presence of the thione group.[1][9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule, respectively.
¹H NMR Spectral Data:
The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the methoxy group protons, the azomethine proton, and the N-H protons of the thiosemicarbazide moiety.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Significance |
| -NH₂ | Variable | Singlet | Protons of the terminal amine group. |
| -NH- | Variable | Singlet | Proton of the hydrazine linkage. |
| CH=N | ~7.70-8.20 | Singlet | Azomethine proton, confirming imine formation.[5][9] |
| Aromatic Protons | ~6.85-7.50 | Doublets | Protons of the p-disubstituted benzene ring.[9] |
| -OCH₃ | ~3.77 | Singlet | Protons of the methoxy group.[9] |
¹³C NMR Spectral Data:
The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, further confirming its structure.
| Carbon | Chemical Shift (δ, ppm) | Significance |
| C=S (Thione) | ~175-180 | Carbon of the thione group.[5] |
| C=N (Azomethine) | ~142-162 | Carbon of the azomethine group.[9] |
| Aromatic Carbons | ~114-160 | Carbons of the benzene ring.[9] |
| -OCH₃ | ~55 | Carbon of the methoxy group.[9] |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Thiosemicarbazones typically exhibit absorption bands corresponding to π-π* and n-π* transitions. The methanolic solution of similar thiosemicarbazones displays absorption bands in the range of 250-350 nm, which are attributed to π-π* transitions within the aromatic ring and the C=S group.[11]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall molecular conformation. While the specific crystal structure for this compound is not detailed in the provided results, related structures reveal key features. The molecule is generally planar, with the thiosemicarbazone moiety adopting a trans conformation.[12] Intermolecular hydrogen bonding, particularly N-H···S interactions, plays a crucial role in the crystal packing.[7][13]
The logical relationship for spectroscopic analysis is depicted below:
Caption: Spectroscopic techniques for structural elucidation.
Physicochemical Properties
Solubility
This compound is expected to have limited solubility in water due to the hydrophobic nature of the aromatic ring.[14][15] It is generally soluble in organic solvents such as methanol, ethanol, acetone, chloroform, and DMSO.[1][15] The solubility in polar organic solvents is facilitated by the potential for hydrogen bonding with the N-H groups.
Thermal Properties
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and melting point of the compound. Thiosemicarbazone derivatives generally exhibit good thermal stability.[3][16] The melting point of a related compound, 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone, is reported to be in the range of 181-182°C.[9]
Experimental Protocol: Thermal Analysis
-
Sample Preparation : A small, accurately weighed sample (typically 5-10 mg) is placed in an appropriate crucible (e.g., alumina).[3]
-
Instrumentation : The analysis is performed using a TGA/DSC instrument.
-
Heating Program : The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.[3]
-
Data Acquisition : The weight loss (TGA) and heat flow (DSC) are recorded as a function of temperature. The melting point is determined from the endothermic peak in the DSC curve, and the decomposition temperature is identified from the onset of weight loss in the TGA curve.[16]
Potential Applications
Thiosemicarbazones are a versatile class of compounds with a broad spectrum of biological activities.[4] The presence of the methoxy group can enhance these properties. Potential applications of this compound and its derivatives include:
-
Anticancer Agents : Thiosemicarbazones have shown promising cytotoxic activity against various cancer cell lines.[1][4]
-
Antimicrobial Agents : These compounds exhibit activity against a range of bacteria and fungi.[2][3]
-
Antiviral Agents : Certain thiosemicarbazone derivatives have demonstrated antiviral properties.[1]
-
Coordination Chemistry : They serve as versatile ligands for the synthesis of metal complexes with interesting structural and catalytic properties.[2]
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of this compound. The synthesis is achieved through a reliable condensation reaction, and its structure is unequivocally confirmed by a suite of spectroscopic techniques. The compound's characteristics, including its solubility and thermal stability, are crucial for its handling and potential applications in medicinal chemistry and materials science. The insights and protocols presented here offer a solid foundation for researchers to further explore the potential of this and related thiosemicarbazone derivatives.
References
-
Crystal structure of 4-hydroxy-3-methoxybenzaldehyde thiosemicarbazone. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. (2021). MDPI. Retrieved from [Link]
-
Biological Properties of 4-Benzyloxybenzaldehyde-4-Methyl-3-Thiosemicarbazone and its Cd(II) Complex. (2017). ResearchGate. Retrieved from [Link]
-
4-Methylbenzaldehyde thiosemicarbazone. (2009). National Center for Biotechnology Information. Retrieved from [Link]
-
3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde thiosemicarbazone. (n.d.). SpectraBase. Retrieved from [Link]
-
4-Methylbenzaldehyde thiosemicarbazone. (2009). ResearchGate. Retrieved from [Link]
-
Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. (2017). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization and DFT Calculations of Thiosemicarbazone 4-Methoxy Benzaldehyde Zinc Chloride. (n.d.). ResearchGate. Retrieved from [Link]
-
13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). The Human Metabolome Database. Retrieved from [Link]
-
Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. (2022). MDPI. Retrieved from [Link]
-
hydroxy-3-methoxy benzaldehyde thiosemicarbazone: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
4-Methylbenzaldehyde thiosemicarbazone. (2009). ResearchGate. Retrieved from [Link]
-
4-Methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis, Characterization Antimicrobial and Antioxidant Activities of 2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone. (2018). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
4-Methoxybenzaldehyde. (n.d.). Solubility of Things. Retrieved from [Link]
-
Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. (n.d.). Jahangirnagar University. Retrieved from [Link]
-
Synthesis and identification of meta-(4-bromobenzyloxy) benzaldehyde thiosemicarbazone (MBBOTSC) as novel ligand for cadmium extraction by ultrasound assisted-dispersive-ionic liquid-liquid micro extraction method. (2021). Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. (2017). ResearchGate. Retrieved from [Link]
-
Simultaneous Determination Of U(Vi) and Pd (Ii) Using 4-Hydroxybenzaldehyde Thiosemicarbazone By Second Order Derivative Spectrophotometric Technique. (2020). Lupine Publishers. Retrieved from [Link]
-
Showing metabocard for 4-Methoxybenzaldehyde (HMDB0029686). (2012). The Human Metabolome Database. Retrieved from [Link]
-
Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives. (2023). SpringerLink. Retrieved from [Link]
-
Synthesis and crystal structure of a solvated CoIII complex with 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone ligands. (2015). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (2014). National Center for Biotechnology Information. Retrieved from [Link]
-
View of VIBRATIONAL, NMR AND UV VISIBLE SPECTROSCOPIC INVESTIGATION OF THIOSEMICARBAZONE OF 4- CHLORO BENZALDEHYDE USING COMPUTATIONAL CALCULATION. (n.d.). International Journal of Recent Scientific Research. Retrieved from [Link]
-
Preparation, Growth, Spectroscopic and Thermal Characterization of Thiosemicarbazone of 4- Chlorobenzaldehyde and Benzaldehyde. (n.d.). JETIR. Retrieved from [Link]
-
3-Methoxybenzaldehyde thiosemicarbazone. (2012). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. (2017). Oriental Journal of Chemistry. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives - ProQuest [proquest.com]
- 5. juniv.edu [juniv.edu]
- 6. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. 4-Methylbenzaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. jetir.org [jetir.org]
The Multifaceted Mechanism of Action of 4-Methoxybenzaldehyde Thiosemicarbazone: A Technical Guide for Researchers
Abstract
4-Methoxybenzaldehyde thiosemicarbazone, a derivative of the versatile thiosemicarbazone scaffold, has emerged as a compound of significant interest in medicinal chemistry. Its diverse pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties, stem from a complex and multifaceted mechanism of action. This technical guide provides an in-depth exploration of the core molecular pathways and cellular responses modulated by this compound. We will delve into the critical roles of metal chelation, enzyme inhibition, induction of oxidative stress, and the subsequent triggering of programmed cell death and cell cycle disruption. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential and the experimental methodologies used to elucidate its function.
Introduction: The Chemical Biology of Thiosemicarbazones
Thiosemicarbazones (TSCs) are a class of Schiff bases characterized by the presence of a C=N-NH-C(=S)NH2 structural motif.[1] This backbone provides a flexible framework for chemical modification, allowing for the synthesis of a vast library of derivatives with a wide spectrum of biological activities.[2] A key feature of TSCs is their ability to act as chelating agents, forming stable complexes with transition metal ions.[1][3][4] This metal-binding property is often intrinsically linked to their biological effects. The coordination of metal ions can enhance the lipophilicity of the molecule, facilitating its transport across cellular membranes, and can also directly participate in redox cycling, leading to the generation of reactive oxygen species (ROS).[5]
This compound incorporates a methoxy group at the para position of the benzaldehyde ring. This electron-donating group can influence the electronic properties of the entire molecule, potentially modulating its metal-chelating ability and interaction with biological targets.[4][6] Understanding the specific contributions of this substituent is crucial for the rational design of more potent and selective therapeutic agents.
Synthesis of this compound
The synthesis of this compound is typically achieved through a straightforward condensation reaction between 4-methoxybenzaldehyde and thiosemicarbazide.[7][8]
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve equimolar amounts of 4-methoxybenzaldehyde and thiosemicarbazide in a suitable solvent, such as ethanol or methanol.[7][8]
-
Catalysis: Add a few drops of a catalyst, commonly glacial acetic acid, to the mixture to facilitate the condensation reaction.[7]
-
Reflux: Heat the reaction mixture under reflux for a period of 2 to 6 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography.
-
Crystallization: Upon completion, allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.[7]
-
Isolation and Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol) to remove any unreacted starting materials, and dry under vacuum.[7]
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[7]
Anticancer Mechanism of Action
The anticancer activity of this compound is not attributed to a single mode of action but rather a convergence of several interconnected cellular events.
Metal Chelation and Enzyme Inhibition
A primary mechanism underlying the anticancer effects of thiosemicarbazones is their ability to chelate essential metal ions, particularly iron and copper, which are crucial for the function of several key enzymes involved in cell proliferation.[3][9]
-
Ribonucleotide Reductase (RR) Inhibition: RR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. The active site of RR contains a tyrosyl free radical that is stabilized by a binuclear iron center. By chelating this iron, thiosemicarbazones can inactivate RR, leading to the depletion of the deoxyribonucleotide pool and subsequent inhibition of DNA synthesis and repair.[9] This ultimately results in cell cycle arrest, primarily at the G1/S phase transition.[10]
-
Topoisomerase Inhibition: Some thiosemicarbazones have been shown to inhibit topoisomerases, enzymes that are essential for resolving DNA topological problems during replication, transcription, and recombination. By stabilizing the cleavable complex between topoisomerase and DNA, these compounds can induce DNA strand breaks, triggering apoptotic cell death.
Generation of Reactive Oxygen Species (ROS)
The iron complexes of thiosemicarbazones are often redox-active.[9][10] They can participate in Fenton-like reactions, catalyzing the conversion of hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals (•OH). This surge in intracellular ROS levels creates a state of oxidative stress.[10] Cancer cells, which often have a higher basal level of ROS compared to normal cells, are particularly vulnerable to this additional oxidative burden.[10] The excessive ROS can damage cellular macromolecules, including lipids, proteins, and DNA, leading to loss of function and induction of cell death pathways.
Induction of Apoptosis
The culmination of enzyme inhibition, DNA damage, and oxidative stress is the activation of programmed cell death, or apoptosis. This compound and related compounds can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: ROS-induced damage to mitochondria can lead to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors such as cytochrome c into the cytoplasm.[11] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9, initiating a caspase cascade that culminates in the activation of executioner caspases like caspase-3.[11]
-
Extrinsic Pathway: While less commonly reported for thiosemicarbazones, some compounds can activate the extrinsic pathway by upregulating the expression of death receptors on the cell surface. Ligand binding to these receptors triggers the recruitment of adaptor proteins and pro-caspase-8, leading to the activation of caspase-8 and the subsequent activation of downstream executioner caspases.[12]
The activation of executioner caspases leads to the cleavage of key cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.
Induction of Cell Cycle Arrest
As a direct consequence of DNA synthesis inhibition and cellular stress, this compound can induce cell cycle arrest.[10] This provides the cell with time to repair the damage or, if the damage is too severe, to initiate apoptosis. The primary checkpoint affected is typically the G1/S transition, preventing the cell from entering the DNA synthesis phase with a depleted dNTP pool.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cancer cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content of the cells.
-
Data Analysis: Deconvolute the resulting DNA content histograms using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Antimicrobial Mechanism of Action
The antimicrobial properties of this compound are also linked to its ability to chelate metal ions that are essential for microbial growth and survival.[7] By sequestering these metals, the compound can disrupt critical metabolic pathways and enzyme functions within bacteria and fungi. The increased lipophilicity upon metal complexation can also facilitate the compound's entry into microbial cells.
Anticonvulsant Mechanism of Action
The precise mechanism of the anticonvulsant activity of thiosemicarbazones is still under investigation. However, it is hypothesized to involve the modulation of various neurotransmitter systems and ion channels.[13][14] Potential targets include:
-
Voltage-gated sodium and calcium channels: Altering the function of these channels can reduce neuronal excitability.[15][16]
-
GABAergic system: Enhancement of GABAergic inhibition is a common mechanism for anticonvulsant drugs.[15]
-
Glutamatergic system: Attenuation of excitatory glutamatergic neurotransmission can also suppress seizure activity.[15]
Further research is needed to fully elucidate the specific molecular targets of this compound in the central nervous system.
Structure-Activity Relationship (SAR)
The biological activity of benzaldehyde thiosemicarbazones is significantly influenced by the nature and position of substituents on the aromatic ring.[4] The electron-donating methoxy group at the para-position in this compound is thought to enhance its biological activity by increasing the electron density on the azomethine nitrogen, which can improve its metal-chelating capabilities.[4][6] Comparative studies with other substituted analogs are essential to fully understand the role of the 4-methoxy group in modulating the therapeutic efficacy and selectivity of this class of compounds.
Conclusion and Future Directions
This compound is a promising pharmacological agent with a complex and multifaceted mechanism of action. Its ability to interfere with fundamental cellular processes such as metal homeostasis, DNA replication, and redox balance underlies its potent anticancer, antimicrobial, and potential anticonvulsant activities. The insights provided in this guide highlight the key molecular pathways targeted by this compound and offer a foundation for future research. Further investigation into its specific molecular interactions, in vivo efficacy, and safety profile will be crucial for its potential translation into a clinical setting. The continued exploration of structure-activity relationships will also pave the way for the design of next-generation thiosemicarbazones with enhanced potency and target selectivity.
References
-
Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. (2025). PMC - PubMed Central. [Link]
-
Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. (2024). PMC - PubMed Central. [Link]
-
Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. (2024). PMC - PubMed Central. [Link]
-
New Thiosemicarbazide Derivatives with Multidirectional Biological Action. (2024). MDPI. [Link]
-
Novel alkyl-substituted 4-methoxy benzaldehyde thiosemicarbazones: Multi-target directed ligands for the treatment of Alzheimer's disease. (2023). R Discovery. [Link]
-
Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. (2021). Semantic Scholar. [Link]
-
Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. (2020). MDPI. [Link]
-
Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. (2017). Scirp.org. [Link]
-
Novel alkyl-substituted 4-methoxy benzaldehyde thiosemicarbazones: Multi-target directed ligands for the treatment of Alzheimer's disease. (2023). PubMed. [Link]
-
ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW. (2014). Semantic Scholar. [Link]
-
Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines. (2010). NIH. [Link]
-
Novel alkyl-substituted 4-methoxy benzaldehyde thiosemicarbazones: Multi-target directed ligands for the treatment of Alzheimer's disease. (2023). ResearchGate. [Link]
-
Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. (2017). ResearchGate. [Link]
-
Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Novel alkyl-substituted 4-methoxy benzaldehyde thiosemicarbazones: Multi-target directed ligands for the treatment of Alzheimer's disease. (2023). Semantic Scholar. [Link]
-
Cell cycle analysis by flow cytometry after 24 h of insecticide treatment.. (2013). figshare. [https://figshare.com/articles/dataset/Cell_cycle_analysis_by_flow_cytometry_after_24_h_of_insecticide_treatment_/624551]([Link]_ cytometry_after_24_h_of_insecticide_treatment_/624551)
-
Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. (2014). NIH. [Link]
-
Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. (2021). MDPI. [Link]
-
The role of oxidative stress in activity of anticancer thiosemicarbazones. (2017). PubMed Central. [Link]
-
Thiosemicarbazones: the new wave in cancer treatment. (2006). PubMed. [Link]
-
Synthesis, Characterization and Investigation the Antibacterial Activity of New Heterocyclic Compounds Derived From 4-(4`-methoxy benzoyloxy) benzaldehydethiosemicarbazone. (2017). Ibn AL- Haitham Journal For Pure and Applied Science. [Link]
-
Synthesis, Characterization and Antimicrobial Study of 3- nitrobenzaldehyde Thiosemicarbazone and it's Metal Complexes. (2020). ResearchGate. [Link]
-
Antioxidant activities of thiosemicarbazones from substituted benzaldehydes and N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide. (2013). PubMed. [Link]
-
4-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone. (2009). ResearchGate. [Link]
-
Biological Properties of 4-Benzyloxybenzaldehyde-4-Methyl-3-Thiosemicarbazone and its Cd(II) Complex. (2017). ResearchGate. [Link]
-
Synthesis and anticonvulsant activity of substituted benzaldehyde- 4- aryl-3- thiosemicarbazone. (2011). ResearchGate. [Link]
-
Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro. (2015). PubMed Central. [Link]
-
Molecular targets for antiepileptic drug development. (2007). PMC - PubMed Central. [Link]
-
TNFα-induced macrophage death via caspase-dependent and independent pathways. (2010). Apoptosis. [Link]
-
3-Methoxybenzaldehyde thiosemicarbazone. (2009). PMC - NIH. [Link]
-
Design, synthesis, and cytotoxic evaluation of new thiosemicarbazone/thiazolidin-4-one derivatives on PC3 cells. (2025). PubMed. [Link]
-
Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides. (1990). PubMed. [Link]
-
4-Methylbenzaldehyde thiosemicarbazone. (2009). ResearchGate. [Link]
-
Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone. (1999). Epilepsia. [Link]
-
Selected Molecular Targets for Antiepileptogenesis. (2020). MDPI. [Link]
-
Basic Methods of Cell Cycle Analysis. (2023). MDPI. [Link]
-
Analysis of Cell Cycle. (n.d.). Purdue University Cytometry Laboratories. [Link]
Sources
- 1. Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone [scirp.org]
- 8. Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiosemicarbazones: the new wave in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TNFα-induced macrophage death via caspase-dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular targets for antiepileptic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticonvulsant activities of 4‐(4′‐fluorophenoxy) benzaldehyde semicarbazone | Semantic Scholar [semanticscholar.org]
The Multifaceted Biological Potential of 4-Methoxybenzaldehyde Thiosemicarbazone Derivatives
An In-Depth Technical Guide
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Abstract
Thiosemicarbazones represent a versatile class of compounds extensively investigated for their wide-ranging pharmacological properties.[1][2] This technical guide focuses on a specific, promising subclass: derivatives of 4-Methoxybenzaldehyde Thiosemicarbazone. The presence of the methoxy group on the benzaldehyde ring often enhances the lipophilicity and metabolic stability of these compounds, making them attractive candidates for drug discovery. We will delve into the synthesis, characterization, and diverse biological activities of these derivatives, including their potent anticancer, antimicrobial, and antiviral effects. This guide synthesizes current research to provide a comprehensive overview of their mechanisms of action, structure-activity relationships, and key experimental protocols, offering valuable insights for researchers aiming to harness the therapeutic potential of this chemical scaffold.
Introduction: The Scientific Rationale
Thiosemicarbazones are formed by the condensation of a thiosemicarbazide with an aldehyde or ketone.[3] Their biological significance stems from their ability to act as potent chelators for transition metal ions, such as iron and copper, which are crucial for the function of various enzymes essential for cell proliferation.[4][5] By sequestering these ions, thiosemicarbazones can disrupt vital cellular processes, a mechanism particularly effective in rapidly dividing cancer cells.
The incorporation of the 4-methoxybenzaldehyde moiety is a strategic design choice. The methoxy group (-OCH₃) is an electron-donating group that can influence the electronic properties of the entire molecule, potentially modulating its binding affinity to biological targets. Furthermore, this group can enhance the molecule's ability to cross cellular membranes. The resulting derivatives have demonstrated a remarkable spectrum of activities, positioning them as valuable lead compounds in medicinal chemistry.[6][7]
Synthesis and Characterization: From Blueprint to Bioactive Molecule
The synthesis of this compound derivatives is typically a straightforward and efficient process, primarily involving a condensation reaction.
General Synthetic Pathway
The core synthesis involves the reaction of 4-methoxybenzaldehyde with a substituted or unsubstituted thiosemicarbazide in a suitable solvent, often ethanol, and is frequently catalyzed by a small amount of acid.[8][9] The reaction proceeds via a Schiff base formation.
Caption: Key anticancer mechanisms of thiosemicarbazone derivatives.
Table 1: Selected In Vitro Anticancer Activity of Thiosemicarbazone Derivatives
| Compound Class | Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|
| 3-Methoxybenzaldehyde thiosemicarbazone | MCF-7 (Breast) | 2.82 µg/mL | [6] |
| 3-Methoxybenzaldehyde thiosemicarbazone | B16-F0 (Melanoma) | 2.90 µg/mL | [6] |
| Ruthenium(II)-p-cymene complex | A549 (Lung) | >50 µM | [2][10] |
| Ruthenium(II)-p-cymene complex | MDA-MB-231 (Breast) | >50 µM | [2][10] |
| Silver(I) complex | MDA-MB-231 (Breast) | 5.6 - 18 µM | [11]|
Antimicrobial Activity
These derivatives have demonstrated notable activity against a variety of pathogenic microbes.
-
Antibacterial Activity: Studies have reported activity against both Gram-positive and Gram-negative bacteria. For instance, 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone showed moderate in vitro activity against several Salmonella species. [1]The proposed mechanism often involves the disruption of bacterial metabolic pathways through metal chelation or enzyme inhibition. [3][12]* Antifungal Activity: Antifungal properties have also been observed, although this area is often less explored than antibacterial action. [3][7]The disruption of fungal cell wall synthesis or essential enzymatic functions are potential mechanisms.
Table 2: Selected In Vitro Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi (ATCC 6539) | 64 | [1] |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella paratyphi A | 64 | [1] |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhimurium | 64 | [1] |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi | 128 | [1] |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella paratyphi B | 128 | [1]|
Antiviral and Other Activities
-
Antiviral: Certain thiosemicarbazone derivatives have emerged as potent antiviral agents. Research has shown they can suppress the replication of human hepatitis C virus (HCV) RNA. [13]Some derivatives are also active as micromolar inhibitors of human immunodeficiency virus type 1 (HIV-1), varicella-zoster virus (VZV), and human cytomegalovirus (HCMV), indicating a broad spectrum of activity. [13][14]* Anticonvulsant: Aryl thiosemicarbazones have been identified as a structurally novel class of anticonvulsants, showing protective effects in maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in mice. [15][16]* Enzyme Inhibition: Beyond ribonucleotide reductase, these compounds can inhibit other key enzymes. Derivatives have shown highly potent inhibition of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), suggesting potential applications in neurodegenerative diseases and other conditions. [17]
Experimental Protocols: A Practical Guide
To ensure reproducibility and validity, standardized protocols are essential. The following are representative methodologies for the synthesis and initial biological screening of these compounds.
Protocol: Synthesis of 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone
This protocol is adapted from established procedures. [1] Materials:
-
4-methoxybenzaldehyde
-
4-methylthiosemicarbazide
-
Ethanol (Absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 4-methoxybenzaldehyde in 30 mL of absolute ethanol.
-
Addition: To this solution, add a solution of 10 mmol of 4-methylthiosemicarbazide dissolved in 20 mL of warm ethanol.
-
Reaction: Stir the resulting mixture and reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., Ethyl acetate/Hexane).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C.
-
Characterization: Characterize the final product using IR, NMR, and MS to confirm its structure and purity.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This is a standard colorimetric assay to assess the metabolic activity of cells and, by inference, their viability and proliferation. [6][9]
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
Conclusion and Future Perspectives
This compound derivatives have firmly established themselves as a versatile and potent class of bioactive molecules. Their straightforward synthesis, coupled with a wide spectrum of pharmacological activities—most notably anticancer, antibacterial, and antiviral—makes them highly attractive for further development.
The future of this research lies in several key areas:
-
Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties (ADMET). [12]* Metal Complexation: The biological properties of thiosemicarbazones are frequently enhanced when coordinated with metal ions like ruthenium, palladium, or silver. [2][10][11]The design of novel organometallic drugs based on these ligands is a promising avenue.
-
In Vivo Studies: Promising in vitro candidates must be advanced to preclinical in vivo models to assess their efficacy, toxicity, and overall therapeutic potential in a living system.
-
Mechanism Elucidation: While primary mechanisms are known, deeper investigation into specific cellular targets and signaling pathways will enable a more rational design of next-generation derivatives.
For drug development professionals, this class of compounds offers a rich scaffold for building new therapeutic agents to combat a range of challenging diseases.
References
-
Mbah, J. A., Ayimele, G. A., Kodjio, N., Yong, J. N., Nfor, E. N., & Gatsing, D. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. International Journal of Organic Chemistry, 7, 229-239. [Link]
-
Kowol, C. R., et al. (2015). The role of oxidative stress in activity of anticancer thiosemicarbazones. Future Medicinal Chemistry. [Link]
-
Pérez-Rebolledo, A., et al. (2022). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. Molecules, 27(22), 7976. [Link]
-
Gülçin, İ., et al. (2023). Enzyme inhibition, molecular docking, and density functional theory studies of new thiosemicarbazones incorporating the 4-hydroxy-3,5-dimethoxy benzaldehyde motif. Archiv der Pharmazie, 356(2), e2200554. [Link]
-
Gulea, A., et al. (2024). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. Molecules, 29(10), 2261. [Link]
-
Korkmaz, S., et al. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. Journal of Natural and Applied Science, 13(1), 61-83. [Link]
-
Leyssen, P., et al. (2011). Broad-spectrum antiviral activity including human immunodeficiency and hepatitis C viruses mediated by a novel retinoid thiosemicarbazone derivative. Bioorganic & Medicinal Chemistry, 19(18), 5483-5491. [Link]
-
Fun, H. K., et al. (2012). 4-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1437. [Link]
-
Sibuh, B. Z., et al. (2021). Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. Molecules, 26(23), 7174. [Link]
-
De Logu, A., et al. (1992). Substituted benzaldehyde thiosemicarbazone with antiviral activity against poliovirus. Antiviral Research, 19(2), 13-25. [Link]
-
Akkaya, R., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Archiv der Pharmazie, 354(12), e2100262. [Link]
-
Mbah, J. A., et al. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. ResearchGate. [Link]
-
Ahmadi, M., et al. (2024). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. Research in Pharmaceutical Sciences, 19(3), 263-274. [Link]
-
Rahman, M. A., et al. (2023). Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. Heliyon, 9(6), e16599. [Link]
-
Kumar, S., et al. (2017). Synthesis and Characterization of Novel Benzaldehyde Thiosemicarbazones and Evaluation of their Antibacterial, Antifungal and Antioxidant Activity. International Journal of Pharmaceutical Sciences and Research, 8(2), 648-656. [Link]
-
Pérez-Rebolledo, A., et al. (2022). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)- p-cymene Complexes. PubMed. [Link]
-
Siddiqui, N., et al. (2010). Synthesis and anticonvulsant activity of substituted benzaldehyde- 4- aryl-3- thiosemicarbazone. ResearchGate. [Link]
-
Clark, C. R., & McMillian, C. L. (1990). Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides. Journal of Pharmaceutical Sciences, 79(3), 220-222. [Link]
-
Spodine, E., et al. (2021). Silver(I) complexes of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazones and triphenylphosphine: structural, cytotoxicity, and apoptotic studies. Dalton Transactions, 50(1), 215-227. [Link]
-
Li, Y., et al. (2023). Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. Molecules, 28(19), 6932. [Link]
Sources
- 1. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)- p-cymene Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Silver(I) complexes of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazones and triphenylphosphine: structural, cytotoxicity, and apoptotic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broad-spectrum antiviral activity including human immunodeficiency and hepatitis C viruses mediated by a novel retinoid thiosemicarbazone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substituted benzaldehyde thiosemicarbazone with antiviral activity against poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enzyme inhibition, molecular docking, and density functional theory studies of new thiosemicarbazones incorporating the 4-hydroxy-3,5-dimethoxy benzaldehyde motif - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of 4-Methoxybenzaldehyde Thiosemicarbazone: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive spectroscopic analysis of 4-Methoxybenzaldehyde Thiosemicarbazone, a compound of significant interest in medicinal chemistry and drug development due to the versatile biological activities of the thiosemicarbazone scaffold. This document is intended for researchers, scientists, and professionals in the field, offering an in-depth exploration of the molecule's structural features through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships behind experimental observations and provides validated protocols, ensuring scientific integrity and practical applicability. All data is presented with authoritative grounding and supported by comprehensive references.
Introduction: The Significance of Thiosemicarbazones
Thiosemicarbazones are a class of compounds characterized by the N-N-C(=S)-N skeleton. They are readily synthesized through the condensation reaction of a thiosemicarbazide with an appropriate aldehyde or ketone. The resulting imine bond (-N=CH-) is a key feature that contributes to their diverse biological activities, which include antiviral, antibacterial, and anticancer properties. The coordination chemistry of thiosemicarbazones is also rich, as they can act as chelating agents for various metal ions, a property that is often linked to their biological efficacy. This compound, the subject of this guide, incorporates the electron-donating methoxy group, which can modulate its electronic properties and biological activity. A thorough spectroscopic characterization is paramount for confirming its molecular structure, ensuring purity, and understanding its chemical behavior, which are critical steps in any drug discovery and development pipeline.
Synthesis of this compound
The synthesis of this compound is a straightforward and high-yielding condensation reaction. This process exemplifies a robust and reliable synthetic protocol, essential for producing high-purity material for subsequent analysis and application.
Synthetic Protocol
A solution of 4-methoxybenzaldehyde (1 mmol) in methanol (30 mL) is added to a magnetically stirred solution of thiosemicarbazide (1.0 mmol) in the same solvent.[1] The reaction mixture is then stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the resulting precipitate is filtered, washed with cold methanol, and dried to yield the pure product.[1]
Caption: Synthetic workflow for this compound.
Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals key vibrational frequencies that confirm its structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
A small amount of the dried this compound sample is placed directly on the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹.
Interpretation of the IR Spectrum
The IR spectrum is characterized by several key absorption bands that are indicative of the successful formation of the thiosemicarbazone.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Significance |
| ~3400-3150 | N-H stretching | -NH and -NH₂ | Confirms the presence of the thiosemicarbazide moiety. The broadness indicates hydrogen bonding. |
| ~1600 | C=N stretching | Imine | Indicates the formation of the new carbon-nitrogen double bond from the condensation reaction. |
| ~1520 | N-N stretching | Hydrazine | Characteristic of the hydrazine backbone of the molecule. |
| ~1250 | C-O stretching | Aryl-O-CH₃ | Confirms the presence of the methoxy group on the aromatic ring. |
| ~1160 | C=S stretching | Thiourea | A key indicator of the thiosemicarbazone structure. |
The absence of a strong carbonyl (C=O) stretching band from the starting 4-methoxybenzaldehyde (typically around 1700 cm⁻¹) is a crucial piece of evidence for the completion of the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for an unambiguous structural elucidation.
Experimental Protocol: NMR Spectroscopy
The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Tetramethylsilane (TMS) is used as an internal standard.
¹H NMR Spectrum Analysis
The proton NMR spectrum provides a wealth of information about the electronic environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.4 | Singlet | 1H | -NH- | The downfield shift is due to the deshielding effect of the adjacent imine and thioamide groups. |
| ~8.2 | Singlet | 2H | -NH₂ | These protons are on the terminal nitrogen of the thiosemicarbazide moiety. |
| ~8.0 | Singlet | 1H | -CH=N- | The azomethine proton is deshielded by the adjacent nitrogen and aromatic ring. |
| ~7.6 | Doublet | 2H | Ar-H | Aromatic protons ortho to the imine group. |
| ~7.0 | Doublet | 2H | Ar-H | Aromatic protons meta to the imine group and ortho to the methoxy group. |
| ~3.8 | Singlet | 3H | -OCH₃ | Protons of the methoxy group. |
¹³C NMR Spectrum Analysis
The carbon-13 NMR spectrum complements the proton NMR data by providing information on the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~178 | C=S | The thiocarbonyl carbon is significantly deshielded. |
| ~161 | Ar-C-O | The aromatic carbon attached to the electron-donating methoxy group is deshielded. |
| ~142 | -CH=N- | The azomethine carbon. |
| ~130-114 | Ar-C | Aromatic carbons of the benzene ring. |
| ~55 | -OCH₃ | The carbon of the methoxy group. |
Caption: Correlation of ¹H and ¹³C NMR assignments with the molecular structure.
Mass Spectrometric Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thus confirming the molecular weight and offering insights into its structure.
Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry
The mass spectrum is obtained using an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation.
Interpretation of the Mass Spectrum
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
Molecular Ion Peak (M⁺): The molecular weight of this compound (C₉H₁₁N₃OS) is 209.27 g/mol . The molecular ion peak is expected at m/z = 209.
Key Fragmentation Pathways: The fragmentation of the molecular ion is dictated by the stability of the resulting fragments.
-
Loss of the Thiosemicarbazide Moiety: Cleavage of the N-N bond can lead to the formation of the 4-methoxybenzylidene iminium ion.
-
Fragmentation of the Aromatic Ring: Cleavage of the methoxy group or other parts of the aromatic ring can also occur.
-
α-Cleavage: Cleavage of the bond adjacent to the sulfur atom is a common fragmentation pathway for thioamides.
| m/z | Proposed Fragment | Significance |
| 209 | [C₉H₁₁N₃OS]⁺ | Molecular Ion |
| 148 | [C₈H₈NO]⁺ | Loss of H₂N-C=S |
| 134 | [C₈H₈O]⁺ | Loss of the entire thiosemicarbazide side chain |
| 107 | [C₇H₇O]⁺ | Loss of HCN from the m/z 134 fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Caption: Proposed mass spectral fragmentation pathway for this compound.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust and detailed characterization of this compound. The data obtained from IR, NMR (¹H and ¹³C), and Mass Spectrometry are in excellent agreement and collectively confirm the successful synthesis and the precise molecular structure of the compound. This foundational knowledge is indispensable for any further investigation into the biological activities and potential therapeutic applications of this promising thiosemicarbazone derivative. The protocols and interpretations detailed herein serve as a reliable reference for researchers in the field of medicinal chemistry and drug development.
References
-
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC - NIH. Available at: [Link]
-
Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Jahangirnagar University. Available at: [Link]
-
4-Methylbenzaldehyde thiosemicarbazone. ResearchGate. Available at: [Link]
-
SYN-4-METHOXYBENZALDEHYDE, THIOSEMICARBAZONE - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
Benzaldehyde, 4-methoxy-. NIST WebBook. Available at: [Link]
Sources
Thiosemicarbazones: A Technical Guide to Their Antifungal and Antibacterial Activity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of thiosemicarbazones (TSCs), a versatile class of compounds with significant potential in the development of new antimicrobial agents. As the threat of antimicrobial resistance continues to grow, exploring novel chemical scaffolds is paramount. Thiosemicarbazones, with their structural flexibility, straightforward synthesis, and diverse biological activities, represent a promising frontier in this critical area of research.[1][2] This document delves into the synthesis, mechanisms of action, structure-activity relationships, and essential experimental protocols related to the antibacterial and antifungal properties of TSCs, offering field-proven insights for drug discovery and development professionals.
The Thiosemicarbazone Scaffold: A Foundation for Antimicrobial Design
Thiosemicarbazones are a class of Schiff bases characterized by the −N=C(R¹)−NH−C(=S)−NHR² structural motif. Their journey in medicinal chemistry began in the 19th century, and they have since been investigated for a wide array of biological activities, including anticancer, antiviral, and, most notably, antimicrobial properties.[1] The key to their biological versatility lies in the thiosemicarbazide group (-NH-CS-NH-NH2), which is crucial for their therapeutic effects.[1]
The structural flexibility of TSCs allows for extensive chemical modifications at various positions, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties.[1][2] Furthermore, the presence of nitrogen and sulfur atoms makes them excellent chelating agents for metal ions, a property that is intrinsically linked to their antimicrobial mechanisms.[3][4][5]
Synthesis and Characterization of Thiosemicarbazone Derivatives
A significant advantage of thiosemicarbazones in drug discovery is their accessibility through straightforward and efficient synthetic routes.
Core Synthetic Strategy: A Robust Condensation Reaction
The most common method for synthesizing thiosemicarbazones is a direct condensation reaction between a thiosemicarbazide (or a substituted thiosemicarbazide) and a suitable aldehyde or ketone.[2][6][7] This reaction is typically performed in an alcoholic solvent, often with a catalytic amount of acid (like acetic or hydrochloric acid) to facilitate the reaction.[6][8][9]
The causality behind this experimental choice is clear: the acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the terminal amino group of the thiosemicarbazide. The subsequent dehydration step yields the stable thiosemicarbazone product.
Diagram: General Synthesis Workflow
Caption: General workflow for the synthesis of thiosemicarbazone derivatives.
Experimental Protocol: General Synthesis of a Thiosemicarbazone Derivative
This self-validating protocol ensures high purity of the final compound, which is critical for accurate biological evaluation.
-
Dissolution: Dissolve one molar equivalent of the selected thiosemicarbazide derivative in absolute ethanol within a round-bottom flask.
-
Addition of Carbonyl Compound: To this solution, add one molar equivalent of the chosen aldehyde or ketone.
-
Catalysis: Add 2-3 drops of a suitable acid catalyst (e.g., glacial acetic acid) to the mixture. The immediate appearance of turbidity or precipitate often indicates the start of the reaction.
-
Reaction: Stir the mixture at room temperature or heat to reflux for a period ranging from 1 to 6 hours.[7][9] The choice between room temperature and reflux depends on the reactivity of the specific carbonyl compound; less reactive ketones may require heating.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/n-hexane).[6][7] The disappearance of the starting materials confirms the reaction's completion.
-
Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath to maximize precipitation of the product.[6]
-
Purification: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. Further purify the product by recrystallization from an appropriate solvent, such as ethanol, to obtain the pure thiosemicarbazone derivative.[6]
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as Infrared (IR) spectroscopy (to confirm the C=N and C=S bonds), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry.[1][10]
Antibacterial Activity of Thiosemicarbazones
Thiosemicarbazones have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[11] Their efficacy is often linked to a multi-target mechanism of action, making them promising candidates to combat drug-resistant bacterial strains.
Key Mechanisms of Antibacterial Action
The antibacterial effects of thiosemicarbazones are not attributed to a single pathway but rather a combination of disruptive processes within the bacterial cell.
-
Enzyme Inhibition: A primary mechanism involves the inhibition of essential bacterial enzymes. Molecular docking studies and enzymatic assays suggest that thiosemicarbazones can inhibit DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and cell division.[1][12] They have also been shown to inhibit other key enzymes like ribonucleotide reductase, which is involved in DNA synthesis.[11]
-
Cell Membrane Disruption: Some thiosemicarbazone derivatives can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and ultimately, cell death.[11]
-
Metal Chelation and Homeostasis Disruption: Thiosemicarbazones are potent metal chelators.[3][4] By sequestering essential metal ions (e.g., copper, zinc, iron) within the bacterial cell, they can disrupt the function of metalloenzymes that are vital for bacterial survival and pathogenesis.[3] This chelation can also lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and contributing to cell death.[3]
-
Urease Inhibition: Several thiosemicarbazones have been identified as effective inhibitors of urease, an enzyme crucial for the survival of certain pathogenic bacteria like Helicobacter pylori.[8][13][14] By inhibiting urease, these compounds can disrupt the pathogen's ability to colonize and cause infection.[8]
Diagram: Antibacterial Mechanisms of Thiosemicarbazones
Caption: Key antibacterial mechanisms of action for thiosemicarbazones.
Structure-Activity Relationships (SAR)
The antibacterial potency of thiosemicarbazones is heavily influenced by the nature and position of substituents on the aromatic rings and the thiosemicarbazide backbone.
-
Substituents on the Aromatic Ring: The presence of electron-withdrawing groups (e.g., halogens like fluorine or chlorine) or electron-donating groups (e.g., hydroxyl, methoxy) on the aldehyde- or ketone-derived part of the molecule can significantly modulate activity.[4][15] The position of these substituents is also critical.
-
N4-Substitution: Modifications at the N4 position of the thiosemicarbazide moiety play a crucial role. The geometry at the N4-terminus can determine the molecule's ability to interact with its biological target.[12]
-
The Imine Group (-C=N): The azomethine group is considered a toxophorically important feature, potentially forming hydrogen bonds with active sites of cellular components, thereby interfering with normal cell processes.[11]
Representative Antibacterial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative thiosemicarbazone derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 4d | Escherichia coli | ~1 µM | [16] |
| Compound 4d | Staphylococcus aureus | ~1 µM | [16] |
| Compound L1 | Bacillus cereus | 10 mg/L (~10 µg/mL) | [1][10] |
| TSC Derivative | Enterococcus faecalis | 0.05 µmol/mL | [17] |
| TSC Derivative | Staphylococcus aureus | 0.05 µmol/mL | [17] |
Note: Direct comparison between studies can be challenging due to variations in experimental conditions and reporting units.
Antifungal Activity of Thiosemicarbazones
In addition to their antibacterial properties, thiosemicarbazones have demonstrated significant activity against a range of fungal pathogens, including yeasts (Candida spp.) and dermatophytes (Trichophyton spp.).[1][15][18][19]
Key Mechanisms of Antifungal Action
The antifungal mechanisms of thiosemicarbazones share some similarities with their antibacterial actions but also possess unique aspects.
-
Disruption of Fungal Cell Membranes: A primary mode of action is the disruption of the fungal cell membrane's function, leading to increased permeability and cell death.[1]
-
Inhibition of Protein Synthesis: Evidence suggests that some thiosemicarbazones can inhibit protein synthesis, a critical process for fungal growth and viability.[1]
-
Metal Chelation: As with bacteria, the ability to chelate metal ions is important for antifungal activity. The copper complexes of thiosemicarbazones are often more active than the ligands alone, suggesting that interaction with metal ions is a key part of their fungicidal mechanism.[20][21]
Diagram: Antifungal Mechanisms of Thiosemicarbazones
Caption: Key antifungal mechanisms of action for thiosemicarbazones.
Structure-Activity Relationships (SAR)
The antifungal activity of thiosemicarbazones is highly dependent on their chemical structure.
-
Heterocyclic Scaffolds: Incorporating heterocyclic rings, such as pyridine, into the thiosemicarbazone structure often leads to enhanced antifungal activity.[20]
-
Substituents: The presence and position of substituents, particularly hydroxyl (-OH) groups and halogens, on the aromatic rings can significantly impact antifungal potency.[2][13] For instance, certain fluorine-containing derivatives have shown potent activity against Trichophyton species.[18]
-
Metal Complexation: The formation of metal complexes, especially with copper(II), frequently results in a substantial increase in antifungal activity compared to the uncomplexed thiosemicarbazone ligand.[20][22]
Protocols for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial activity data, standardized testing protocols must be followed. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[23]
Diagram: Workflow for Broth Microdilution Assay
Caption: Standard workflow for determining MIC via broth microdilution.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][19][23]
-
Preparation of Compound: Prepare a stock solution of the test thiosemicarbazone in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 3 mg/mL).[23]
-
Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in the appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a range of decreasing concentrations across the plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus) according to CLSI/EUCAST guidelines, typically adjusted to a concentration of 0.5 McFarland standard.
-
Inoculation: Add the prepared microbial suspension to each well containing the diluted compound, as well as to a positive control well (containing only medium and microbes). A negative control well (containing only medium) should also be included.
-
Incubation: Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria; 30-35°C for 24-48 hours for yeasts).[1]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of microbial growth). The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Directions
Thiosemicarbazones represent a highly versatile and promising class of compounds in the search for new antimicrobial agents. Their straightforward synthesis, diverse mechanisms of action, and the ability to be chemically modified make them an attractive scaffold for drug development. The enhancement of their activity through metal complexation adds another layer of potential for creating potent therapeutics.
Future research should focus on synthesizing novel derivatives with improved potency and selectivity, exploring combination therapies with existing antibiotics to overcome resistance, and conducting in-depth toxicological studies to ensure their safety for clinical use. The continued investigation of thiosemicarbazones is a critical endeavor in the global fight against antimicrobial resistance.
References
- Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI.
- Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Deriv
- Synthesis, antimicrobial and anticancer activity of new thiosemicarbazone deriv
- Application Notes and Protocols: Synthesis of Thiosemicarbazone Derivatives from 4-Phenylthiosemicarbazide. Benchchem.
- Synthesis, Characterization, Crystal Structures and Urease Inhibition of Thiosemicarbazones. PubMed.
- Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. PubMed.
- Synthesis, Characterization and Crystal Structures of Thiosemicarbazones with Urease Inhibitory Activity. ProQuest.
- Reported thiosemicarbazones as urease inhibitors along with their IC50 values.
- Mechanistic insights and in vivo efficacy of thiosemicarbazones against methicillin-resistant Staphylococcus aureus. PubMed Central.
- Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety. PubMed.
- A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. DergiPark.
- Novel α-N-heterocyclic thiosemicarbazone complexes: synthesis, characterization, and antimicrobial of properties investig
- In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp.
- Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. PMC - NIH.
- (PDF) Synthesis, Characterization, Crystal Structures and Urease Inhibition of Some Thiosemicarbazones.
- Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. PMC - PubMed Central.
- Antifungal and antitumor activity of heterocyclic thiosemicarbazones and their metal complexes: current st
- Complexes of 3dn Metal Ions with Thiosemicarbazones: Synthesis and Antimicrobial Activity. PMC - NIH.
- Application Notes and Protocols: Developing Thiosemicarbazone Derivatives from 4-(2-Ethylphenyl)-3-thiosemicarbazide. Benchchem.
- Procedure for the Preparation of Thiosemicarbazone.
- Synthesis and Characterization of Amine-Functionalized Thiosemicarbazone Cyclopallad
- Antifungal Activity of Thiosemicarbazones. Semantic Scholar.
- Antimicrobial and Structural Properties of Metal Ions Complexes with Thiosemicarbazide Motif and Related Heterocyclic Compounds. Semantic Scholar.
- Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. PMC - PubMed Central.
- Discovery of novel thiosemicarbazone derivatives with potent and selective anti-Candida glabr
- In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp.
- Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. PubMed.
- The antimicrobial activity of lapachol and its thiosemicarbazone and semicarbazone deriv
- Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes | Request PDF.
- Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Derivative.
-
Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. PMC - NIH. [Link]
- Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes. PubMed.
- Complexes of 3d(n) metal ions with thiosemicarbazones: synthesis and antimicrobial activity. PubMed.
- ANTI-FUNGAL ACTIVITIES OF THIOSEMICARBAZONES AND THEIR COPPER (II) COMPLEXES. Pharmacophore.
- Antifungal Activity of Some Thiosemicarbazones and Their Copper Complexes. Applied and Environmental Microbiology.
- ANTIBACTERIAL ACTIVITY OF SOME REPRESENTATIVE THIOSEMICARBAZONE AND SEMICARBAZONE AND THEIR METAL(II) COMPLEXES.
- S159 Antifungal Susceptibility Testing.
Sources
- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Mechanistic insights and in vivo efficacy of thiosemicarbazones against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel α-N-heterocyclic thiosemicarbazone complexes: synthesis, characterization, and antimicrobial of properties investigation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04002C [pubs.rsc.org]
- 5. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashdin.com [ashdin.com]
- 12. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization and Crystal Structures of Thiosemicarbazones with Urease Inhibitory Activity - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of novel thiosemicarbazone derivatives with potent and selective anti-Candida glabrata activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, antimicrobial and anticancer activity of new thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The antimicrobial activity of lapachol and its thiosemicarbazone and semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antifungal and antitumor activity of heterocyclic thiosemicarbazones and their metal complexes: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antifungal Activity of Thiosemicarbazones | Semantic Scholar [semanticscholar.org]
- 22. Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Technical Guide to Benzaldehyde Thiosemicarbazones
Abstract
Thiosemicarbazones, a versatile class of Schiff bases, have garnered significant attention in medicinal chemistry for their broad spectrum of pharmacological activities. Among these, benzaldehyde thiosemicarbazones represent a particularly promising scaffold, demonstrating potent anticancer, antimicrobial, and antiviral properties. The biological efficacy of these compounds is intimately linked to their molecular architecture. This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) of benzaldehyde thiosemicarbazones, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural determinants for their biological function. We will explore the nuanced effects of substituent modulation on the benzaldehyde ring, the critical role of the thiosemicarbazone moiety in metal chelation and biological target interaction, and the mechanistic underpinnings of their therapeutic potential. This guide further provides detailed, field-proven experimental protocols for the synthesis and cytotoxic evaluation of these compounds, aiming to empower researchers in the rational design of novel and more efficacious benzaldehyde thiosemicarbazone-based therapeutic agents.
Introduction: The Therapeutic Promise of a Versatile Scaffold
Thiosemicarbazones (TSCs) are characterized by the presence of a >N-NH-C(=S)-NH- functional group. Their facile synthesis, typically through the condensation of a thiosemicarbazide with an appropriate aldehyde or ketone, makes them an attractive class of compounds for chemical exploration.[1] The biological activities of TSCs are diverse and well-documented, encompassing anticancer, antifungal, antibacterial, and antiviral effects.[2][3] A key feature underpinning their bioactivity is their ability to act as efficient metal chelators, forming stable complexes with transition metal ions.[4] This chelation is often crucial for their mechanism of action, particularly in the context of their anticancer properties.
Benzaldehyde thiosemicarbazones, the focus of this guide, offer a tunable platform for SAR studies. The aromatic ring of the benzaldehyde moiety provides a readily modifiable site for introducing various substituents, allowing for the fine-tuning of electronic and steric properties to optimize biological activity.
The Core Pharmacophore: Deconstructing the Benzaldehyde Thiosemicarbazone
The fundamental structure of a benzaldehyde thiosemicarbazone can be dissected into two primary components: the benzaldehyde-derived phenyl ring and the thiosemicarbazone side chain. Both play a pivotal role in dictating the compound's interaction with biological targets.
Caption: Core structure of benzaldehyde thiosemicarbazones.
The thiosemicarbazone portion, with its nitrogen and sulfur atoms, acts as a tridentate ligand (N,N,S), which is essential for its biological activities.[2] The iminic bond (-CH=N-) connects the two key moieties and contributes to the overall planarity and electronic properties of the molecule.
Structure-Activity Relationship (SAR): The Influence of Molecular Architecture
The biological activity of benzaldehyde thiosemicarbazones can be significantly modulated by altering the substituents on the phenyl ring. These modifications influence the compound's lipophilicity, electronic distribution, and steric profile, thereby affecting its absorption, distribution, metabolism, excretion (ADME) properties, and its affinity for biological targets.
The Impact of Phenyl Ring Substituents
The nature and position of substituents on the benzaldehyde phenyl ring are critical determinants of biological efficacy.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and halogens (e.g., -Cl, -F) generally enhance the anticancer activity of benzaldehyde thiosemicarbazones.[3][5] The presence of an EWG can increase the acidity of the N-H proton in the thiosemicarbazone moiety, facilitating deprotonation and subsequent metal chelation. For instance, 4-nitrobenzaldehyde thiosemicarbazone has shown significant cytotoxic effects.[6] The position of the substituent is also crucial; for example, meta-nitro substitution has been reported to enhance biological activity compared to ortho or para positions due to its influence on the molecule's electronic properties.
-
Electron-Donating Groups (EDGs): The effect of EDGs such as hydroxyl (-OH), methoxy (-OCH3), and alkyl groups can be more complex and activity-dependent. In some cases, hydroxyl groups, particularly at the para position, have been shown to enhance antioxidant activity.[7] However, their impact on anticancer activity can vary. The antiviral activity of hydroxyl-substituted benzaldehyde thiosemicarbazones has been found to be dependent on the relative position of the -OH group and the thiosemicarbazone moiety, with activity being observed when intramolecular hydrogen bonding is prevented.[7]
-
Steric Factors: The size and position of substituents can influence the molecule's ability to fit into the binding pocket of a target enzyme. Bulky substituents may sterically hinder this interaction, leading to reduced activity.
Modifications of the Thiosemicarbazone Backbone
Substitution on the terminal amine (-NH2) of the thiosemicarbazone chain can also impact activity. Di-substitution at the terminal N4 atom has been identified as being critical for potent anti-cancer activity.[8]
Mechanistic Insights: How Benzaldehyde Thiosemicarbazones Exert Their Effects
The anticancer activity of benzaldehyde thiosemicarbazones is multifactorial, with several proposed mechanisms of action.
Caption: Proposed anticancer mechanisms of benzaldehyde thiosemicarbazones.
Inhibition of Ribonucleotide Reductase (RR)
One of the most well-established mechanisms is the inhibition of ribonucleotide reductase, a crucial enzyme in the de novo synthesis of deoxyribonucleotides required for DNA replication.[8][9][10][11][12][13] Thiosemicarbazones, particularly their metal complexes, can bind to and inactivate RR, thereby halting DNA synthesis and arresting cell proliferation. This makes them particularly effective against rapidly dividing cancer cells.[8]
Generation of Reactive Oxygen Species (ROS)
The metal complexes of benzaldehyde thiosemicarbazones can be redox-active, participating in reactions that generate reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.[8] Elevated levels of ROS can induce oxidative stress, leading to cellular damage and triggering apoptosis (programmed cell death) in cancer cells.[14]
Other Mechanisms
Other reported mechanisms include the induction of apoptosis through various cellular pathways and the inhibition of topoisomerase II, another enzyme vital for DNA replication.[14]
Experimental Protocols: A Practical Guide
To facilitate further research in this area, this section provides detailed, step-by-step protocols for the synthesis of a representative benzaldehyde thiosemicarbazone and the evaluation of its cytotoxic activity.
Synthesis of 4-Nitrobenzaldehyde Thiosemicarbazone
This protocol describes the synthesis of 4-nitrobenzaldehyde thiosemicarbazone via a condensation reaction.[6][15]
Materials:
-
4-Nitrobenzaldehyde
-
Thiosemicarbazide
-
Ethanol
-
Potassium carbonate (K2CO3)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel G/UV 254 nm)
-
Eluent: Ethyl acetate/n-hexane (1:4 v/v)
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, prepare a mixture of ethanol (10 mL), 4-nitrobenzaldehyde (1 mmol), and thiosemicarbazide (1 mmol).
-
Catalysis: Add potassium carbonate (0.2 g) to the mixture.
-
Stirring: Stir the reaction mixture at room temperature overnight.
-
Reflux: Following overnight stirring, reflux the mixture for 1 hour.
-
Monitoring: Monitor the progress of the reaction using TLC with an eluent of ethyl acetate/n-hexane (1:4).
-
Precipitation: After the reaction is complete, add a solution of water and ice (20 mL) to the flask to precipitate the product.
-
Isolation: Filter the precipitate, wash it with cold water, and dry it.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 4-nitrobenzaldehyde thiosemicarbazone.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, 1H-NMR, and 13C-NMR.
Caption: General workflow for the synthesis of 4-nitrobenzaldehyde thiosemicarbazone.
Cytotoxicity Evaluation: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[14][16][17]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (benzaldehyde thiosemicarbazone) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of around 630 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Data Presentation: Quantifying the Structure-Activity Relationship
To clearly illustrate the SAR, quantitative data such as the half-maximal inhibitory concentration (IC50) values should be systematically tabulated.
| Compound | R-Group (Position) | Cell Line | IC50 (µM) | Reference |
| 1 | H | HeLa | > 50 | [8] |
| 2 | 4-NO2 | HeLa | 5.8 | [8] |
| 3 | 3-NO2 | HeLa | 3.2 | [8] |
| 4 | 4-Cl | A2780 | 12.4 | [8] |
| 5 | 4-OCH3 | A2780 | 25.1 | [8] |
This table is a representative example; specific values should be populated from relevant literature.
Conclusion and Future Directions
The structure-activity relationship of benzaldehyde thiosemicarbazones is a rich and dynamic field of study. The ease of synthetic modification of the benzaldehyde ring, coupled with the potent and diverse biological activities of the thiosemicarbazone scaffold, provides a fertile ground for the development of novel therapeutic agents. This guide has outlined the fundamental principles governing their SAR, delved into their mechanisms of action, and provided practical experimental protocols.
Future research should continue to explore the vast chemical space of benzaldehyde thiosemicarbazone derivatives. The synthesis of novel analogues with diverse electronic and steric properties, coupled with comprehensive biological evaluation, will undoubtedly lead to the discovery of compounds with enhanced potency and selectivity. Furthermore, advanced computational techniques, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will be invaluable in rationally guiding the design of the next generation of benzaldehyde thiosemicarbazone-based drugs.[18][19]
References
- Cytotoxic Activities of Thiosemicarbazones and Their Metal Complexes. Asian Journal of Chemistry.
- A summarized representation of the probable mechanisms of action involved in anticancer activity of TSCs.
- Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed. PubMed.
- Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - MDPI. MDPI.
- MTT Cell Assay Protocol.
- In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PubMed Central. PubMed Central.
- Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combin
- ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW | Semantic Scholar.
- Synthesis and biological evaluation of phenolic Mannich bases of benzaldehyde and (thio)semicarbazone derivatives against the cysteine protease falcipain-2 and a chloroquine resistant strain of Plasmodium falciparum - PubMed. PubMed.
- Synthesis and Structure of Bis(4-nitrobenzaldehyde thiosemicarbazone) Cadmium Iodide.
- Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC - NIH. NIH.
- Application Notes and Protocols: Developing Thiosemicarbazone Derivatives from 4-(2-Ethylphenyl)-3-thiosemicarbazide - Benchchem.
- Inhibitors of ribonucleotide reductase. Comparative effects of amino- and hydroxy-substituted pyridine-2-carboxaldehyde thiosemicarbazones - PubMed. PubMed.
- Preparation of 4-nitrobenzaldehyde - PrepChem.com.
- Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - PMC - PubMed Central. PubMed Central.
- Generating nanoparticles containing a new 4-nitrobenzaldehyde thiosemicarbazone compound with antileishmanial activity | Request PDF - ResearchG
- Inhibitory mechanisms of heterocyclic carboxaldehyde thiosemicabazones for two forms of human ribonucleotide reductase - PubMed. PubMed.
- Substituted benzaldehyde thiosemicarbazone with antiviral activity against poliovirus.
- Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - MDPI. MDPI.
- Inhibition of ribonucleotide reductase by alpha-(N)-heterocyclic carboxaldehyde thiosemicarbazones - PubMed. PubMed.
- Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC - PubMed Central. PubMed Central.
- A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity - MDPI. MDPI.
- Quantitative Structure-Activity Relationship (QSAR)
- New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC. PMC.
- Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research - PMC - NIH. NIH.
- Potent ribonucleotide reductase inhibitors: Thiazole-containing thiosemicarbazone deriv
- Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC - PubMed Central. PubMed Central.
- Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing - Jahangirnagar University.
- Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities - Journal of Pharmaceutical Neg
- Thiosemicarbazone Metal Complexes: From Structure to Activity - Bentham Open Archives.
Sources
- 1. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substituted benzaldehyde thiosemicarbazone with antiviral activity against poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of ribonucleotide reductase. Comparative effects of amino- and hydroxy-substituted pyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory mechanisms of heterocyclic carboxaldehyde thiosemicabazones for two forms of human ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of ribonucleotide reductase by alpha-(N)-heterocyclic carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potent ribonucleotide reductase inhibitors: Thiazole-containing thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]
- 13. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining the Cytotoxicity of 4-Methoxybenzaldehyde Thiosemicarbazone Using the MTT Assay
Introduction: The Therapeutic Potential of 4-Methoxybenzaldehyde Thiosemicarbazone and the Utility of the MTT Assay
Thiosemicarbazones are a class of Schiff bases that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2] this compound, a derivative of this class, is a compound of interest for its potential as an anticancer agent. The cytotoxic effects of thiosemicarbazones are often attributed to their ability to chelate metal ions, particularly iron, which can disrupt essential cellular processes and induce oxidative stress, potentially leading to a form of iron-dependent cell death known as ferroptosis.[3][4]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and metabolic activity.[5] This assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[5] This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solutions and are solubilized using a solvent, typically dimethyl sulfoxide (DMSO). The intensity of the purple color, quantified by measuring the absorbance at a specific wavelength, is directly proportional to the number of viable cells.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the MTT assay to determine the cytotoxic effects of this compound on cancer cell lines.
Core Principles and Experimental Rationale
The successful implementation of the MTT assay for evaluating the cytotoxicity of this compound hinges on several key principles:
-
Dose-Dependent Response: The fundamental expectation is that as the concentration of this compound increases, the viability of the cancer cells will decrease. This relationship is crucial for determining the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Metabolic Activity as a Proxy for Viability: The MTT assay measures the activity of mitochondrial dehydrogenases. A decrease in this activity is interpreted as a loss of cell viability. It is important to acknowledge that a compound could potentially interfere with mitochondrial function without directly causing cell death, which could be a confounding factor.
-
Controls for Assay Validity: The inclusion of appropriate controls is paramount for the interpretation of the results. These include untreated cells (negative control), a vehicle control (cells treated with the solvent used to dissolve the compound, typically DMSO), and a positive control (a known cytotoxic agent).
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cancer cell line(s) of interest
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Protocols
Preparation of this compound Stock Solution
Protocol:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Ensure complete dissolution by gentle vortexing or brief sonication.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Cell Culture and Seeding
The choice of cell line and seeding density is crucial for obtaining reproducible results. The seeding density should be optimized to ensure that the cells are in the exponential growth phase during the treatment period.
Protocol:
-
Culture the chosen cancer cell line in a T-75 flask with complete medium in a humidified incubator at 37°C with 5% CO2.
-
Once the cells reach 70-80% confluency, detach them using trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium).
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
Treatment of Cells with this compound
A serial dilution of the compound is prepared to treat the cells at various concentrations.
Protocol:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is advisable to start with a broad range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the approximate IC50 value. Based on data for similar compounds, the IC50 values for benzaldehyde thiosemicarbazone derivatives can range from low micromolar to higher concentrations depending on the cell line.[8][9][10]
-
Carefully remove the medium from the wells of the 96-well plate containing the attached cells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include the following controls on each plate:
-
Untreated Control: Cells in complete medium only.
-
Vehicle Control: Cells in complete medium with the highest concentration of DMSO used in the treatment wells (e.g., 0.1% or 0.5%).
-
Positive Control (Optional but recommended): Cells treated with a known cytotoxic agent (e.g., doxorubicin or cisplatin) to ensure the assay is performing as expected.
-
Blank: Wells containing complete medium without cells to subtract the background absorbance.
-
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
MTT Assay Procedure
This part of the protocol involves the conversion of MTT to formazan by viable cells and the subsequent solubilization of the formazan crystals.
Protocol:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubate the plate for 4 hours in a humidified incubator at 37°C with 5% CO2.[5] During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
After the 4-hour incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis and Interpretation
The absorbance values are used to calculate the percentage of cell viability for each treatment concentration.
-
Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Percentage of Cell Viability:
-
Percentage of Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Determine the IC50 Value:
-
Plot the percentage of cell viability against the logarithm of the concentration of this compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the MTT assay for determining the cytotoxicity of this compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Mechanism of MTT Reduction
The following diagram illustrates the biochemical principle of the MTT assay.
Caption: Reduction of MTT to formazan by mitochondrial dehydrogenases.
Troubleshooting and Considerations
| Issue | Potential Cause | Recommendation |
| High background absorbance | Contamination of medium or reagents; presence of phenol red in the medium. | Use fresh, sterile reagents; consider using phenol red-free medium for the assay. |
| Low signal or absorbance | Insufficient cell number; short incubation time with MTT; cell line with low metabolic activity. | Optimize seeding density; increase MTT incubation time; ensure cells are healthy and in the exponential growth phase. |
| Inconsistent results between replicates | Uneven cell seeding; pipetting errors; edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding; use a multichannel pipette for consistency; avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Compound interference | The compound may directly react with MTT or absorb light at the same wavelength as formazan. | Run a control with the compound in cell-free medium to check for direct reaction with MTT. |
Conclusion
The MTT assay is a robust and valuable tool for assessing the cytotoxic potential of this compound. By following the detailed protocols and considering the key principles outlined in these application notes, researchers can obtain reliable and reproducible data to advance the understanding of this promising class of anticancer compounds.
References
-
ResearchGate. (n.d.). IC50 (μΜ) values of 4a, 4b, and their intermediates against normal and cancer cell lines. Retrieved from [Link]
-
Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. (2025). PMC. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Halder, S., et al. (n.d.). Cytotoxic properties of two families of benzaldehyde thiosemicarbazone complexes of palladium. Zenodo. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Martínez-Estévez, M., et al. (2022). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. Molecules, 27(22), 7976.
- Navarro, M., et al. (2008). Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines.
-
Navarro, M., et al. (2008). Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines. Semantic Scholar. Retrieved from [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values of compounds against different cancer cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Anti-proliferative activity (IC50 values) of the novel thiosemicarbazones in comparison to DFO and Dp44mT in several tumor cell-types and normal human dermal fibroblast (NHDF) cells. Retrieved from [Link]
-
R Discovery. (2008). Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines. Retrieved from [Link]
-
Varlet, T., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Retrieved from [Link]
-
Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2024). MDPI. Retrieved from [Link]
-
Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells. (2021). NIH. Retrieved from [Link]
-
Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. (n.d.). MDPI. Retrieved from [Link]
-
Umar, A., et al. (2025). Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives. ResearchGate. Retrieved from [Link]
-
Zhang, J., et al. (2009). 4-Methylbenzaldehyde thiosemicarbazone. ResearchGate. Retrieved from [Link]
-
Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
Zhang, J., et al. (2009). 4-Methylbenzaldehyde thiosemicarbazone. ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. researchhub.com [researchhub.com]
- 7. researchgate.net [researchgate.net]
- 8. zenodo.org [zenodo.org]
- 9. Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Investigating the Anticancer Potential of 4-Methoxybenzaldehyde Thiosemicarbazone in Cancer Cell Lines
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of Thiosemicarbazones
Thiosemicarbazones (TSCs) are a versatile class of Schiff base compounds formed through the condensation of a thiosemicarbazide with an aldehyde or ketone.[1] For decades, these molecules have attracted significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antibacterial, antiviral, and notably, anticancer properties.[1][2] Their efficacy as anticancer agents is frequently linked to their potent ability to chelate transition metal ions, such as iron and copper, which are essential for the proliferation of rapidly dividing cancer cells.[3][4]
Cancer cells exhibit an elevated demand for iron compared to their normal counterparts, often overexpressing iron-uptake proteins like the transferrin receptor 1.[5][6] By sequestering intracellular iron, TSCs can disrupt numerous iron-dependent metabolic processes vital for tumor growth, leading to cell cycle arrest and apoptosis.[3] 4-Methoxybenzaldehyde thiosemicarbazone, the subject of this guide, is a representative member of this class. Its structure, featuring a methoxy-substituted aromatic ring, provides a scaffold for potential modifications to enhance potency and selectivity. This document provides a comprehensive overview of its mechanism of action and detailed protocols for its evaluation in a cancer research setting.
Synthesis and Characterization
The synthesis of this compound is a straightforward condensation reaction.
General Synthesis Scheme: Equimolar amounts of 4-methoxybenzaldehyde and thiosemicarbazide are dissolved in a suitable solvent, typically ethanol or methanol. A catalytic amount of acid (e.g., acetic acid) is often added to facilitate the reaction, which is then heated under reflux.[7] Upon cooling, the product precipitates as a crystalline solid, which can be purified by recrystallization.
-
Reactants: 4-Methoxybenzaldehyde + Thiosemicarbazide
-
Product: this compound
-
Characterization: The purity and identity of the synthesized compound should be confirmed using standard analytical techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry.[7][8]
Postulated Mechanism of Action
The anticancer activity of thiosemicarbazones is not attributed to a single mode of action but rather to a multi-pronged assault on cancer cell biology. The primary mechanisms involve the disruption of metal homeostasis and the induction of overwhelming oxidative stress.[1][3]
-
Iron Chelation and Ribonucleotide Reductase (RR) Inhibition: The N,N,S-tridentate donor set is crucial for the biological activity of TSCs, allowing them to bind tightly to intracellular iron.[1] This chelation depletes the cellular iron pool required by ribonucleotide reductase (RR), a key enzyme that catalyzes the rate-limiting step in DNA synthesis.[3][9] Inhibition of RR leads to the depletion of deoxyribonucleoside triphosphates (dNTPs), causing cell cycle arrest, typically at the G1/S phase, and subsequent apoptosis.[3]
-
Redox Cycling and Reactive Oxygen Species (ROS) Generation: Once the TSC forms a complex with iron (or copper), this complex can become redox-active. It can participate in catalytic cycles, reducing molecular oxygen to generate highly cytotoxic reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.[5][6] Cancer cells, already under a higher basal level of oxidative stress, are particularly vulnerable to this additional ROS burden, which can trigger apoptotic cell death pathways.[3]
-
Induction of Apoptosis: The culmination of RR inhibition and ROS-induced damage is the activation of programmed cell death (apoptosis). This is often mediated through the intrinsic mitochondrial pathway, characterized by changes in the Bax/Bcl-2 protein ratio, release of mitochondrial factors like cytochrome c and AIF, and the activation of executioner caspases such as caspase-3.[10]
-
Modulation of Signaling Pathways: Studies on various TSCs have shown they can modulate critical cell signaling pathways. This includes the downregulation of pro-survival pathways like PI3K/Akt/mTOR and MAPK/ERK and the upregulation of tumor suppressor genes.[7][10]
Below is a diagram illustrating the convergence of these mechanisms.
Application in Cancer Cell Lines: Efficacy Profile
The cytotoxic potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of cell growth. The table below presents representative IC50 values for 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc), a close structural isomer, against various cancer cell lines, demonstrating the compound's potent activity.
| Compound | Cancer Cell Line | Cell Type | IC50 Value (µg/mL) | Reference |
| 3-Methoxybenzaldehyde thiosemicarbazone | MCF-7 | Human Breast Adenocarcinoma | 2.821 ± 0.008 | [7] |
| 3-Methoxybenzaldehyde thiosemicarbazone | B16-F0 | Mouse Melanoma | 2.904 ± 0.013 | [7] |
| 3-Methoxybenzaldehyde thiosemicarbazone | EAC | Ehrlich Ascites Carcinoma | 3.355 ± 0.012 | [7] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the in vitro evaluation of this compound. The following workflow is recommended for a comprehensive assessment.
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan, the amount of which is proportional to the number of living cells.[2]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Rationale: DMSO is a common solvent for organic compounds, but its concentration in the final culture medium should be kept low (<0.5%) to avoid solvent-induced toxicity.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium from the stock solution. Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Controls: Include "untreated" wells (medium only) and "vehicle" wells (medium with the highest concentration of DMSO used). Rationale: The vehicle control is critical to ensure that the observed effects are due to the compound and not the solvent.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C. Rationale: This allows viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its determined IC50 concentration for 24 or 48 hours. Include an untreated or vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS. Rationale: Washing removes serum and other factors that could interfere with staining.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. Rationale: Incubation in the dark prevents photobleaching of the fluorophores.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately by flow cytometry.
-
Interpretation:
-
Annexin V(-) / PI(-) : Live cells
-
Annexin V(+) / PI(-) : Early apoptotic cells
-
Annexin V(+) / PI(+) : Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+) : Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis
Principle: This protocol uses a DNA-staining dye (like Propidium Iodide) to quantify the amount of DNA in each cell. Since cells have twice the DNA content in the G2/M phase compared to the G1 phase, flow cytometry can be used to determine the proportion of cells in each phase of the cell cycle (G1, S, G2/M).
Materials:
-
6-well cell culture plates
-
Cold 70% ethanol
-
PBS containing RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment & Harvesting: Treat and harvest cells as described in Protocol 2 (Steps 1 & 2).
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight). Rationale: Ethanol fixation permeabilizes the cell membrane, allowing the dye to enter and stain the DNA.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.
-
Incubation: Incubate for 30 minutes at 37°C in the dark. Rationale: RNase A digests RNA to ensure that PI only stains DNA, preventing false signals.
-
Analysis: Analyze the samples using a flow cytometer. The resulting histogram of DNA content is used to quantify the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.
Protocol 4: Western Blot Analysis
Principle: Western blotting is used to detect specific proteins in a sample. It allows for the investigation of the compound's effect on the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Cleaved Caspase-3) or cell cycle regulation (e.g., p21, Cyclin D1).
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells in 6-well plates with the compound. Wash with cold PBS and lyse the cells with cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities. Use a loading control like β-actin or GAPDH to normalize the data and compare the protein expression levels between treated and control samples. Rationale: A loading control ensures that any observed differences in protein levels are due to the treatment and not to errors in loading the gel.
Conclusion
This compound represents a promising scaffold for anticancer drug development. Its multi-faceted mechanism, centered on disrupting metal homeostasis and inducing oxidative stress, makes it an effective agent against various cancer cell lines in vitro. The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate its efficacy, elucidate its molecular mechanisms, and contribute to the development of the next generation of thiosemicarbazone-based cancer therapeutics.
References
-
Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. (n.d.). MDPI. Retrieved from [Link]
-
Sibuh, B. Z., et al. (2021). Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. Molecules, 26(23), 7163. Available at: [Link]
-
Anticancer potential of (a–c) 3-MBTSc and (d–f) 4-NBTSc compounds on... (n.d.). ResearchGate. Retrieved from [Link]
-
Gudim, A., et al. (2024). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. International Journal of Molecular Sciences, 25(9), 5031. Available at: [Link]
-
Wujec, M., et al. (2024). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 29(10), 2329. Available at: [Link]
-
Synthesis, in silico study, and anti-cancer activity of thiosemicarbazone derivatives. (n.d.). Europe PMC. Retrieved from [Link]
-
Jansson, P. J., et al. (2014). Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. PLoS ONE, 9(10), e110291. Available at: [Link]
-
Malik, M. A., et al. (2015). The role of oxidative stress in activity of anticancer thiosemicarbazones. Postepy Higieny I Medycyny Doswiadczalnej, 69, 1-15. Available at: [Link]
-
Sibuh, B. Z., et al. (2020). Effects of substituents on anticancer activity of thiosemicarbazone against MCF-7 human breast cancer cell line. bioRxiv. Available at: [Link]
-
Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
Finster, J., et al. (2021). Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells. International Journal of Molecular Sciences, 22(6), 3109. Available at: [Link]
-
Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. (n.d.). SciSpace. Retrieved from [Link]
-
Ramachandran, E., et al. (2024). Design, synthesis, and anticancer evaluation of N4-substituted thiosemicarbazones derived from ortho- and para-ethoxy-benzaldehydes. Journal of Molecular Structure, 1307, 137910. Available at: [Link]
-
Ibrahim, M. A., et al. (2020). Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action. Mini-Reviews in Medicinal Chemistry, 20(15), 1546-1557. Available at: [Link]
-
Kalinowski, D. S., et al. (2009). Thiosemicarbazones: the new wave in cancer treatment. Future Medicinal Chemistry, 1(6), 1143-1151. Available at: [Link]
-
de Farias, A. S., et al. (2020). Molecular events and cytotoxic effects of a novel thiosemicarbazone derivative in human leukemia and lymphoma cell lines. Hematological Oncology, 38(5), 796-806. Available at: [Link]
-
Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. (n.d.). Frontiers. Retrieved from [Link]
Sources
- 1. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.aalto.fi [research.aalto.fi]
- 9. Thiosemicarbazones: the new wave in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular events and cytotoxic effects of a novel thiosemicarbazone derivative in human leukemia and lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vivo Studies of Thiosemicarbazone Compounds in Animal Models
I. Introduction: The Rationale for In Vivo Thiosemicarbazone Research
Thiosemicarbazones (TSCs) are a versatile class of small molecule chelators that have garnered significant attention for their potent anti-neoplastic activity.[1][2][3] Their mechanism of action is multifaceted, but primarily hinges on their high affinity for transition metals, particularly iron and copper.[1][2][3] Cancer cells exhibit an elevated demand for these metals compared to healthy cells, making them selectively vulnerable to agents that disrupt metal homeostasis.[3]
The primary anticancer mechanisms of TSCs involve:
-
Metal Chelation and Redox Cycling: TSCs bind with intracellular iron and copper to form redox-active complexes.[4][5][6] These complexes catalyze the generation of highly cytotoxic reactive oxygen species (ROS) through Fenton-like reactions, inducing significant oxidative stress that leads to apoptosis and cell death.[4][5][7][8]
-
Enzyme Inhibition: A key target is ribonucleotide reductase (RR), an iron-dependent enzyme essential for DNA synthesis and repair.[5][9] By chelating the iron in the R2 subunit of this enzyme, TSCs like Triapine effectively halt DNA replication.[9][10][11]
-
Targeting Lysosomes: Certain TSCs, such as Dp44mT, can accumulate in the acidic environment of lysosomes. Here, they form copper complexes that generate ROS, leading to lysosomal membrane permeabilization (LMP) and subsequent apoptosis.[12]
Given these potent and selective mechanisms, transitioning from in vitro validation to in vivo animal models is a critical step in the drug development pipeline. This guide provides a comprehensive framework and detailed protocols for conducting robust preclinical in vivo studies of novel thiosemicarbazone compounds.
II. Preclinical Study Design: A Strategic Overview
A well-designed preclinical program for a TSC candidate should be structured to answer key questions regarding its safety, efficacy, and pharmacokinetic profile. The study design must be logical and iterative, with data from initial tolerability studies informing the design of subsequent efficacy experiments.
Caption: Iterative workflow for preclinical in vivo evaluation of thiosemicarbazones.
III. Compound Formulation & Administration
A significant challenge with many TSCs is their poor aqueous solubility. Developing a stable, well-tolerated formulation is paramount for achieving consistent and meaningful in vivo data.
Causality Behind Formulation Choice: The choice of vehicle is a trade-off between solubilizing the compound and minimizing vehicle-induced toxicity. A poorly chosen vehicle can cause local irritation, inflammation, or systemic toxicity, confounding the study results. Therefore, a pilot tolerability study of the vehicle alone is often warranted.
Recommended Vehicles for Thiosemicarbazones:
| Vehicle Component | Concentration | Suitability | Rationale & Considerations |
| DMSO | 5-10% | IV, IP, PO | Excellent solubilizer, but can be toxic at higher concentrations. Use sterile, pyrogen-free DMSO. |
| PEG 300/400 | 30-60% | IV, IP, PO | Common co-solvent to improve solubility and reduce DMSO toxicity. |
| Solutol HS-15 | 10-25% | IV, PO | Non-ionic solubilizer, often used for poorly soluble drugs. Can cause hypersensitivity in some models. |
| Kolliphor® EL (Cremophor) | 5-10% | IV | Effective solubilizer but associated with hypersensitivity reactions; requires careful monitoring. |
| Methylcellulose | 0.5-2% | PO | Used to create a uniform suspension for oral gavage when true solutions cannot be achieved. |
This table summarizes common starting points; formulation development must be optimized for each new chemical entity.
Protocol 1: Preparation of an Intravenous (IV) Formulation
-
Objective: To prepare a clear, sterile solution of a TSC compound for intravenous administration.
-
Materials:
-
Thiosemicarbazone compound
-
Sterile DMSO
-
Sterile Polyethylene Glycol 400 (PEG 400)
-
Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
-
Sterile vials, syringes, and 0.22 µm syringe filters
-
-
Methodology:
-
In a sterile vial, dissolve the TSC compound in a minimal amount of DMSO (e.g., 10% of the final volume). Vortex or sonicate briefly if necessary to aid dissolution.
-
Add PEG 400 (e.g., 40% of final volume) and mix thoroughly until a clear solution is obtained.
-
Slowly add the sterile saline or D5W dropwise while vortexing to bring the solution to the final volume. Causality: Rapid addition of the aqueous phase can cause the compound to precipitate out of solution.
-
Visually inspect the final solution for any precipitation. If the solution remains clear, sterile-filter it through a 0.22 µm syringe filter into a final sterile vial.
-
Prepare fresh on the day of dosing, as the long-term stability of such formulations is often unknown. For the well-studied TSC, Triapine, dilutions in normal saline or D5W have been shown to be stable for up to 96 hours.[13]
-
IV. Animal Model Selection
The choice of animal model is critical and depends on the scientific question being addressed. Immunocompromised mice (e.g., NOD-SCID, NSG, or athymic nude) are required for implanting human cancer cell lines or patient-derived tissues.
| Model Type | Implantation Site | Advantages | Limitations | Best For |
| Cell-Line Derived Xenograft (CDX) | Subcutaneous (Flank) | Easy to implement, high success rate, tumor growth is easily measured with calipers.[2] | Lacks native tumor microenvironment, low metastatic potential.[2][5] | Initial efficacy screening, MTD studies. |
| Cell-Line Derived Xenograft (CDX) | Orthotopic (Organ of Origin) | Clinically relevant tumor microenvironment, higher metastatic potential, better predicts human response.[1][2][5] | Technically demanding surgery, requires imaging to monitor tumor growth.[1][2] | Studying metastasis, evaluating therapies targeting the microenvironment. |
| Patient-Derived Xenograft (PDX) | Subcutaneous or Orthotopic | Preserves original tumor architecture and heterogeneity, high predictive value for clinical outcomes.[3][7] | Expensive, lower take-rate, slower growth, human stroma is replaced by murine stroma over passages.[7] | Biomarker discovery, modeling drug resistance, personalized medicine studies. |
Protocol 2: Subcutaneous Tumor Implantation and Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of a TSC compound in a subcutaneous xenograft model.
-
Animal Strain: Athymic Nude or NOD-SCID mice, 6-8 weeks old.
-
Cell Preparation:
-
Culture human cancer cells (e.g., PANC-1 pancreatic, A549 lung) under standard conditions.
-
Harvest cells during the logarithmic growth phase. Ensure cell viability is >95% via Trypan Blue exclusion.
-
Wash cells with sterile, serum-free media or PBS. Resuspend the final cell pellet in a 1:1 mixture of serum-free media and Matrigel® to a concentration of 5-10 x 10⁷ cells/mL. Causality: Matrigel provides a scaffold that supports initial tumor cell engraftment and growth.
-
-
Implantation:
-
Anesthetize the mouse. Shave and sterilize the right flank.
-
Using a 27-gauge needle, inject 100 µL of the cell suspension (containing 5-10 x 10⁶ cells) subcutaneously into the flank.
-
-
Study Execution:
-
Monitor animals daily. Allow tumors to establish and reach a palpable volume (e.g., 100-150 mm³).
-
Randomize mice into treatment and vehicle control groups (n=8-10 mice per group). Causality: Randomization is crucial to prevent bias in treatment outcomes due to variations in initial tumor size.
-
Administer the TSC compound or vehicle according to the predetermined dose and schedule (e.g., daily intravenous injection for 21 days). A dose of 4 mg/kg/day has been used for the TSC compound DpC.[14] For Triapine, twice-daily dosing was found to be optimal.[11]
-
Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Record animal body weight at each measurement as a primary indicator of toxicity.
-
Define study endpoints, such as a maximum tumor volume (e.g., 2000 mm³) or a pre-defined study duration. Euthanize animals when endpoints are reached.
-
-
Efficacy Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): Compare the mean tumor volume of the treated group to the vehicle group.
-
Progression-Free Survival (PFS): Analyze the time it takes for tumors to reach a pre-defined size.[15][16]
-
Post-Mortem Analysis: At the end of the study, excise tumors and weigh them. Preserve tumors (in formalin or flash-frozen) for biomarker analysis (e.g., IHC for apoptosis markers like cleaved caspase-3 or proliferation markers like Ki-67).[17]
-
V. Toxicology and Safety Assessment
Preclinical toxicology studies are essential to define a safe starting dose for clinical trials and to identify potential target organs for toxicity.[18][19]
Protocol 3: Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of a TSC compound that can be administered without causing unacceptable toxicity.
-
Animal Strain: Healthy, non-tumor-bearing mice (e.g., CD-1 or the same strain as the efficacy model).
-
Methodology:
-
Use a dose-escalation design. Start with a low dose and treat a small cohort of mice (n=3-5) for a defined period (e.g., 5-14 days).
-
Monitor animals daily for clinical signs of toxicity:
-
General: Body weight loss (>15-20% is a common endpoint), changes in posture (hunching), rough coat, lethargy, reduced activity.
-
Specific: Signs of irritation at the injection site, changes in breathing, neurological signs (ataxia, seizures).
-
-
If the initial dose is well-tolerated, escalate the dose in a new cohort of mice. Continue until dose-limiting toxicities (DLTs) are observed.
-
The MTD is defined as the dose level just below the one that induces significant toxicity.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis. Causality: Histopathology provides definitive evidence of organ-specific toxicity that may not be apparent from clinical signs alone.
-
Cardiotoxicity Monitoring: Given that some TSCs have shown cardiac side effects, specific monitoring is crucial.[20] For compounds of concern, this can involve terminal collection of blood for cardiac troponin T analysis and detailed histopathology of the heart.
VI. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
PK studies determine the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug, while PD studies link drug exposure to its biological effect.
Protocol 4: Murine Pharmacokinetic Study
-
Objective: To determine the plasma concentration-time profile of a TSC compound.
-
Methodology:
-
Administer a single dose of the TSC compound to mice (n=3 per time point, or use serial sampling in cannulated animals).
-
Collect blood samples (e.g., 25-50 µL) at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours). Blood can be collected via submandibular or saphenous vein bleeds for serial sampling.
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
Quantify the concentration of the parent drug (and any major metabolites) in the plasma using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key PK parameters: Maximum concentration (Cmax), time to Cmax (Tmax), elimination half-life (T½), and Area Under the Curve (AUC).
-
Causality: The AUC provides a measure of total drug exposure, which is often the most critical parameter to correlate with efficacy. The half-life informs the optimal dosing frequency required to maintain therapeutic concentrations. For example, the TSC Dp44mT has a much shorter half-life (1.7h) than the second-generation compound DpC (10.7h), highlighting the improved pharmacological properties of DpC.[21]
-
Pharmacodynamic (PD) Biomarkers: To link exposure with effect, relevant biomarkers should be measured. For TSCs, this could include measuring ROS levels in tumor tissue, assessing the expression of genes involved in oxidative stress, or quantifying DNA damage (e.g., γH2AX foci) in tumors at different time points after dosing.
VII. Visualizing the Mechanism of Action
Understanding the molecular pathways targeted by TSCs is crucial for interpreting in vivo results and for rational drug combination strategies. The primary mechanism involves metal ion chelation and subsequent ROS generation.
Caption: Core mechanisms of thiosemicarbazone-induced cytotoxicity in cancer cells.
VIII. Conclusion and Future Directions
The protocols and application notes provided herein offer a robust framework for the preclinical in vivo evaluation of novel thiosemicarbazone compounds. By systematically assessing formulation, safety, pharmacokinetics, and efficacy in clinically relevant animal models, researchers can generate the high-quality data necessary to advance promising candidates toward clinical trials. Future studies should focus on exploring rational combination therapies, identifying predictive biomarkers of response, and developing advanced drug delivery systems, such as nanoformulations, to further enhance the therapeutic index of this promising class of anticancer agents.[22][23]
IX. References
-
Mechanisms underlying reductant-induced reactive oxygen species formation by anticancer copper(II) compounds. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Heffeter, P., et al. (2019). Anticancer Thiosemicarbazones: Chemical Properties, Interaction with Iron Metabolism, and Resistance Development. Antioxidants & Redox Signaling, 30(8), 1075-1091. [Link]
-
Kowol, C. R., et al. (2018). Anticancer Thiosemicarbazones: Chemical Properties, Interaction with Iron Metabolism, and Resistance Development. CoLab.
-
Mrozek-Wilczkiewicz, A., et al. (2017). The role of oxidative stress in activity of anticancer thiosemicarbazones. Oncotarget, 8(41), 70166-70182. [Link]
-
Gulea, A., et al. (2024). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. International Journal of Molecular Sciences, 25(9), 4893. [Link]
-
Mrozek-Wilczkiewicz, A., et al. (2025). The multifaceted mechanism of action of quinoline thiosemicarbazone based on disruption of iron homeostasis and selective IGF1R inhibition leading to oxidative stress induction. Biomedicine & Pharmacotherapy, 192, 118692. [Link]
-
Tao, K., et al. (2016). An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis. Journal of Visualized Experiments, (114), 54040. [Link]
-
Tao, K., et al. (2016). An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis. PubMed. [Link]
-
ROS generation mechanism of metal thiosemicarbazone complexes. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis. (2015). JoVE. [Link]
-
Cheng, Y., et al. (2010). Redox activation of Fe(III)-thiosemicarbazones and Fe(III)-bleomycin by thioredoxin reductase: specificity of enzymatic redox centers and analysis of reactive species formation by ESR spin trapping. Free Radical Biology and Medicine, 48(10), 1386-1395. [Link]
-
Generating a Murine Orthotopic Metastatic Breast Cancer Model and Performing Murine Radical Mastectomy. (2018). JoVE. [Link]
-
Đilović, I., et al. (2023). The Effect of Metal Ions (Fe, Co, Ni, and Cu) on the Molecular-Structural, Protein Binding, and Cytotoxic Properties of Metal Pyridoxal-Thiosemicarbazone Complexes. International Journal of Molecular Sciences, 24(15), 12048. [Link]
-
Li, Y., et al. (2024). Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway. Frontiers in Pharmacology, 15, 1399859. [Link]
-
Li, Y., et al. (2024). Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway. PubMed Central. [Link]
-
Novel nanocarrier enables targeted treatment of gliomas in vivo. (2021). European Pharmaceutical Review. [Link]
-
Heffeter, P., et al. (2016). Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity. RSC Advances, 6(57), 52206-52215. [Link]
-
Orthotopic Injection of Breast Cancer Cells into the Mammary Fat Pad of Mice to Study Tumor Growth. (2014). JoVE. [Link]
-
Gao, H., et al. (2015). Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. Clinical Cancer Research, 21(22), 5171-5183. [Link]
-
Feun, L., et al. (2002). Phase I and Pharmacokinetic Study of Triapine, a Potent Ribonucleotide Reductase Inhibitor, Administered Daily for Five Days in Patients with Advanced Solid Tumors. Clinical Cancer Research, 8(3), 775-781. [Link]
-
First-in-class thiosemicarbazone metal complexes targeting the sigma-2 receptor (S2R) as an innovative strategy against pancreatic cancer. (n.d.). Uniba.it. Retrieved January 15, 2026, from [Link]
-
Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer. (n.d.). AACR Journals. Retrieved January 15, 2026, from [Link]
-
Rios-Esteves, E., et al. (2020). Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias. Dalton Transactions, 49(8), 2459-2469. [Link]
-
Dal Col, J., et al. (2020). Multifunctional thiosemicarbazones targeting sigma receptors: in vitro and in vivo antitumor activities in pancreatic cancer models. Journal of Experimental & Clinical Cancer Research, 39(1), 19. [Link]
-
Bradford, J. R., et al. (2016). Whole transcriptome profiling of patient-derived xenograft models as a tool to identify both tumor and stromal specific biomarkers. Oncotarget, 7(24), 36034-36051. [Link]
-
Jansson, P. J., et al. (2015). Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents. Oncotarget, 6(35), 37379-37395. [Link]
-
Heffeter, P., et al. (2016). Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity. SciSpace. [Link]
-
Efficacy Endpoints in Oncology Clinical Trials. (n.d.). Quanticate. Retrieved January 15, 2026, from [Link]
-
A, histopathologic analysis of tumor xenografts treated with mAb... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Lin, J. J., et al. (2018). A Systematic Review of the Efficacy of Preclinical Models of Lung Cancer Drugs. Journal of Thoracic Oncology, 13(10), 1475-1487. [Link]
-
Gulea, A., et al. (2024). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. PubMed Central. [Link]
-
Dong, X., et al. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Biomedical Research, 30(2), 87-93. [Link]
-
Finch, R. A., et al. (1999). Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): An inhibitor of ribonucleotide reductase with antineoplastic activity. Advances in Enzyme Regulation, 39, 3-12. [Link]
-
Jenkins, M., et al. (2020). Clinical endpoints in oncology - a primer. American Journal of Cancer Research, 10(10), 3097-3104. [Link]
-
Finch, R. A., et al. (2000). Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity. Biochemical Pharmacology, 59(8), 983-991. [Link]
-
Rao, V. A., et al. (2011). The Iron Chelator Dp44mT Inhibits the Proliferation of Cancer Cells but Fails to Protect From Doxorubicin-Induced Cardiotoxicity in Spontaneously Hypertensive Rats. Cancer Chemotherapy and Pharmacology, 68(5), 1125-1134. [Link]
-
Kalinowski, D. S., et al. (2016). The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms. Journal of Neurochemistry, 138(4), 569-584. [Link]
-
Triapine. (n.d.). Nanopharmaceutics, Inc. Retrieved January 15, 2026, from [Link]
-
Gupta, M., et al. (2018). RECENT ADVANCES IN THIOSEMICARBAZONES AS ANTICANCER AGENTS. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 8(2), 259-265. [Link]
-
Merlot, A. M., et al. (2013). Cellular uptake of the antitumor agent Dp44mT occurs via a carrier/receptor-mediated mechanism. Molecular Pharmacology, 84(6), 911-924. [Link]
-
Funai, I. A., et al. (2020). Mechanistic insights on the mode of action of an antiproliferative thiosemicarbazone-nickel complex revealed by an integrated chemogenomic profiling study. Scientific Reports, 10(1), 9037. [Link]
-
Szymański, P., et al. (2021). Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells. International Journal of Molecular Sciences, 22(6), 3127. [Link]
-
Lovejoy, D. B., et al. (2011). Antitumor Activity of Metal-Chelating Compound Dp44mT Is Mediated by Formation of a Redox-Active Copper Complex That Accumulates in Lysosomes. Cancer Research, 71(17), 5871-5880. [Link]
-
Loden, K., et al. (2013). Distinct mechanisms of cell-kill by triapine and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes. Investigational New Drugs, 31(4), 836-848. [Link]
-
Kalinowski, D. S., et al. (2012). The thiosemicarbazone, DpC, broadly synergizes with multiple anti-cancer therapeutics and demonstrates temperature-dependent activity. Pharmacological Research, 65(1), 113-123. [Link]
-
The Importance of Endpoints in Oncology Clinical Trials. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Intensity Therapeutics Highlights 2025 Milestones and Outlines 2026 Strategic Priorities. (2026). GlobeNewswire. [Link]
Sources
- 1. Anticancer Thiosemicarbazones: Chemical Properties, Interaction with Iron Metabolism, and Resistance Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Thiosemicarbazones: Chemical Properties, Interaction with Iron Metabolism, and Resistance Development | CoLab [colab.ws]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms underlying reductant-induced reactive oxygen species formation by anticancer copper(II) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The multifaceted mechanism of action of quinoline thiosemicarbazone based on disruption of iron homeostasis and selective IGF1R inhibition leading to oxidative stress induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Redox activation of Fe(III)-thiosemicarbazones and Fe(III)-bleomycin by thioredoxin reductase: specificity of enzymatic redox centers and analysis of reactive species formation by ESR spin trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. quanticate.com [quanticate.com]
- 16. Clinical endpoints in oncology - a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Effect of Metal Ions (Fe, Co, Ni, and Cu) on the Molecular-Structural, Protein Binding, and Cytotoxic Properties of Metal Pyridoxal-Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The iron chelator Dp44mT inhibits the proliferation of cancer cells but fails to protect from doxorubicin-induced cardiotoxicity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. scispace.com [scispace.com]
Application Notes and Protocols for the Therapeutic Exploration of Metal Complexes of 4-Methoxybenzaldehyde Thiosemicarbazone
Introduction: The Therapeutic Potential of 4-Methoxybenzaldehyde Thiosemicarbazone Metal Complexes
Thiosemicarbazones are a versatile class of Schiff base ligands that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] Their therapeutic efficacy is often significantly enhanced upon coordination with transition metal ions.[3] This enhancement is attributed to the formation of stable chelate complexes where the thiosemicarbazone acts as a ligand, modulating the physicochemical properties of the metal ion and facilitating its transport into cells. The coordination typically occurs through the sulfur and azomethine nitrogen atoms.[1]
This compound, the subject of this guide, is a derivative that incorporates a methoxy group on the phenyl ring. This substitution can influence the electronic properties and lipophilicity of the ligand and its corresponding metal complexes, potentially impacting their biological activity. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and therapeutic evaluation of metal complexes of this compound.
Part 1: Synthesis and Characterization
Synthesis of this compound (L)
The synthesis of the thiosemicarbazone ligand is a straightforward condensation reaction between 4-methoxybenzaldehyde and thiosemicarbazide.
Protocol 1: Synthesis of the Ligand
-
Reactant Preparation: In a round-bottom flask, dissolve thiosemicarbazide (1.0 equivalent) in warm ethanol.
-
Addition of Aldehyde: To the stirred solution, add a solution of 4-methoxybenzaldehyde (1.0 equivalent) in ethanol.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
Synthesis of Metal Complexes
The metal complexes are typically synthesized by reacting the ligand with a suitable metal salt in a 2:1 ligand-to-metal molar ratio for octahedral complexes, although other stoichiometries are possible.
Protocol 2: General Synthesis of Metal(II) Complexes
-
Ligand Solution: Dissolve this compound (2.0 equivalents) in a suitable solvent (e.g., ethanol or methanol) with gentle heating.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂; 1.0 equivalent) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the stirred ligand solution.
-
Reflux: Reflux the resulting mixture for 4-6 hours.
-
Isolation: After cooling, the precipitated complex is collected by filtration, washed with the solvent and a non-polar solvent like diethyl ether, and dried.
Workflow for Synthesis of Ligand and Metal Complexes
Caption: Workflow for the synthesis of this compound and its metal complexes.
Physicochemical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes.
-
Elemental Analysis (CHN): To determine the empirical formula.
-
FT-IR Spectroscopy: To identify the coordination sites. The C=S and C=N stretching vibrations in the free ligand are expected to shift upon complexation, indicating the involvement of the sulfur and azomethine nitrogen atoms in bonding with the metal ion.[4][5]
-
¹H and ¹³C NMR Spectroscopy: To elucidate the structure of the ligand and diamagnetic complexes (e.g., Zn(II)). The chemical shifts of protons near the coordination sites are expected to change upon complexation.[3][5]
-
UV-Vis Spectroscopy: To study the electronic transitions and geometry of the complexes.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complexes.
Part 2: Therapeutic Evaluation Protocols
Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[6]
Protocol 3: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the test compounds (ligand and metal complexes) in the culture medium. Replace the old medium with the medium containing the test compounds. Include a positive control (e.g., cisplatin) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[6]
Proposed Anticancer Mechanism of Thiosemicarbazone Copper Complexes
Caption: Proposed mechanism of anticancer activity for copper(II)-thiosemicarbazone complexes.
Antimicrobial Activity
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]
Protocol 4: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbe + broth), a negative control (broth only), and a standard antibiotic control.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[8]
Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the radical scavenging activity of compounds.[9][10]
Protocol 5: DPPH Radical Scavenging Assay
-
Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compounds in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each concentration of the test compound to the wells, followed by the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Part 3: Data Presentation
Quantitative data from the therapeutic evaluations should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Representative Biological Activity Data for Thiosemicarbazone Metal Complexes
| Compound | Cancer Cell Line (IC₅₀, µM) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | DPPH Scavenging (IC₅₀, µM) | Reference |
| This compound (L) | >100 | >256 | >256 | Not Reported | [1] |
| [Ni(L)₂(NO₃)₂] | Not Reported | 128 | 256 | Not Reported | [1] |
| Representative Cu(II)-TSC Complex | 0.20 ± 0.04 (A549) | - | - | - | [6] |
| Representative Zn(II)-TSC Complex | 15.8 ± 1.2 (HeLa) | - | - | - | [11] |
Note: The data for Cu(II) and Zn(II) complexes are for representative thiosemicarbazone complexes and are provided for comparative purposes.
Conclusion and Future Directions
The metal complexes of this compound represent a promising area for the development of novel therapeutic agents. The protocols outlined in these application notes provide a robust framework for the synthesis, characterization, and evaluation of their anticancer, antimicrobial, and antioxidant potential. Further investigations should focus on elucidating the precise mechanisms of action, exploring a wider range of metal ions, and conducting in vivo studies to validate the therapeutic efficacy and assess the toxicological profiles of the most promising candidates.
References
-
Broth microdilution. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 15, 2026, from [Link]
- Development of Nickel(II) Thiosemicarbazone Complexes as Potential Antibacterial Agents: Microwave Assisted Synthesis, Spectral Characterization and Antibacterial Studies. (2023). Oriental Journal of Chemistry, 39(2).
- García-Ramos, J. C., et al. (2020). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. Molecules, 25(15), 3453.
- García-Ramos, J. C., et al. (2020). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. Molecules, 25(15), 3453.
- Gontijo, M. (2023). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
- Ganot, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767.
- Antimicrobial Susceptibility Testing (Microdilution Technique). (2023). NC DNA Day Blog.
- DPPH Antioxidant Assay. (n.d.). G-Biosciences.
- Application Note: DPPH Assay for Determining the Antioxidant Activity of Isoelemicin. (2025). Benchchem.
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (2021). MethodsX, 8, 101212.
- (PDF) Nickel (II), cobalt (II) and lead (II) complexes of 4-hydroxy-3-methoxybenzaldehyde thiosemicarbazone synthesis; Characterization and antimicrobial activity. (2024).
- Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences, 22(7), 3380.
- Zhang, J., et al. (2009). 4-Methylbenzaldehyde thiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2567.
- Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (2014). Molecules, 19(11), 17449-17463.
- Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. (2011). Journal of Chemical and Pharmaceutical Research, 3(2), 290-297.
- Synthesis, Characterization and Anti-Microbial Studies of Metal(II) complexes with 4-methoxybenzaldehyde with p-anisidine. (2022). Global Journal of Pure and Applied Chemistry Research, 10(2), 1-10.
- Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex. (2015). Metals, 5(4), 2265-2276.
- Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. (2014). Oriental Journal of Chemistry, 30(4).
- Nickel(II) complexes of polyhydroxybenzaldehyde N4-thiosemicarbazones: Synthesis, structural characterization and antimicrobial activities. (2014). Polyhedron, 79, 147-156.
- Synthesis and antioxidant activities of new nickel(II) complexes derived from 4-benzyloxysalicylidene-S-methyl/propyl thiosemicarbazones. (2021). Journal of the Serbian Chemical Society, 86(5), 469-484.
- Polynuclear zinc(II) complexes of thiosemicarbazone: Synthesis, X-ray structure and biological evaluation. (2020). Journal of Inorganic Biochemistry, 203, 110908.
- Synthesis and antioxidant activities of new nickel(II) complexes derived from 4-benzyloxysalicylidene-S-methyl/propyl thiosemicarbazones. (2021). Journal of the Serbian Chemical Society, 86(5), 469-484.
- Synthesis and identification of meta-(4-bromobenzyloxy) benzaldehyde thiosemicarbazone (MBBOTSC) as novel ligand for cadmium extraction by ultrasound assisted-dispersive-ionic liquid-liquid micro extraction method. (2018). Journal of Molecular Liquids, 265, 78-84.
- Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (2014). Molecules, 19(11), 17449-17463.
- Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex. (2015). Metals, 5(4), 2265-2276.
- Synthesis, Characterization and Antimicrobial Studies of Copper (Ii) Complexes of Semicarbazone and Thiosemicarbazone of M - Hydroxy Benzaldehyde and P-Hydroxy Benzaldehyde. (2013). Oriental Journal of Chemistry, 29(2).
- Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. (2020). Molecules, 25(11), 2698.
- Synthesis and Characterization of Some New Cu(II), Ni(II) and Zn(II) Complexes with Salicylidene Thiosemicarbazones: Antibacterial, Antifungal and in Vitro Antileukemia Activity. (2013). International Journal of Molecular Sciences, 14(7), 14696–14716.
- Synthesis and Characterization of Zinc(II) Complexes with 3,4-Dimethoxybenzaldehyde Thiosemicarbazone: The Crystal Structure of [Zn(34-MBTSC)2Cl2]. (2013).
- (PDF) Thiosemicarbazones-based Co(II), Ni(II), Cu(II) and Zn(II) complexes: synthesis, structural elucidation, biological activities and molecular docking. (2023).
Sources
- 1. Development of Nickel(II) Thiosemicarbazone Complexes as Potential Antibacterial Agents: Microwave Assisted Synthesis, Spectral Characterization and Antibacterial Studies – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Copper( ii ) thiosemicarbazone complexes induce marked ROS accumulation and promote nrf2-mediated antioxidant response in highly resistant breast canc ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT00283A [pubs.rsc.org]
- 8. Copper(ii) thiosemicarbazone complexes induce marked ROS accumulation and promote nrf2-mediated antioxidant response in highly resistant breast cancer cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Mononuclear and Binuclear Cu(II), Co(II), Ni(II), and Zn(II) Thiosemicarbazone Complexes with Potential Biological Activity: Antimicrobial and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polynuclear zinc(II) complexes of thiosemicarbazone: Synthesis, X-ray structure and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methoxybenzaldehyde Thiosemicarbazone: Application Notes for Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth application notes and detailed protocols for the use of 4-Methoxybenzaldehyde Thiosemicarbazone as an enzyme inhibitor. The content is structured to offer not only procedural steps but also the scientific rationale behind the experimental design, ensuring a comprehensive understanding for researchers in drug discovery and enzymology.
Introduction and Significance
This compound is a member of the thiosemicarbazone class of compounds, which are characterized by the presence of a sulfur and nitrogen-containing pharmacophore. This structural motif imparts a wide range of biological activities, including anticancer, antiviral, antifungal, and enzyme inhibitory properties[1]. The ability of the thiosemicarbazone moiety to chelate metal ions is often central to its mechanism of action, particularly in metalloenzymes[2]. This compound, in particular, has emerged as a significant inhibitor of several key enzymes, making it a valuable tool for biochemical research and a lead compound in drug development.
Mechanism of Action: A Focus on Tyrosinase
A primary and well-characterized target of this compound is tyrosinase, a copper-containing enzyme that plays a crucial role in melanin biosynthesis. Understanding its inhibitory mechanism against tyrosinase provides a foundational model for its interaction with other enzymes.
This compound acts as a reversible, mixed-type inhibitor of tyrosinase[1][2][3][4]. This means that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This dual binding mode affects both the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km). The thiosemicarbazone moiety is crucial for this inhibition, with the sulfur atom capable of chelating the copper ions within the active site of tyrosinase[2].
Caption: Mixed-type inhibition of an enzyme by an inhibitor (I).
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified against several enzymes. The following table summarizes key kinetic parameters.
| Target Enzyme | Substrate/Activity | IC50 (µM) | Ki (µM) | Ki' (µM) | Inhibition Type | Reference(s) |
| Mushroom Tyrosinase | Monophenolase | 7.0 | - | - | Reversible | [2][3] |
| Mushroom Tyrosinase | Diphenolase | 2.62 | 1.47 | 15.10 | Reversible, Mixed-Type | [1][2][4] |
| Acetylcholinesterase (AChE) | Acetylthiocholine | 30.23 (as MZMT) | - | - | Not specified | [5] |
| Carbonic Anhydrase (hCA I) | CO2 hydration | - | 7.16 (derivative) | - | Not specified | [6][7] |
| Carbonic Anhydrase (hCA II) | CO2 hydration | - | 0.31 (derivative) | - | Not specified | [6][7] |
Note: Data for AChE and Carbonic Anhydrase are for closely related derivatives of this compound and indicate the potential of this scaffold for inhibiting these enzymes.
Synthesis and Characterization
A reliable supply of high-purity this compound is essential for reproducible experimental results.
Synthesis Protocol
The synthesis of this compound is typically achieved through a condensation reaction between 4-methoxybenzaldehyde and thiosemicarbazide[8][9][10].
Materials:
-
4-Methoxybenzaldehyde
-
Thiosemicarbazide
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve equimolar amounts of 4-methoxybenzaldehyde and thiosemicarbazide in a minimal amount of warm ethanol or methanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. If not, the solution can be concentrated under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Dry the purified product under vacuum.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
Experimental Protocols for Enzyme Inhibition Assays
The following are detailed protocols for assessing the inhibitory activity of this compound against tyrosinase, acetylcholinesterase, and carbonic anhydrase.
Tyrosinase Inhibition Assay (Diphenolase Activity)
This protocol is adapted from established methods for measuring tyrosinase activity[11].
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which undergoes a series of reactions to form dopachrome, a colored product with an absorbance maximum at 475 nm. The rate of dopachrome formation is proportional to the enzyme activity.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in DMSO to obtain a range of inhibitor concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add 20 µL of the inhibitor solution (at various concentrations), 140 µL of phosphate buffer, and 20 µL of tyrosinase solution.
-
Control wells: Add 20 µL of DMSO, 140 µL of phosphate buffer, and 20 µL of tyrosinase solution.
-
Blank wells: Add 20 µL of DMSO and 160 µL of phosphate buffer.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of L-DOPA solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition type and kinetic constants (Ki and Ki'), perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor, and analyze the data using Lineweaver-Burk or Dixon plots.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for measuring AChE activity[3][12][13].
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (e.g., from electric eel)
-
Acetylthiocholine iodide (ATChI)
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)
-
This compound
-
Tris-HCl Buffer (50 mM, pH 8.0)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in Tris-HCl buffer.
-
Prepare a stock solution of ATChI in deionized water.
-
Prepare a stock solution of DTNB in Tris-HCl buffer.
-
Prepare a stock solution of this compound in DMSO and serial dilutions.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of Tris-HCl buffer, 20 µL of inhibitor solution (or DMSO for control), and 10 µL of DTNB solution to each well.
-
-
Pre-incubation: Add 10 µL of AChE solution to each well (except for the blank) and incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of ATChI solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes.
-
Data Analysis:
-
Calculate the reaction rates and percentage of inhibition as described for the tyrosinase assay.
-
Determine the IC50 value from the dose-response curve.
-
Carbonic Anhydrase (CA) Inhibition Assay
This protocol describes a colorimetric assay for CA activity[2][14][15].
Principle: Carbonic anhydrase catalyzes the hydration of CO2 to bicarbonate and a proton, leading to a decrease in pH. A more convenient method relies on the esterase activity of CA, where the enzyme hydrolyzes a chromogenic ester substrate, and the resulting colored product is measured.
Materials:
-
Human Carbonic Anhydrase (e.g., hCA I or hCA II)
-
p-Nitrophenyl acetate (pNPA) as the substrate
-
This compound
-
Tris-SO4 Buffer (25 mM, pH 7.6)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of CA in Tris-SO4 buffer.
-
Prepare a stock solution of pNPA in acetonitrile.
-
Prepare a stock solution of this compound in DMSO and serial dilutions.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of Tris-SO4 buffer, 20 µL of inhibitor solution (or DMSO for control), and 20 µL of CA solution to each well.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add 20 µL of pNPA solution to all wells.
-
Measurement: Measure the absorbance at 400 nm at 1-minute intervals for 10 minutes.
-
Data Analysis:
-
Calculate the reaction rates and percentage of inhibition as described previously.
-
Determine the IC50 value.
-
Caption: A generalized experimental workflow for screening enzyme inhibitors.
Troubleshooting and Considerations
-
Solubility: this compound has limited aqueous solubility. Ensure that the final concentration of DMSO in the assay does not exceed a level that affects enzyme activity (typically <1%).
-
Compound Instability: Prepare fresh stock solutions of the inhibitor and substrate for each experiment to ensure accuracy.
-
Enzyme Activity: The activity of the enzyme can vary between batches. It is crucial to perform a control experiment to determine the optimal enzyme concentration for the assay.
-
Data Interpretation: For mixed-type inhibitors, both Vmax and Km will be affected. Careful analysis of Lineweaver-Burk or Dixon plots is necessary to accurately determine the kinetic parameters.
Conclusion
This compound is a versatile and potent enzyme inhibitor with demonstrated activity against tyrosinase, and its scaffold shows promise for the inhibition of other enzymes such as acetylcholinesterase and carbonic anhydrases. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the inhibitory potential of this compound and its derivatives in various biochemical and drug discovery contexts.
References
-
Panzella, L., et al. (2018). Thiosemicarbazones with tyrosinase inhibitory activity. MedChemComm, 9(3), 378-389. Available at: [Link]
-
Varma, M., et al. (2023). Novel alkyl-substituted 4-methoxy benzaldehyde thiosemicarbazones: Multi-target directed ligands for the treatment of Alzheimer's disease. European Journal of Pharmacology, 957, 176028. Available at: [Link]
-
Khan Academy. Enzyme inhibition and kinetics graphs. Available at: [Link]
-
Anzenbacher, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. Available at: [Link]
-
Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. Available at: [Link]
-
Boster Bio. Acetylcholinesterase (AChE) Assay Kit. Available at: [Link]
-
Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available at: [Link]
-
Trawally, M., et al. (2024). Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies. Anti-Cancer Agents in Medicinal Chemistry, 24(9), 649-667. Available at: [Link]
-
Chen, Q., et al. (2012). Synthesis and antityrosinase mechanism of benzaldehyde thiosemicarbazones: novel tyrosinase inhibitors. Journal of Agricultural and Food Chemistry, 60(5), 1330-1336. Available at: [Link]
-
Kaya, B., et al. (2024). Synthesis, Anticholinesterase and Antioxidant Activity of Thiosemicarbazone Derivatives. Cumhuriyet Science Journal, 45(3), 519-523. Available at: [Link]
-
Molla, M. E., et al. (2018). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Jahangirnagar University Journal of Science, 41(1), 31-42. Available at: [Link]
-
Chemistry LibreTexts. (2019). Noncompetitive and Mixed Inhibition. Available at: [Link]
-
Wikipedia. (n.d.). Mixed inhibition. Retrieved from [Link]
-
Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]
-
Mbah, J. A., et al. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. International Journal of Organic Chemistry, 7(3), 229-239. Available at: [Link]
-
Pearson. (n.d.). Mixed Inhibition Explained. Retrieved from [Link]
-
Protocols.io. (2019). Carbonic Anhydrase Activity Assay. Available at: [Link]
-
Román-Hernández, W., et al. (2008). Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines. Bioinorganic Chemistry and Applications, 2008, 685032. Available at: [Link]
-
PubMed. (2024). Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies. Available at: [Link]
-
Graphviz. (n.d.). Graphviz - Graph Visualization Software. Retrieved from [Link]
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]
-
Ndiaye, B., et al. (2018). Spectroscopic Studies IR, 1H, 13C NMR and Xray diffractometer characterization of a new thiosemicarbazone organic ligand. International Journal of Advanced Research, 6(1), 1236-1244. Available at: [Link]
-
de Oliveira, A. B., et al. (2013). 4-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1861. Available at: [Link]
-
BMRB. (n.d.). 4-methoxy Benzaldehyde. Retrieved from [Link]
-
HMDB. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental). Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing p-methoxybenzaldehyde.
-
Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2023). Molecules, 28(14), 5439. Available at: [Link]
-
Panzella, L., et al. (2019). Thiosemicarbazones with tyrosinase inhibitory activity. MedChemComm, 10(3), 378-389. Available at: [Link]
Sources
- 1. journalijar.com [journalijar.com]
- 2. protocols.io [protocols.io]
- 3. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. abcam.co.jp [abcam.co.jp]
- 7. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 8. Graphviz [graphviz.org]
- 9. mdpi.com [mdpi.com]
- 10. juniv.edu [juniv.edu]
- 11. Mixed Inhibition Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. japsonline.com [japsonline.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assaygenie.com [assaygenie.com]
Application Note: Preparation of Stock Solutions of 4-Methoxybenzaldehyde Thiosemicarbazone for Cell Culture
Overview: The Criticality of Proper Compound Solubilization
4-Methoxybenzaldehyde thiosemicarbazone belongs to the thiosemicarbazone class of compounds, which are of significant interest in drug development for their potential therapeutic properties, including anticancer, antiviral, and antibacterial activities.[1] Reproducible and accurate in vitro cell-based assays are foundational to this research, and they begin with the correct preparation of the test compound. Improper solubilization can lead to compound precipitation, inaccurate concentration calculations, and high solvent-induced cytotoxicity, ultimately compromising experimental results.
This guide provides a detailed, field-proven protocol for preparing sterile, high-concentration stock solutions of this compound. It emphasizes the scientific rationale behind each step, ensuring that researchers can confidently prepare stable and usable solutions for cell culture applications.
Foundational Knowledge: Compound Properties and Solvent Selection
A successful protocol is built on an understanding of the compound's characteristics and its interaction with the chosen solvent system.
Physicochemical and Safety Profile
Before handling any compound, it is imperative to review its properties and safety requirements. Thiosemicarbazones, including this compound, are typically crystalline solids with poor aqueous solubility.
| Property | Details | Source(s) |
| Molecular Formula | C₉H₁₁N₃OS | N/A |
| Molecular Weight | 209.27 g/mol | N/A |
| Appearance | Typically an off-white or pale yellow solid. | [2][3] |
| Solubility | Poorly soluble in water; soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dichloromethane. | [1][4][5] |
| Stability | The solid form is generally stable. Some related compounds are noted as air-sensitive. Store protected from air and light. | [5][6] |
| Handling | Wear standard personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or chemical fume hood. | [2][7] |
The Rationale for Choosing DMSO as the Solvent
Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing stock solutions of this compound and similar hydrophobic compounds for several key reasons:
-
High Solubilizing Power: DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds that are insoluble in water.[8]
-
Miscibility with Media: It is fully miscible with aqueous cell culture media, allowing for homogenous dilution to final working concentrations.[9]
-
Established Use: DMSO is widely accepted and used in cell culture for solubilizing test compounds, with extensive literature on its effects on various cell lines.[10]
However, DMSO is not biologically inert. At higher concentrations, it can induce cell stress, trigger differentiation, affect cell cycle progression, and cause cytotoxicity.[11][12] Therefore, a core principle of this protocol is to prepare a highly concentrated primary stock solution so that the final volume of DMSO added to the cell culture medium is minimal. Most cell lines can tolerate a final DMSO concentration of 0.5% (v/v), but for sensitive or primary cells, it is crucial to maintain a concentration of ≤0.1% (v/v) .[13] A vehicle control (media with the same final concentration of DMSO) is mandatory in all experiments to differentiate compound effects from solvent effects.
Protocol: High-Concentration Primary Stock Solution (100 mM)
This protocol details the preparation of a 100 mM primary stock solution in sterile DMSO. This high concentration allows for significant dilution, ensuring the final DMSO concentration in the culture remains well below cytotoxic levels.
Materials and Equipment
-
This compound powder
-
Cell culture-grade, sterile DMSO (≥99.9% purity)[14]
-
Analytical balance (sensitive to 0.1 mg)
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Sterile 0.2 µm syringe filter (must be DMSO-compatible, e.g., PTFE or nylon)[15]
-
Sterile syringe
-
Sterile, cryo-safe storage vials
Step-by-Step Methodology
-
Calculation: Determine the mass of this compound required.
-
The molecular weight (MW) is 209.27 g/mol .
-
To make 1 mL of a 100 mM stock solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 100 mmol/L x (1 mL / 1000 mL/L) x 209.27 g/mol x 1000 mg/g
-
Mass = 20.93 mg
-
-
-
Weighing: On an analytical balance, carefully weigh out 20.93 mg of the compound powder into a sterile microcentrifuge tube or vial.
-
Expert Tip: Weighing directly into the dissolution vessel minimizes compound loss during transfer.
-
-
Dissolution:
-
Add 1 mL of sterile, cell culture-grade DMSO to the vessel containing the compound.
-
Cap the vessel tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear, precipitate-free solution should be observed.
-
Causality: Vigorous mixing provides the mechanical energy needed to overcome the lattice energy of the crystalline solid and facilitate its dissolution in the solvent.
-
-
Sterilization (Critical Step):
-
Draw the entire DMSO-compound solution into a sterile syringe.
-
Attach a sterile, DMSO-compatible 0.2 µm PTFE or nylon syringe filter to the syringe tip.[15]
-
Dispense the solution through the filter into a new sterile, light-protecting (amber) storage vial.
-
CAUTION: NEVER autoclave DMSO or solutions containing high concentrations of DMSO. DMSO has a flash point of ~87-95°C and can decompose violently at higher temperatures.[16] Sterile filtration is the only safe and effective method.[17]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.
-
Store the aliquots at -20°C or -80°C for long-term stability, protected from light.
-
Workflow Visualization
Caption: Workflow for preparing a sterile 100 mM stock solution.
Protocol: Preparation of Working Solutions for Cell Treatment
Working solutions are prepared by diluting the primary stock into complete cell culture medium immediately before treating the cells.
Example: Preparing a 100 µM Working Solution
This example demonstrates a 1:1000 dilution to achieve a final concentration of 100 µM in the cell culture well.
-
Thaw: Remove one aliquot of the 100 mM primary stock from the freezer and thaw it at room temperature. Vortex briefly to ensure homogeneity.
-
Dilution Calculation:
-
Use the formula: C₁V₁ = C₂V₂
-
Where:
-
C₁ = Concentration of primary stock = 100 mM (or 100,000 µM)
-
V₁ = Volume of primary stock to add = ?
-
C₂ = Desired final concentration = 100 µM
-
V₂ = Final volume in the well (e.g., 1 mL)
-
-
V₁ = (C₂V₂) / C₁ = (100 µM * 1 mL) / 100,000 µM = 0.001 mL or 1 µL
-
-
Execution: For every 1 mL of final culture volume, add 1 µL of the 100 mM stock solution directly to the cell culture medium. Mix gently by pipetting or swirling the plate.
-
Final Solvent Concentration:
-
The final DMSO concentration in this example is (1 µL DMSO / 1000 µL total volume) * 100% = 0.1% (v/v) . This is a safe level for most cell lines.[13]
-
Visualization of Serial Dilution
Caption: Dilution from a high-concentration stock minimizes final solvent concentration.
Best Practices and Troubleshooting
-
Vehicle Control: Always include a control group of cells treated with the same final concentration of DMSO used for the compound-treated groups.
-
Solubility Check: After thawing the primary stock and before each use, visually inspect the solution for any signs of precipitation. If crystals are present, warm the tube gently (e.g., in a 37°C water bath) and vortex until they redissolve.
-
Avoid Intermediate Aqueous Dilutions: Do not create intermediate dilutions of the stock in aqueous buffers (like PBS) where the compound may be less soluble. The recommended method is to add the small volume of DMSO stock directly to the complete culture medium, which contains proteins and other components that help maintain solubility.
-
Fresh Dilutions: Prepare working solutions fresh for each experiment from the frozen stock. Do not store dilute solutions in culture medium for extended periods.
References
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
G-Biosciences. DMSO Sterile Filtered | Dimethylsulfoxide. [Link]
-
Carbain, G., et al. (2022). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. MDPI. [Link]
-
Mark, S. (2020). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Pharmaceutical Technology. [Link]
-
Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?[Link]
-
Eppendorf Portugal. Cell Culture FAQ: How does DMSO affect your cells?[Link]
-
ResearchGate. (2022). Sterile filter before drug exposure to cell culture?[Link]
-
Miyazaki, T., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Nature Communications. [Link]
-
PubMed. (2022). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)- p-cymene Complexes. [Link]
-
ResearchGate. (2022). (PDF) Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. [Link]
-
Thermo Fisher Scientific. (2010). 4-Methoxybenzaldehyde - SAFETY DATA SHEET. [Link]
-
Protocol Online. (2007). Sterilization of DMSO-Nile Blue A methods. [Link]
-
MDPI. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. [Link]
-
Sibuh, B.Z., et al. (2021). Synthesis, in Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. Biomedicines. [Link]
-
National Institutes of Health. (2010). Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines. [Link]
-
PubMed Central. (2023). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. [Link]
-
PubChem. 4-Methoxybenzaldehyde. [Link]
-
ResearchGate. (2016). Preparation and Characterization of Thiosemicarbazones Corrosion Inhibition Effect and the Antimicrobial and Anticancer Effect on their Metal Complexes. [Link]
-
ResearchGate. (2016). Preparation and Characterization of Thiosemicarbazones Corrosion Inhibition Effect and the Antimicrobial and Anticancer Effect on their Metal Complexes. [Link]
- Google Patents.
-
Jahangirnagar University Journal of Science. (2014). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. [Link]
-
ResearchGate. (2009). (PDF) 4-Methylbenzaldehyde thiosemicarbazone. [Link]
-
ResearchGate. (2009). (PDF) 4-Methylbenzaldehyde thiosemicarbazone. [Link]
-
ResearchGate. (2017). Biological Properties of 4-Benzyloxybenzaldehyde-4-Methyl-3-Thiosemicarbazone and its Cd(II) Complex. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 5. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US [eppendorf.com]
- 9. Dimethyl sulfoxide (DMSO) Cell culture grade [itwreagents.com]
- 10. mdpi.com [mdpi.com]
- 11. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 12. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifetein.com [lifetein.com]
- 14. DMSO Sterile Filtered | Dimethylsulfoxide | G-Biosciences [gbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. Sterilization of DMSO-Nile Blue A methods - General Lab Techniques [protocol-online.org]
- 17. pharmtech.com [pharmtech.com]
Application Notes and Protocols for the Quantification of 4-Methoxybenzaldehyde Thiosemicarbazone in Biological Samples
Introduction
4-Methoxybenzaldehyde thiosemicarbazone is a Schiff base derived from the condensation of 4-methoxybenzaldehyde and thiosemicarbazide. Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including potential anticancer, antibacterial, and antiviral properties.[1][2] The therapeutic potential of these compounds is often enhanced upon coordination with metal ions.[1][3] As this compound and similar compounds advance through preclinical and clinical development, robust and reliable bioanalytical methods are imperative for accurately characterizing their pharmacokinetic and toxicokinetic profiles in various biological matrices.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples, primarily human plasma. Two validated methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine analysis and a more sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for applications requiring lower detection limits. These protocols are designed to be self-validating, incorporating principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[4][5][6][7][8][9][10][11][12][13]
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Principle and Rationale
This method employs reversed-phase chromatography to separate this compound from endogenous plasma components based on its hydrophobicity. A C18 column is selected due to its versatility and common use for the separation of moderately polar to nonpolar compounds. The mobile phase, consisting of an acetonitrile and water mixture, allows for the elution of the analyte.[14] Phosphoric acid is added to the mobile phase to control the pH and ensure the consistent ionization state of the analyte, thereby improving peak shape and reproducibility. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong chromophore, which is anticipated based on its chemical structure. Sample clean-up is achieved through protein precipitation, a rapid and effective technique for removing the bulk of proteins from plasma samples.[15][16][17][18]
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol
1.3.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar thiosemicarbazone)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
1.3.2. Instrumentation and Chromatographic Conditions
-
HPLC System: Waters 2695 separations module or equivalent
-
Detector: Waters 2487 Dual λ Absorbance Detector or equivalent[19]
-
Column: Waters X-terra C18, 4.6 x 150 mm, 5 µm, or equivalent[19]
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% phosphoric acid[14]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or wavelength of maximum absorbance determined by UV scan)
-
Run Time: 10 minutes
1.3.3. Sample Preparation
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.
1.3.4. Calibration and Quality Control
-
Prepare calibration standards by spiking blank plasma with known concentrations of this compound.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Analyze calibration standards and QC samples with each batch of unknown samples to ensure accuracy and precision.
Method Validation Summary
The method should be validated according to regulatory guidelines.[4][8][10][13]
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Stability | Analyte stable under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage) |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
This LC-MS/MS method offers higher sensitivity and selectivity compared to the HPLC-UV method, making it suitable for studies requiring the quantification of low concentrations of this compound. The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[20] This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard, significantly reducing background noise and improving specificity. Sample preparation is performed using liquid-liquid extraction (LLE), which provides a cleaner extract than protein precipitation by partitioning the analyte into an organic solvent.[15][16][17][21] This reduces matrix effects, which can suppress or enhance the analyte signal in the mass spectrometer.[15][21]
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Detailed Protocol
2.3.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (preferred) or a suitable analog
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (analytical grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2.3.2. Instrumentation and Conditions
-
LC System: Agilent 1260 Infinity LC or equivalent[20]
-
MS System: Agilent 6410B Triple Quadrupole LC/MS or equivalent[20]
-
Column: Agilent ZORBAX RRHT Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm[20]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by direct infusion of the analyte and IS. A hypothetical transition for this compound could be m/z 210 -> [fragment ion].
2.3.3. Sample Preparation
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the SIL-IS working solution.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 A:B).
-
Vortex briefly and transfer to an autosampler vial for analysis.
Method Validation Summary
Similar to the HPLC-UV method, the LC-MS/MS assay must be rigorously validated.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy & Precision | Within ±15% of nominal (±20% at LLOQ) for accuracy; CV ≤ 15% (≤ 20% at LLOQ) for precision |
| Selectivity | No significant interference at the analyte and IS MRM transitions in blank samples from at least six different sources |
| Matrix Effect | To be assessed to ensure that ion suppression or enhancement is within acceptable limits |
| Recovery | Extraction recovery should be consistent and reproducible |
| Stability | Comprehensive stability assessments under various conditions are required |
References
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][4][6][7][12][13]
-
U.S. Food and Drug Administration. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link][5]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link][8][10][11]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link][9]
-
Dong, M. W. (2018). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.[15]
-
RSC Publishing. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 139(11), 2629-2649.[21]
-
International Journal of Pharmaceutical Sciences. (n.d.). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis.[16]
-
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link][17]
-
Patel, K., et al. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 193, 113737.[18]
-
SIELC Technologies. (n.d.). Separation of 4-Methoxybenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link][14]
-
MDPI. (2019). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. Molecules, 24(19), 3536.[1]
-
MDPI. (2019). Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex. Crystals, 9(11), 565.[3]
-
ResearchGate. (2009). 4-Methylbenzaldehyde thiosemicarbazone. Retrieved from [Link][22]
-
ResearchGate. (2013). 4-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone. Retrieved from [Link][2]
-
Agilent. (n.d.). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Retrieved from [Link][20]
-
Journal of Pharmaceutical and Chemical Research. (2012). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Journal of Pharmaceutical and Chemical Research, 4(2), 941-947.[19]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. id-eptri.eu [id-eptri.eu]
- 7. bioanalysisforum.jp [bioanalysisforum.jp]
- 8. fda.gov [fda.gov]
- 9. moh.gov.bw [moh.gov.bw]
- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 12. Bioanalytical method validation emea | PPTX [slideshare.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Separation of 4-Methoxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. biotage.com [biotage.com]
- 18. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jocpr.com [jocpr.com]
- 20. agilent.com [agilent.com]
- 21. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxybenzaldehyde Thiosemicarbazone
Welcome to the technical support center for the synthesis of 4-Methoxybenzaldehyde Thiosemicarbazone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important compound. This guide is structured in a question-and-answer format to directly address the practical issues encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the synthesis of this compound.
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is a condensation reaction between 4-Methoxybenzaldehyde and thiosemicarbazide. The nucleophilic nitrogen of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the thiosemicarbazone.[1][2]
Q2: What is a typical yield for this synthesis?
Reported yields for this and similar thiosemicarbazone syntheses can vary significantly, generally ranging from 60% to over 90%, depending on the reaction conditions and purification methods employed.[3][4][5] Optimization of parameters such as catalyst, solvent, and reaction time is crucial for achieving higher yields.
Q3: What are the key starting materials and reagents?
The essential starting materials are 4-Methoxybenzaldehyde and thiosemicarbazide. Common solvents include ethanol and methanol.[2][4][6][7][8] An acid catalyst, such as glacial acetic acid or hydrochloric acid, is often used to facilitate the reaction.[6][7][9]
Section 2: Troubleshooting Guide - Enhancing Your Yield
This section provides a detailed, problem-oriented guide to troubleshoot and resolve common issues that can lead to suboptimal yields.
Issue 1: Low or No Product Formation
Q: I've mixed my reactants, but I'm seeing very little or no precipitate of the desired product. What could be wrong?
A: This is a common issue that can often be traced back to several key factors. Let's break down the potential causes and solutions.
-
Inadequate Catalyst: The condensation reaction is often slow without a catalyst.
-
Explanation: An acidic catalyst protonates the carbonyl oxygen of the 4-Methoxybenzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the thiosemicarbazide.[6][7][9]
-
Solution: Introduce a catalytic amount of a suitable acid. Glacial acetic acid is a common choice.[9][10] A few drops of concentrated hydrochloric acid can also be effective.[6][7]
-
-
Suboptimal pH: The pH of the reaction medium is critical.
-
Explanation: While an acidic medium is necessary to activate the aldehyde, a highly acidic environment can protonate the amine group of the thiosemicarbazide, reducing its nucleophilicity and hindering the reaction.[11] Conversely, a basic medium may not sufficiently activate the aldehyde.
-
Solution: Aim for a mildly acidic pH, typically in the range of 4-5. You can monitor this with pH paper.
-
-
Low Reaction Temperature: The reaction may be too slow at room temperature.
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
Issue 2: Product is Contaminated with Starting Materials
Q: My final product shows the presence of unreacted 4-Methoxybenzaldehyde and/or thiosemicarbazide. How can I improve the purity?
A: Contamination with starting materials is a frequent challenge. Here’s how to address it:
-
Stoichiometry: An incorrect molar ratio of reactants can leave one of them in excess.
-
Explanation: The reaction proceeds in a 1:1 molar ratio. Using a slight excess of one reactant can help drive the reaction to completion, but a large excess will result in contamination.
-
Solution: Use equimolar amounts of 4-Methoxybenzaldehyde and thiosemicarbazide.[7] A very slight excess (e.g., 1.05 equivalents) of the less expensive reagent can sometimes be beneficial.
-
-
Inadequate Reaction Time or Temperature: As discussed in Issue 1, incomplete reactions will result in leftover starting materials.
-
Solution: Ensure the reaction is heated for a sufficient duration, monitoring by TLC until the starting material spots are minimal.[12]
-
-
Ineffective Purification: The purification method may not be suitable for removing the specific starting materials.
-
Solution: Recrystallization is a highly effective method for purifying this compound.[13][14] Ethanol or methanol are commonly used solvents for this purpose.[8][15] The product is typically soluble in the hot solvent and crystallizes out upon cooling, leaving the more soluble impurities behind. Washing the filtered product with cold solvent can further remove residual impurities.[4][9]
-
Issue 3: Formation of Side Products
Q: I'm observing unexpected spots on my TLC plate and my yield of the desired product is low. What side reactions could be occurring?
A: Side reactions can significantly impact your yield. Here are some possibilities and how to mitigate them:
-
Self-condensation of the Aldehyde: Under certain conditions, aldehydes can undergo self-condensation.
-
Explanation: While less common under the typical reaction conditions for thiosemicarbazone synthesis, it's a possibility, especially with prolonged heating or in the presence of certain contaminants.
-
Solution: Adhere to the recommended reaction times and temperatures. Ensure the purity of your starting materials.
-
-
Decomposition of Thiosemicarbazide: Thiosemicarbazide can be unstable, particularly at elevated temperatures or in strongly acidic or basic conditions.
-
Solution: Use fresh, high-quality thiosemicarbazide. Avoid unnecessarily high temperatures or extreme pH levels.
-
Section 3: Experimental Protocols and Data
Optimized Synthesis Protocol
This protocol is a synthesis of best practices from various literature sources to maximize yield and purity.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of 4-Methoxybenzaldehyde in 30-40 mL of ethanol.[6]
-
Catalyst Addition: To the stirring solution, add a few drops (e.g., 0.5 mL) of glacial acetic acid to achieve a mildly acidic pH (around 4-5).[9]
-
Thiosemicarbazide Addition: In a separate beaker, dissolve 10 mmol of thiosemicarbazide in a minimal amount of hot ethanol. Add this solution dropwise to the aldehyde solution with continuous stirring.[6]
-
Reaction: Heat the reaction mixture to reflux and maintain it for 2-4 hours.[7][8]
-
Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., ethyl acetate/hexane).[1][5]
-
Isolation: After the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), allow the mixture to cool to room temperature. The product should precipitate out as a solid.[4][7]
-
Purification: Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol.[4][9]
-
Recrystallization: For higher purity, recrystallize the crude product from hot ethanol.[13][14]
-
Drying: Dry the purified crystals in a vacuum oven to obtain the final product.
Data Summary: Reaction Condition Comparison
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst | None | Acetic Acid[9] | Hydrochloric Acid[7] | Higher yield with catalyst |
| Solvent | Ethanol[6] | Methanol[2] | Water/Ethanol[1] | Ethanol and Methanol generally give good results |
| Temperature | Room Temperature | Reflux (~78°C)[7] | 60°C | Refluxing significantly increases reaction rate |
| Time | 24 hours[2] | 2-4 hours[7] | 8 hours[6] | Shorter times are possible at higher temperatures |
| Typical Yield | Low to Moderate | High (80-95%) | High (75-90%) | Optimized conditions lead to higher yields |
Section 4: Visualizing the Process
Reaction Mechanism
The following diagram illustrates the acid-catalyzed formation of this compound.
Caption: Acid-catalyzed reaction mechanism.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving low yield issues.
Caption: Workflow for troubleshooting low yield.
References
-
Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. MDPI.[Link]
-
Synthesis and identification of meta-(4-bromobenzyloxy) benzaldehyde thiosemicarbazone (MBBOTSC) as novel ligand for cadmium ext. Analytical Methods in Environmental Chemistry Journal.[Link]
-
Effect of pH of the medium on the reaction of compounds 4, 5, and 6. ResearchGate.[Link]
-
Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Jahangirnagar University Journal of Science.[Link]
-
4-Methylbenzaldehyde thiosemicarbazone. ResearchGate.[Link]
-
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. National Institutes of Health.[Link]
-
4-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone. ResearchGate.[Link]
-
Synthesis and identification of meta-(4-bromobenzyloxy) benzaldehyde thiosemicarbazone (MBBOTSC) as novel ligand for cadmium extraction by ultrasound assisted-dispersive-ionic liquid-liquid micro extraction method. Analytical Methods in Environmental Chemistry Journal.[Link]
-
Synthesis of the benzaldehyde thiosemicarbazone and... ResearchGate.[Link]
-
3-Methoxybenzaldehyde thiosemicarbazone. National Institutes of Health.[Link]
-
New Amino Acid-Based Thiosemicarbazones and Hydrazones: Synthesis and Evaluation as Fluorimetric Chemosensors in Aqueous Mixtures. National Institutes of Health.[Link]
-
Synthesis and Antityrosinase Mechanism of Benzaldehyde Thiosemicarbazones: Novel Tyrosinase Inhibitors. Journal of Agricultural and Food Chemistry.[Link]
-
Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity. Royal Society of Chemistry.[Link]
-
(E)-4-(Benzyloxy)benzaldehyde thiosemicarbazone. National Institutes of Health.[Link]
-
Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. PubMed Central.[Link]
-
(PDF) 4-Methylbenzaldehyde thiosemicarbazone. ResearchGate.[Link]
-
4-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone. National Institutes of Health.[Link]
-
Novel alkyl-substituted 4-methoxy benzaldehyde thiosemicarbazones: Multi-target directed ligands for the treatment of Alzheimer's disease. R Discovery.[Link]
-
Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. PubMed Central.[Link]
-
Design and Fabrication of Heterojunctions of Thiosemicarbazones and Metal Oxide Nanoparticles in Search of Their Medicinal Activity. MDPI.[Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.[Link]
-
Preparation, Growth, Spectroscopic and Thermal Characterization of Thiosemicarbazone of 4- Chlorobenzaldehyde and Benzaldehyde. JETIR.[Link]
-
Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry.[Link]
-
(PDF) Thiosemicarbazides: Synthesis and reactions. ResearchGate.[Link]
- Preparation and application of 4-methoxy cinnamaldehyde thiosemicarbazone.
-
Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. MDPI.[Link]
Sources
- 1. amecj.com [amecj.com]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. (E)-4-(Benzyloxy)benzaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniv.edu [juniv.edu]
- 7. researchgate.net [researchgate.net]
- 8. 3-Methoxybenzaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN101696181A - Preparation and application of 4-methoxy cinnamaldehyde thiosemicarbazone - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mt.com [mt.com]
- 14. jetir.org [jetir.org]
- 15. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Overcoming Solubility Challenges of 4-Methoxybenzaldehyde Thiosemicarbazone
Welcome to the technical support center for 4-Methoxybenzaldehyde Thiosemicarbazone. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous solutions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges in your experiments.
Understanding the Solubility of this compound
This compound is a compound of interest for many researchers due to the broad biological activities of thiosemicarbazones, including potential anticancer, antibacterial, and antiviral properties.[1][2] However, its utility in biological assays is often hampered by its low aqueous solubility.
The poor water solubility of this compound stems from its molecular structure. The presence of the aromatic benzene ring and the thiocarbonyl group (C=S) contributes to its lipophilic (fat-loving) nature, making it more soluble in organic solvents than in water. While the methoxy (-OCH3) and amine (-NH2) groups can participate in hydrogen bonding, the overall hydrophobicity of the molecule dominates its solubility profile.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous buffer?
A1: This is a common issue for poorly soluble compounds. When a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is introduced into an aqueous buffer, the sudden change in the solvent environment causes the compound to crash out of solution. The organic solvent disperses in the aqueous phase, and the compound, being hydrophobic, is no longer soluble and forms a precipitate.
Q2: What is the best solvent to dissolve this compound for creating a stock solution?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of this compound and other thiosemicarbazones.[5] Methanol and ethanol can also be used.[1][3] It is crucial to use a high-purity, anhydrous grade of the solvent to ensure maximum solubility and stability of the stock solution.
Q3: What is the pKa of this compound, and why is it important?
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Addition to Aqueous Media
This is the most frequent challenge. Here’s a step-by-step guide to address it using co-solvents.
Solution: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, can increase the solubility of hydrophobic compounds.
Step-by-Step Protocol:
-
Prepare a High-Concentration Stock Solution: Dissolve your this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
Determine the Maximum Allowable Co-solvent Concentration: For most biological experiments, the final concentration of the co-solvent (e.g., DMSO) should be kept low, typically below 1% (v/v), to avoid solvent-induced artifacts or toxicity. Check the tolerance of your specific assay or cell line.
-
Perform a Serial Dilution: Instead of adding the stock solution directly to your final aqueous volume, perform a series of stepwise dilutions. For example, make an intermediate dilution of your stock solution in your aqueous buffer that contains a higher percentage of the co-solvent, and then perform the final dilution to the desired concentration.
-
Vortexing and Sonication: When preparing dilutions, ensure thorough mixing by vortexing. If you still observe some precipitation, gentle sonication in a water bath for a few minutes can help to redissolve the compound.
Workflow for Co-solvent Usage:
Caption: A decision tree for choosing a suitable solubilization method.
Final Recommendations
When working with a poorly soluble compound like this compound, a systematic approach is key. It is always recommended to start with the simplest method (co-solvents) and progress to more complex formulation strategies if necessary. For any chosen method, it is crucial to run appropriate vehicle controls in your experiments to account for any potential effects of the solubilizing agents themselves.
Given the lack of precise experimental solubility and pKa data for this compound, the information provided in this guide is based on the known properties of structurally similar compounds and general principles of physical chemistry. We strongly recommend performing small-scale pilot experiments to determine the optimal solubilization strategy for your specific experimental conditions.
References
-
Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. (n.d.). MDPI. Retrieved from [Link]
-
Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. (n.d.). Jahangirnagar University. Retrieved from [Link]
-
4-Methoxybenzaldehyde | C8H8O2 | CID 31244. (n.d.). PubChem. Retrieved from [Link]
-
Thiosemicarbazone Derivatives Developed to Overcome COTI-2 Resistance. (2022). Molecules, 27(18), 5966. [Link]
-
Antioxidant activities of thiosemicarbazones from substituted benzaldehydes and N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiosemicarbazone nano-formulation for the control of Aspergillus flavus. (2020). Environmental Science and Pollution Research, 27(20), 25686-25695. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Retrieved from [Link]
-
Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. (n.d.). ResearchGate. Retrieved from [Link]
-
Impact and correlation of pKa and dn electrons of some selected thiosemicarbazone Schiff base metal Co, Ni, Cu complexes: a study of electrochemical behavior, excitation and optical energies. (2020). New Journal of Chemistry, 44(28), 12177-12187. [Link]
-
pKa values and conditional and overall stability constants (logβ 5.9... (n.d.). ResearchGate. Retrieved from [Link]
-
Thiosemicarbazide | CH5N3S | CID 2723789. (n.d.). PubChem. Retrieved from [Link]
-
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (n.d.). ResearchGate. Retrieved from [Link]
-
Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. (n.d.). Impactfactor. Retrieved from [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications. (n.d.). OAText. Retrieved from [Link]
-
Solubility enhancement and application of cyclodextrins in local drug delivery. (2019). Journal of Pharmaceutical Investigation, 49(6), 615-627. [Link]
- Process for the production of thiosemicarbazones. (n.d.). Google Patents.
-
Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. (2012). Molecules, 17(10), 11821-11829. [Link]
-
pH-dependent solubility and solubilisation of exemplar ligands to a... (n.d.). ResearchGate. Retrieved from [Link]
- Process for the preparation of thiosemicarbazide. (n.d.). Google Patents.
-
Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. (2025). Research in Pharmaceutical Sciences, 20(3), 265. [Link]
-
Procedure for the Preparation of Thiosemicarbazone. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes. (2012). International Journal of Molecular Sciences, 13(12), 15995-16012. [Link]
-
Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. (2020). Food Science and Biotechnology, 29(11), 1567-1573. [Link]
-
4-Hydroxy-3-methoxybenzaldehyde 4-ethylthiosemicarbazone. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o3278. [Link]
-
Accuracy of calculated pH-dependent aqueous drug solubility. (2011). Pharmaceutical Research, 28(12), 3057-3068. [Link]
-
Study of pH-dependent drugs solubility in water. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiosemicarbazone. (n.d.). Wikipedia. Retrieved from [Link]
-
Surfactant solutions for enhancing solubility of new arylquinolin-2-ones. (2017). Journal of Molecular Liquids, 242, 732-738. [Link]
-
4-Methylbenzaldehyde thiosemicarbazone. (n.d.). ResearchGate. Retrieved from [Link]
-
Functionalizing Thiosemicarbazones for Covalent Conjugation. (n.d.). MDPI. Retrieved from [Link]
-
4-Methylbenzaldehyde thiosemicarbazone. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(9), o2244. [Link]
-
A novel water-soluble thiosemicarbazone Schiff base ligand and its complexes as potential anticancer agents and cellular fluorescence imaging. (2023). Journal of Biological Inorganic Chemistry, 28(5), 457-472. [Link]
-
4-Hydroxybenzaldehyde thiosemicarbazone | C8H9N3OS | CID 135408731. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of the benzaldehyde thiosemicarbazone and... (n.d.). ResearchGate. Retrieved from [Link]
Sources
Stability of 4-Methoxybenzaldehyde thiosemicarbazone under different pH and temperature conditions.
Welcome to the technical support center for 4-Methoxybenzaldehyde Thiosemicarbazone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and reproducibility of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Question: I am observing a rapid loss of my compound in an aqueous buffer at neutral pH, even at room temperature. What could be the cause?
Answer: While thiosemicarbazones are generally more stable than semicarbazones, they are susceptible to hydrolysis, especially in aqueous solutions. The imine (-C=N-) bond is the primary site of hydrolytic cleavage. At neutral pH, the rate of hydrolysis is typically slow; however, the presence of certain buffers can catalyze this degradation. For instance, phosphate buffers have been observed to sometimes accelerate the hydrolysis of similar Schiff bases.
-
Recommendation:
-
Buffer Selection: Switch to a non-nucleophilic buffer, such as HEPES or MOPS, to see if the stability improves.
-
Solvent System: If your experimental design allows, consider preparing your stock solutions in an organic solvent like DMSO or ethanol and diluting it into the aqueous buffer immediately before use to minimize the time the compound spends in the aqueous environment.[1]
-
Temperature Control: Ensure your "room temperature" is controlled and not fluctuating to higher values, as even a small increase in temperature can significantly accelerate degradation.[2]
-
Question: My HPLC analysis shows multiple new peaks appearing in my acidic (pH 2-4) sample. Are these expected degradation products?
Answer: Yes, it is highly likely you are observing degradation products. This compound, like other thiosemicarbazones, is prone to acid-catalyzed hydrolysis.[3] The imine bond is susceptible to cleavage under acidic conditions, which would break the molecule down into its original starting materials: 4-methoxybenzaldehyde and thiosemicarbazide.
-
Primary Degradation Pathway:
-
This compound + H₂O (in acidic conditions) → 4-Methoxybenzaldehyde + Thiosemicarbazide
-
-
Troubleshooting Steps:
-
Reference Standards: To confirm the identity of the degradation peaks, run reference standards of 4-methoxybenzaldehyde and thiosemicarbazide on your HPLC system.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of your main compound. Co-elution of degradation products can lead to inaccurate quantification.[4]
-
Method Optimization: If the degradation peaks are not well-resolved from the parent peak, you may need to optimize your HPLC method. Consider adjusting the mobile phase composition, gradient, or switching to a different column chemistry (e.g., a phenyl or polar-embedded phase).[5]
-
Question: I've noticed a yellow discoloration in my solid compound after storing it on the bench for a few weeks. Is it degrading?
Answer: The yellowing of your solid this compound could be an indication of degradation, possibly due to photolysis or oxidation. Aromatic aldehydes and their derivatives can be light-sensitive.
-
Recommendations for Storage:
-
Light Protection: Store the solid compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Inert Atmosphere: For long-term storage, consider keeping the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature: While many thiosemicarbazones are relatively stable as solids at room temperature, for long-term storage, it is advisable to keep them in a cool, dry place, such as a refrigerator or a desiccator.[6]
-
Question: My results are inconsistent when I repeat experiments on different days. What could be causing this variability?
Answer: Inconsistent results are often traced back to subtle variations in experimental conditions or the stability of the compound in solution.
-
Checklist for Reproducibility:
-
Solution Stability: Prepare fresh solutions of this compound for each experiment. If you must use a stock solution over several days, validate its stability under your storage conditions (e.g., refrigerated in DMSO).
-
pH Measurement: Ensure the pH of your buffers is accurately and consistently measured. Small shifts in pH can significantly impact the rate of hydrolysis.
-
Temperature Control: Use a thermostatted column oven for your HPLC analysis and a water bath or incubator for your reactions to maintain a constant temperature.[7]
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts in retention times and poor peak shapes in HPLC. Prepare fresh mobile phase for each set of analyses and ensure it is properly degassed.[7][8][9]
-
Frequently Asked Questions (FAQs)
What is the primary degradation pathway for this compound?
The most common degradation pathway is the hydrolysis of the imine (azomethine) bond (-CH=N-), which cleaves the molecule into 4-methoxybenzaldehyde and thiosemicarbazide. This reaction is typically catalyzed by acidic or basic conditions.
How does pH affect the stability of this compound?
Generally, thiosemicarbazones exhibit a U-shaped stability profile with respect to pH. They are most stable at a slightly acidic to neutral pH (around 4-7) and show increased degradation in strongly acidic and alkaline conditions.
-
Acidic Conditions (pH < 4): Acid catalysis promotes the hydrolysis of the imine bond.
-
Neutral Conditions (pH ~7): The rate of hydrolysis is generally at its minimum.
-
Alkaline Conditions (pH > 8): Base catalysis can also facilitate the hydrolysis of the imine bond.
What is the expected thermal stability of this compound?
As a solid, this compound is expected to be relatively stable at ambient temperatures. However, in solution, its stability is highly dependent on the solvent and pH. Forced degradation studies on similar thiosemicarbazone derivatives show good stability up to 80°C as a solid, but varying stability profiles in solution.[6] For closely related compounds like thiosemicarbazone of benzaldehyde, thermal decomposition is observed at temperatures above 200°C.[10]
What are the recommended storage conditions for this compound?
-
Solid: Store in a tightly sealed, light-resistant container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.
-
In Solution: Prepare solutions fresh whenever possible. If a stock solution in an organic solvent like DMSO is required, store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Avoid long-term storage in aqueous buffers.
Data Summary
The following table summarizes the expected stability of this compound under various stress conditions based on general knowledge of thiosemicarbazones and Schiff bases.
| Stress Condition | pH | Temperature | Expected Stability | Primary Degradation Pathway |
| Hydrolytic | 1-3 | Ambient to 60°C | Low | Acid-catalyzed hydrolysis of the imine bond |
| Hydrolytic | 4-7 | Ambient | Moderate to High | Slow hydrolysis of the imine bond |
| Hydrolytic | 8-10 | Ambient to 60°C | Low | Base-catalyzed hydrolysis of the imine bond |
| Thermal (Solid) | N/A | ≤ 80°C | High | Minimal degradation expected |
| Thermal (Solution) | Varies | > 40°C | Varies (pH-dependent) | Accelerated hydrolysis and other thermal decompositions |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
This protocol outlines the steps to assess the stability of this compound in acidic, neutral, and basic conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Preparation of Stress Solutions:
-
Acidic: Add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Neutral: Add the same volume of stock solution to purified water.
-
Basic: Add the same volume of stock solution to 0.1 M NaOH to achieve the same final concentration.
-
-
Incubation:
-
Divide each stress solution into two sets.
-
Incubate one set at room temperature (e.g., 25°C) and the other at an elevated temperature (e.g., 60°C).
-
Protect all solutions from light.
-
-
Time Points: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose reverse-phase HPLC method that can be used as a starting point for monitoring the stability of this compound.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 315 nm (or determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Hydrolytic Degradation Pathway
Caption: Hydrolysis of this compound.
Troubleshooting Workflow for HPLC Analysis
Caption: HPLC Troubleshooting Workflow.
References
-
Secci, D., Locatelli, M., Kabir, A., Salvatorelli, E., Macedonio, G., Mollica, A., & Carradori, S. (2019). Investigation on the Stability of New Biologically Active Thiosemicarbazone- Derived Compounds by a Validated HPLC-PDA Method. Current Analytical Chemistry, 15(3), 313-320. [Link]
-
Begum, S. (1982). THE KINETICS AND MECHANISMS OF THE ACIDIC HYDROLYSIS AND FORMATION OF THIOSEMICARBAZONES IN THE PRESENCE OF MICELLES. University of Connecticut. [Link]
-
Ledeţi, I., Alexa, A., Bercean, V., Vlase, G., Vlase, T., & Fuliaş, A. (2015). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. International journal of molecular sciences, 16(1), 1711–1727. [Link]
-
Pitucha, M., Ramos, P., Wojtunik-Kulesza, K., Głogowska, A., & Stefańska, J. (2023). Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives. Journal of Thermal Analysis and Calorimetry, 148(8), 4225-4237. [Link]
-
Pitucha, M., et al. (2023). Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives. Journal of Thermal Analysis and Calorimetry. [Link]
-
Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Zhao, C., Liu, S., Wang, M., & Hou, G. (2023). Synthesis of Novel Vanillin-Amine Hardeners and Its Curing With Magnolol Epoxy Resins to Produce Degradable, Intrinsically Flame-Retardant Thermoset Resin. ResearchGate. [Link]
-
Pawar, S. D., et al. (2015). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Ledeţi, I., et al. (2015). Synthesis and degradation of Schiff bases containing heterocyclic pharmacophore. International Journal of Molecular Sciences. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Kamberi, M., & Bynum, K. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
S. V. (2018). Preparation, Growth, Spectroscopic and Thermal Characterization of Thiosemicarbazone of 4- Chlorobenzaldehyde and Benzaldehyde. JETIR. [Link]
-
Pérez-García, P. M., et al. (2022). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. Molecules. [Link]
-
de Oliveira, A. B., et al. (2013). 4-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone. Acta Crystallographica Section E. [Link]
-
Vitale, D., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry. [Link]
-
Hao, G. (2009). 3-Methoxy-benzaldehyde thio-semi-carbazone. Acta Crystallographica Section E. [Link]
-
de Oliveira, A. B., et al. (2013). 4-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone. ResearchGate. [Link]
-
Alsante, K. M., et al. (2002). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology. [Link]
-
Stella, V. J., & Gish, B. G. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of pharmaceutical sciences, 89(6), 758–765. [Link]
-
Mastelf. (2024). Troubleshooting Common HPLC Problems: Solutions for Better Results. [Link]
-
S. Ravi, et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor. [Link]
-
Fruhauf, A., et al. (2023). Functionalizing Thiosemicarbazones for Covalent Conjugation. Molecules. [Link]
-
Patel, K. S., et al. (2012). IR spectrum of 2-hydroxy-3-methoxy bezaldehyde thiosemicarbazone (HMBATSC). ResearchGate. [Link]
-
SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS Life Science Services. [Link]
-
Szebesczyk, A., et al. (2022). Group VA Aromatic Thiosemicarbazone Complexes: Synthesis, Characterization, Biological Activity, and Topological Studies. International Journal of Molecular Sciences. [Link]
-
Yilmaz, B., et al. (2020). Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. Pharmaceutical Sciences. [Link]
-
de Oliveira, A. B., et al. (2013). 4-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone. ResearchGate. [Link]
-
Kurbatov, S. V., et al. (2007). Aromatic aldehyde thiosemicarbazones in the synthesis of hydrazones of the pyrimidine series. ResearchGate. [Link]
-
Näther, C., et al. (2014). 4-Hydroxy-3-methoxybenzaldehyde 4-phenylthiosemicarbazone. Acta Crystallographica Section E. [Link]
-
Chandrasekhar, S., et al. (2015). The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Analytical applications of thiosemicarbazones and semicarbazones: A review. [Link]
-
Secci, D., et al. (2019). Investigation on the Stability of New Biologically Active Thiosemicarbazone- Derived Compounds by a Validated HPLC-PDA Method. OUCI. [Link]
-
Staszewska-Krajewska, O., et al. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules. [Link]
-
Gökçe, C., et al. (2022). Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies. Journal of Molecular Structure. [Link]
-
Imran, M., et al. (2023). Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity. RSC Advances. [Link]
-
Shah, M. C., & Ajudiya, J. H. (2022). Thiosemicarbazones are Good Spectrophotometric Reagent for Transition Metal Determination: A Review. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxybenzaldehyde. PubChem. [Link]
-
Khan, I., et al. (2023). Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study. ACS Omega. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. "THE KINETICS AND MECHANISMS OF THE ACIDIC HYDROLYSIS AND FORMATION OF " by SELIMA BEGUM [digitalcommons.lib.uconn.edu]
- 4. onyxipca.com [onyxipca.com]
- 5. Development of a sensitive HPLC method to measure in vitro permeability of E- and Z-isomeric forms of thiosemicarbazones in Caco-2 monolayers. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. hplc.eu [hplc.eu]
- 10. 3-Methoxybenzaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for crude 4-Methoxybenzaldehyde thiosemicarbazone product.
Welcome to the technical support center for the purification of 4-Methoxybenzaldehyde Thiosemicarbazone. This guide is designed for researchers, medicinal chemists, and process development scientists who require a high degree of purity for their compound, a critical parameter for reliable downstream applications such as biological screening and drug development.
This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and adapt procedures to your specific experimental context.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of crude this compound.
Q1: My crude product is a sticky solid or an oil and refuses to crystallize upon cooling. What's happening and what should I do?
A1: This phenomenon, known as "oiling out," is a common issue in recrystallization and typically points to one of two main causes: a low melting point of the product (often depressed by impurities) or the solution being too supersaturated at a temperature above the compound's melting point. [1][2]
-
Causality Explained: this compound is formed from the condensation of 4-methoxybenzaldehyde and thiosemicarbazide.[3] The primary impurities are often unreacted starting materials. 4-Methoxybenzaldehyde is an oily liquid at room temperature (Melting Point: -1 to 4°C), and even a small amount can significantly depress the melting point of the solid product, leading to oiling out.[4][5][6] The crude product essentially "melts" in the hot solvent before it has a chance to form a crystal lattice.
-
Immediate Corrective Actions:
-
Re-heat and Dilute: Heat the solution back to boiling to redissolve the oil. Add a small amount (5-10% of the total volume) of the hot recrystallization solvent to decrease the saturation level.[2]
-
Slow Cooling: Allow the flask to cool very slowly. Do not place it directly on a cold surface or in an ice bath. Slow cooling is critical for forming high-purity crystals.[7]
-
Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[1] Alternatively, if you have a pure sample, add a tiny "seed crystal" to the cooled solution.[1]
-
-
Advanced Strategy: If oiling persists, it indicates a high impurity load. Consider a pre-purification step. A simple solvent wash can be effective. Suspend the crude oil/solid in a minimal amount of a solvent in which the product is poorly soluble but the 4-methoxybenzaldehyde impurity is highly soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Stir vigorously, then filter to collect a more enriched solid product before proceeding with a full recrystallization.
Troubleshooting Workflow for Purification
Caption: A decision tree for troubleshooting the purification of this compound.
Q2: My final yield after recrystallization is extremely low. How can I improve it?
A2: Low yield is most commonly caused by using an excessive amount of recrystallization solvent or premature crystallization during a hot filtration step.
-
Causality Explained: The goal of recrystallization is to create a saturated solution at high temperature.[1] If too much solvent is added, the solution will not be saturated upon cooling, and a significant portion of your product will remain dissolved in the "mother liquor." Even the best recrystallization solvent will retain some product.
-
Preventative Measures:
-
Use Minimal Solvent: When dissolving the crude product, add the hot solvent in small portions. Allow each portion to boil before adding the next, stopping as soon as all the solid has just dissolved. This ensures you are near the saturation point.
-
Prevent Premature Crystallization: If performing a hot gravity filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated (e.g., by placing them over a steam bath). Using a stemless funnel can also prevent clogging as the solution cools.[1]
-
-
Recovery Strategy:
-
Second Crop Recovery: Do not discard the mother liquor. Reduce its volume by 50-75% on a rotary evaporator and cool it again. This will often yield a second "crop" of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.
-
Solvent Re-evaluation: If the yield is consistently poor, your chosen solvent may be too good at dissolving the compound even at low temperatures. A different solvent or a mixed-solvent system may be required.
-
Q3: My TLC plate shows multiple spots after purification. What is the next step?
A3: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates that the purification was incomplete. If recrystallization fails to resolve the impurities, column chromatography is the recommended next step.
-
Causality Explained: Recrystallization is most effective at removing impurities with significantly different solubility profiles from the desired product. If an impurity has similar solubility, it will co-crystallize. Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel), which is a different physical principle.[8] Polar compounds interact more strongly with the polar silica gel and elute more slowly than non-polar compounds.[9]
-
Recommended Action: Column Chromatography
-
Determine the Solvent System: Use TLC to find an appropriate mobile phase (eluent). The goal is to find a solvent mixture where the desired product has an Rf value of approximately 0.25-0.35.[9] A good starting point for a moderately polar compound like this is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[10]
-
Execute the Protocol: Follow the detailed protocol for column chromatography provided in the FAQ section below.
-
Frequently Asked Questions (FAQs)
Q: What are the most likely impurities in my crude this compound?
A: The most common impurities are the unreacted starting materials:
-
4-Methoxybenzaldehyde: A pale yellow, oily liquid with a boiling point of ~248°C. It is soluble in common organic solvents like ethanol and ethyl acetate but has limited water solubility.[4][5][6]
-
Thiosemicarbazide: A white, crystalline solid with a melting point of ~183°C. It is soluble in water and alcohols.[11][12][13]
Understanding the properties of these impurities is key to designing an effective purification strategy.
| Compound | Molecular Formula | M.W. ( g/mol ) | Melting Point (°C) | Physical State (RT) | Solubility |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | -1 to 4 | Oily Liquid | Soluble in ethanol, ether, acetone.[6] |
| Thiosemicarbazide | CH₅N₃S | 91.14 | ~183 | White Crystalline Solid | Soluble in water, ethanol.[11][12] |
| Product (approx. ref.) | C₉H₁₁N₃OS | 209.27 | ~154 (for Benzaldehyde analog)[14] | Crystalline Solid | Soluble in hot ethanol/methanol. |
Q: What is the best solvent for recrystallizing this compound?
A: Ethanol or methanol are excellent first choices for recrystallization.
-
Scientific Rationale: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. This compound is a moderately polar molecule. Alcohols like ethanol and methanol match this polarity well. They effectively dissolve the compound at their boiling points while allowing for good crystal recovery upon cooling. Furthermore, the common impurity thiosemicarbazide is also soluble in ethanol, meaning it is likely to remain in the mother liquor.[11]
Q: Can you provide a step-by-step protocol for recrystallization?
A: Absolutely. This protocol is designed to maximize both purity and yield.
Experimental Protocol: Recrystallization
-
Solvent Selection: Place a small amount of your crude product (20-30 mg) in a test tube and add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve at all, even upon heating, the solvent is not polar enough. The ideal solvent will dissolve the crude product when heated but not at room temperature.
-
Dissolution: Place the bulk of your crude product in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid solvent evaporation). Add a boiling chip. Heat the chosen solvent to its boiling point in a separate flask.
-
Create a Saturated Solution: Add the minimum amount of hot solvent to the flask containing your crude product until it just dissolves. It is crucial to keep the solution at or near its boiling point during this step.
-
Decolorization (Optional): If your solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, you must perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop.[7] Do not disturb the flask during this process. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely. A broad or depressed melting point compared to literature values indicates the presence of impurities.
Q: How do I perform column chromatography for this compound?
A: Column chromatography is a powerful technique for separating compounds with similar polarities.
Experimental Protocol: Flash Column Chromatography
-
Solvent System (Eluent) Selection:
-
Using TLC, test various solvent systems. A common starting point is Hexane:Ethyl Acetate.
-
Spot your crude mixture on a TLC plate and develop it in different solvent ratios (e.g., 9:1, 4:1, 1:1 Hex:EtOAc).
-
The ideal system will show good separation between the spots, with the target compound having an Rf value of ~0.3.[9]
-
-
Column Packing (Wet Slurry Method):
-
Plug the bottom of a glass column with a small piece of cotton or glass wool and add a thin layer of sand.[15]
-
In a beaker, mix silica gel with your starting eluent (the least polar mixture you will use) to form a slurry.
-
Pour the slurry into the column, tapping the side gently to pack the silica and remove air bubbles.[15]
-
Add a protective layer of sand on top of the silica gel.
-
Run solvent through the column until the silica bed is stable and the solvent level is just above the top layer of sand. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude product in the minimum amount of a polar solvent (like dichloromethane or your eluent).
-
Carefully add this solution to the top of the column using a pipette.
-
Drain the solvent until the sample is adsorbed onto the top layer of sand.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the top of the column.
-
Apply gentle pressure (flash chromatography) and begin collecting fractions in test tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
If necessary, you can gradually increase the polarity of the eluent (e.g., move from 9:1 to 4:1 Hex:EtOAc) to elute more polar compounds.
-
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to obtain your purified product.
Q: How should I store the purified this compound?
A: Thiosemicarbazones are generally stable compounds. However, some derivatives can be light-sensitive. It is best practice to store the purified, dry solid in a sealed vial, protected from light (e.g., in an amber vial or a regular vial wrapped in aluminum foil) and stored in a cool, dry place.
References
- Recrystallization-1.pdf. (n.d.).
- Recrystallization. (n.d.).
-
How to recrystallize an oily compound after column chromatography? (2022, September 8). ResearchGate. Retrieved January 15, 2026, from [Link]
-
4-Methoxy Benzaldehyde;4-Methoxybenzaldehyde Manufacturing and Export. (n.d.). Paperial Biological Technology. Retrieved January 15, 2026, from [Link]
-
4-Methoxybenzaldehyde. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Column Chromatography Procedures. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 15, 2026, from [Link]
-
How To Choose Solvent System For Column Chromatography? (2025, January 16). Chemistry For Everyone. Retrieved January 15, 2026, from [Link]
-
Tips and Tricks for the Lab: Column Choices. (2012, July 3). ChemistryViews. Retrieved January 15, 2026, from [Link]
- Column chromatography. (n.d.).
-
Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved January 15, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 15, 2026, from [Link]
-
Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. (2022, April 22). MDPI. Retrieved January 15, 2026, from [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). Department of Chemistry : University of Rochester. Retrieved January 15, 2026, from [Link]
-
Synthesis of the benzaldehyde thiosemicarbazone... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Thiosemicarbazide. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
- How to run column chromatography. (n.d.).
-
Recrystallization - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Showing metabocard for 4-Methoxybenzaldehyde (HMDB0029686). (2012, September 11). HMDB. Retrieved January 15, 2026, from [Link]
- Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. (n.d.). Jahangirnagar University.
-
Thiosemicarbazide - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Preparation, Growth, Spectroscopic and Thermal Characterization of Thiosemicarbazone of 4- Chlorobenzaldehyde and Benzaldehyde. (n.d.). Jetir.Org. Retrieved January 15, 2026, from [Link]
-
The Chemistry of Thiosemicarbazide: Properties and Industrial Significance. (n.d.). Retrieved January 15, 2026, from [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. 4-Methoxy Benzaldehydeï¼4-Methoxybenzaldehyde Manufacturing and Export [anethole-dragosantol.com]
- 5. volochem.com [volochem.com]
- 6. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 10. Chromatography [chem.rochester.edu]
- 11. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Thiosemicarbazide - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
- 14. jetir.org [jetir.org]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
Troubleshooting unexpected side reactions in thiosemicarbazone synthesis.
Welcome to the technical support center for thiosemicarbazone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and unexpected challenges encountered during the synthesis of thiosemicarbazones. Our goal is to provide you with in-depth, field-proven insights to optimize your synthetic outcomes.
Troubleshooting Guide: Unexpected Side Reactions & Poor Yields
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.
Question 1: My reaction yield is consistently low, or the reaction is not proceeding to completion. What are the likely causes and how can I improve it?
Low yields in thiosemicarbazone synthesis, a condensation reaction between a thiosemicarbazide and an aldehyde or ketone, can often be attributed to suboptimal reaction conditions.[1][2][3] The formation of the C=N (azomethine) bond is a reversible process, and pushing the equilibrium towards the product is key.[2]
Potential Causes & Solutions:
-
Inadequate Catalysis: This reaction is often catalyzed by a small amount of acid.[4] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal amine of the thiosemicarbazide.
-
Troubleshooting Step: If you are not using a catalyst, add a catalytic amount of glacial acetic acid to your reaction mixture.[4] If you are already using a catalyst and the reaction is still slow, consider that acid catalysis generally performs better than base catalysis for this transformation.[1][2][3]
-
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and yield. Protic solvents like methanol or ethanol are often effective as they can help to solvate the transition state.[1][2] Methanol, in particular, has been identified as a suitable solvent for this purpose.[1][2]
-
Water in the Reaction Mixture: Since water is a byproduct of the condensation reaction, its presence in the reaction medium can inhibit the forward reaction by Le Chatelier's principle.[2]
-
Troubleshooting Step: Ensure your solvents are anhydrous. If water is suspected to be an issue, using a Dean-Stark apparatus to remove water azeotropically during the reaction can significantly improve yields, especially for less reactive substrates.
-
-
Reaction Temperature and Time: Some condensation reactions require heating to proceed at a reasonable rate. Refluxing for several hours is a common procedure.[4][7]
-
Troubleshooting Step: If you are running the reaction at room temperature, try heating the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[8]
-
Question 2: I've isolated a product, but its characterization (NMR, IR, melting point) doesn't match the expected thiosemicarbazone. What could this unexpected product be?
Observing unexpected spectral data or a different melting point often indicates the formation of a cyclized byproduct. Thiosemicarbazones contain nucleophilic nitrogen and sulfur atoms that can undergo intramolecular reactions, particularly under certain conditions (e.g., prolonged heating, presence of acid or base).[9]
Common Cyclized Side Products:
-
1,3,4-Thiadiazole Derivatives: This can occur through the cyclization of the thiosemicarbazone, often promoted by acidic conditions or oxidizing agents.[10][11][12] The sulfur atom attacks the imine carbon, leading to the formation of a five-membered thiadiazoline ring, which can then be oxidized to the aromatic thiadiazole.[9]
-
1,2,4-Triazole-3-thione Derivatives: This side product arises from the nucleophilic attack of the N4 nitrogen of the thiosemicarbazide moiety onto the imine carbon.[9] This type of cyclization is often favored under basic conditions.[13]
Troubleshooting & Characterization Workflow:
-
Step 1: Re-examine Your Reaction Conditions.
-
Did you use a strong acid or base?
-
Was the reaction heated for an extended period?
-
Could an oxidizing agent be present?
-
-
Step 2: Analyze Your Spectral Data for Clues.
-
¹H NMR: Look for the disappearance of the characteristic N-H protons of the thiosemicarbazone. The chemical shifts of the protons on the backbone will also be different in the cyclized product.
-
¹³C NMR: The chemical shift of the imine carbon will change significantly upon cyclization.
-
IR Spectroscopy: The C=S and C=N stretching frequencies will differ between the open-chain thiosemicarbazone and the cyclized heterocycles.
-
-
Step 3: Mitigate the Side Reaction.
-
Control pH: If you suspect acid-catalyzed cyclization, try reducing the amount of acid catalyst or running the reaction without it if the substrates are sufficiently reactive. For base-mediated cyclization, avoid strong bases.
-
Moderate Reaction Temperature and Time: Use the mildest conditions necessary to drive the reaction to completion. Monitor by TLC to avoid prolonged heating after the starting materials have been consumed.
-
Below is a diagram illustrating the desired synthesis pathway versus the potential cyclization side reactions.
Caption: Desired vs. Side Reaction Pathways.
Question 3: My starting aldehyde/ketone is sterically hindered, and the reaction is very slow. How can I drive this reaction to completion?
Steric hindrance around the carbonyl group can significantly decrease its reactivity towards the nucleophilic attack of thiosemicarbazide. In such cases, more forcing conditions or alternative catalytic systems may be necessary.
Strategies for Hindered Substrates:
-
Enhanced Catalysis: A study on the synthesis of thiosemicarbazones from ketones found that anilinium chloride was a particularly effective catalyst, allowing the reaction to proceed to completion at room temperature even with some steric hindrance.[1][2]
-
Solvent Effects: While methanol is generally a good solvent, for particularly challenging substrates, a higher boiling point solvent like 1-butanol might be beneficial to allow for higher reaction temperatures.[4]
-
Water Removal: For slow reactions, the buildup of water as a byproduct is more likely to inhibit the reaction. Using a Dean-Stark apparatus is highly recommended in these cases.
The following table summarizes the influence of various reaction parameters on the synthesis of thiosemicarbazones.
| Parameter | General Recommendation | Considerations for Hindered Substrates |
| Catalyst | Catalytic glacial acetic acid | Anilinium chloride may be more effective |
| Solvent | Methanol or Ethanol | Higher boiling point solvents (e.g., 1-butanol) |
| Temperature | Room temperature to reflux | Reflux at higher temperatures |
| Water Removal | Use anhydrous solvents | A Dean-Stark apparatus is highly recommended |
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in thiosemicarbazone synthesis?
The acid catalyst protonates the oxygen atom of the carbonyl group in the aldehyde or ketone. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the primary amine of the thiosemicarbazide. This initial addition step is often the rate-determining step, and its acceleration by the catalyst is crucial for an efficient reaction.
Q2: Can I use a base catalyst for this reaction?
While base catalysis is possible, studies have shown that for the synthesis of thiosemicarbazones, acid catalysis is generally more effective.[1][2][3] A base can deprotonate the thiosemicarbazide, increasing its nucleophilicity, but the acid-catalyzed activation of the carbonyl component is typically more impactful on the reaction rate.
Q3: How do I purify my thiosemicarbazone product?
Thiosemicarbazones are often crystalline solids. Recrystallization is the most common method of purification.[6][7] A common recrystallization solvent is methanol or ethanol.[6][7] The crude product is dissolved in the minimum amount of hot solvent, and then allowed to cool slowly to form pure crystals, which can be collected by filtration.
Q4: Are there any safety precautions I should be aware of?
Thiosemicarbazides and their derivatives can have biological activity and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Thiophosgene, which is sometimes used in the synthesis of thiosemicarbazide precursors, is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[14] Always consult the Safety Data Sheet (SDS) for all reagents before use.
Below is a logical workflow for troubleshooting common issues in thiosemicarbazone synthesis.
Caption: Troubleshooting Workflow.
References
- Kasséhin, U. C., et al. (2014). Solvent effect and catalysis in the synthesis of thiosemicarbazone derivatives from ketones and 4’-phenylthiosemicarbazide. African Journal of Pure and Applied Chemistry.
-
MDPI. (n.d.). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. MDPI. [Link]
-
ThinkIR. (n.d.). Facile and efficient synthesis of thiosemicarbazone derivatives with functionalized pendant amines. ThinkIR. [Link]
-
Semantic Scholar. (2014). Solvent effect and catalysis in the synthesis of thiosemicarbazone derivatives from ketones and 4'- phenylthiosemicarbazide. Semantic Scholar. [Link]
-
Revista Virtual de Química. (2018). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. [Link]
-
Semantic Scholar. (2014). Solvent effect and catalysis in the synthesis of thiosemicarbazone derivatives from ketones and 4-phenylthiosemicarbazide. Semantic Scholar. [Link]
-
ARKIVOC. (n.d.). 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. ARKIVOC. [Link]
-
ResearchGate. (2020). (PDF) Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. [Link]
-
MDPI. (n.d.). Synthetic Approaches to Steroidal Thiosemicarbazones, 1,3,4-Thia(selena)diazolines, and Oxalate-Linked Dimers. MDPI. [Link]
-
Taylor & Francis Online. (n.d.). New 1,3,4-thiadiazoles Derivatives: Synthesis, Antiproliferative Activity, Molecular Docking and Molecular Dynamics. Taylor & Francis Online. [Link]
-
MDPI. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. MDPI. [Link]
-
MDPI. (n.d.). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. [Link]
-
NIH. (2024). Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies. NIH. [Link]
-
MDPI. (n.d.). Functionalizing Thiosemicarbazones for Covalent Conjugation. MDPI. [Link]
-
MDPI. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]
-
NIH. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH. [Link]
-
ResearchGate. (2015). Synthesis of spiro-1,2,4-triazole-3-thiones from cycloalkanone thiosemicarbazones, and formation of a cyclic 1,2-dithione. ResearchGate. [Link]
-
ResearchGate. (n.d.). Possible cyclisation products for thiosemicarbazones L1-L6. ResearchGate. [Link]
-
AVESIS. (2004). Synthesis, characterization and optimum reaction conditions of oligo-N, N '-bis (2-hydroxy-1-naphthalidene) thiosemicarbazone. AVESİS. [Link]
-
ResearchGate. (2011). (PDF) Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]
-
PMC - PubMed Central. (2024). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. PMC - PubMed Central. [Link]
-
NIH. (2023). Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. NIH. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). RECENT ADVANCES IN THIOSEMICARBAZONES AS ANTICANCER AGENTS. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities. Journal of Pharmaceutical Negative Results. [Link]
-
PubMed. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed. [Link]
-
PMC - NIH. (n.d.). Functionalizing Thiosemicarbazones for Covalent Conjugation. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Reactions involving thiosemicarbazide. ResearchGate. [Link]
-
JournalAgent. (n.d.). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. JournalAgent. [Link]
-
ResearchGate. (2012). (PDF) Unusual reactivity of thiosemicarbazides towards 2,3-diphenylcyclopropenone: synthesis of new pyridazinethiones and 1,2,4-triazolo[4,3-b]pyridazinethiones. ResearchGate. [Link]
-
ACS Omega. (2023). Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study. ACS Omega. [Link]
-
ResearchGate. (n.d.). Synthesis of thiosemicarbazones 1, 2 and 3 using the ball-milling... ResearchGate. [Link]
-
PubMed. (n.d.). Synthesis of New Thiosemicarbazones and Semicarbazones Containing the 1,2,3-1H-triazole-isatin Scaffold: Trypanocidal, Cytotoxicity, Electrochemical Assays, and Molecular Docking. PubMed. [Link]
-
ResearchGate. (n.d.). Synthetic route for the preparation of thiosemicarbazones. ResearchGate. [Link]
-
PMC - NIH. (n.d.). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC - NIH. [Link]
-
PubMed Central. (n.d.). Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. PubMed Central. [Link]
-
Springer. (n.d.). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Springer. [Link]
-
PubMed. (n.d.). Synthesis of thiosemicarbazones derived from N-(4-hippuric acid)thiosemicarbazide and different carbonyl compounds as antimicrobial agents. PubMed. [Link]
-
Taylor & Francis. (n.d.). Thiosemicarbazide – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. academicjournals.org [academicjournals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. [PDF] Solvent effect and catalysis in the synthesis of thiosemicarbazone derivatives from ketones and 4-phenylthiosemicarbazide | Semantic Scholar [semanticscholar.org]
- 4. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.library.louisville.edu [ir.library.louisville.edu]
- 6. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]
- 7. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity [mdpi.com]
- 8. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 11. bu.edu.eg [bu.edu.eg]
- 12. researchgate.net [researchgate.net]
- 13. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functionalizing Thiosemicarbazones for Covalent Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the condensation of 4-methoxybenzaldehyde and thiosemicarbazide.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (E)-2-(4-methoxybenzylidene)hydrazine-1-carbothioamide, the condensation product of 4-methoxybenzaldehyde and thiosemicarbazide. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to empower you in optimizing your reaction conditions and overcoming common experimental hurdles.
Introduction: The Significance of 4-Methoxybenzaldehyde Thiosemicarbazone
The condensation of 4-methoxybenzaldehyde and thiosemicarbazide yields a thiosemicarbazone, a class of compounds renowned for their diverse biological activities, including antimicrobial, antiviral, and antineoplastic properties.[1][2][3] Their therapeutic potential often stems from their ability to chelate metal ions, which is crucial for the function of various enzymes.[2] Precise control over the synthesis of these molecules is paramount for ensuring purity, maximizing yield, and enabling consistent results in downstream applications such as drug screening and development.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the condensation of 4-methoxybenzaldehyde and thiosemicarbazide?
A1: The reaction is a nucleophilic addition-elimination (condensation) reaction. The nucleophilic nitrogen atom of thiosemicarbazide attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This is followed by the elimination of a water molecule to form the stable thiosemicarbazone product.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The essential starting materials are 4-methoxybenzaldehyde and thiosemicarbazide. A solvent is required to dissolve the reactants, and often a catalyst is used to accelerate the reaction. Common solvents include methanol, ethanol, and 1-butanol.[4][5][6] Catalysts are typically acidic, such as glacial acetic acid or hydrochloric acid, although basic catalysts have also been reported.[1][6][7][8]
Q3: How do I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[6] A suitable mobile phase, for instance, a mixture of dichloromethane and cyclohexane (1:1), can be used to separate the product from the starting materials.[6] The disappearance of the 4-methoxybenzaldehyde spot and the appearance of a new, typically lower Rf, product spot indicate the progression of the reaction.
Q4: What is the expected outcome of a successful reaction?
A4: A successful reaction will yield a solid precipitate of (E)-2-(4-methoxybenzylidene)hydrazine-1-carbothioamide upon completion or cooling.[5] The product is often a white or pale yellow solid.[5] The yield can be good to excellent, often exceeding 70-80%, depending on the optimized conditions.[1][4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Formation
Q: I've mixed my reactants, but I'm not seeing any precipitate, and TLC analysis shows mostly unreacted starting materials. What could be wrong?
A: This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
-
Catalyst Absence or Inefficiency: This condensation reaction is often slow without a catalyst. The addition of a few drops of glacial acetic acid or a small amount of a stronger acid like hydrochloric acid can significantly increase the reaction rate.[1][6][7] Acid catalysis works by protonating the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the thiosemicarbazide.[4][9]
-
Suboptimal Temperature: While the reaction can proceed at room temperature, gentle heating or refluxing can be beneficial, especially if you are aiming for a shorter reaction time.[6][7][10] Increasing the temperature provides the necessary activation energy for the reaction to proceed. However, excessive heat should be avoided as it can lead to side reactions.
-
Inappropriate Solvent: The choice of solvent is crucial. Methanol and ethanol are commonly used and have been shown to be effective.[4][5] These protic solvents can help to solvate the reactants and stabilize the transition state. In some cases, using a higher boiling point solvent like 1-butanol and refluxing can drive the reaction to completion.[6] The polarity of the solvent can influence the reaction rate, with more polar solvents generally favoring the reaction.[4]
-
Reaction Time: Ensure you are allowing sufficient time for the reaction to complete. While some reactions are rapid, others may require several hours or even overnight stirring.[4][5] Monitor the reaction by TLC to determine the optimal reaction time.
Problem 2: Oily Product or Difficulty with Crystallization
Q: My reaction seems to have worked, but I've obtained an oil instead of a solid precipitate, or the product is not crystallizing upon cooling. How can I isolate my product?
A: The formation of an oil or difficulty in crystallization can be due to impurities or the need for specific crystallization conditions.
-
Purity of Starting Materials: Ensure that your 4-methoxybenzaldehyde and thiosemicarbazide are of high purity. Impurities can sometimes inhibit crystallization.
-
Inducing Crystallization: If the product does not precipitate on its own, several techniques can be employed:
-
Scratching: Gently scratch the inside of the reaction flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure solid product from a previous successful batch, add a tiny crystal to the solution. This "seed" crystal will act as a template for further crystallization.
-
Solvent Evaporation: Slowly evaporating the solvent can increase the concentration of the product, promoting crystallization. This can be done at room temperature or under reduced pressure.
-
Solvent System for Recrystallization: If an oil persists, try to dissolve it in a minimal amount of a hot solvent (like ethanol or methanol) and then allow it to cool slowly.[6] If it still oils out, you can try adding a co-solvent in which the product is less soluble (an "anti-solvent") dropwise to the solution until turbidity persists, then allow it to stand.
-
Problem 3: Product is Colored or Appears Impure
Q: The precipitate I've collected has a significant color (e.g., dark yellow, brown), and I suspect it is impure. How can I purify my product?
A: Discoloration often indicates the presence of impurities, which can be removed through recrystallization.
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds.[6]
-
Choose a suitable solvent or solvent pair. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol and methanol are good starting points for thiosemicarbazones.[6]
-
Dissolve the impure solid in a minimum amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals thoroughly.
-
-
Activated Charcoal: If the color is due to highly colored, minor impurities, you can add a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb the colored impurities, and it can then be removed by hot filtration.
Experimental Protocols
Optimized Protocol for the Synthesis of (E)-2-(4-methoxybenzylidene)hydrazine-1-carbothioamide
This protocol is a synthesis of best practices observed in the literature.[1][5][6]
Materials:
-
4-methoxybenzaldehyde (1.0 mmol, 136.15 mg)
-
Thiosemicarbazide (1.0 mmol, 91.13 mg)
-
Methanol (10 mL)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzaldehyde in 5 mL of methanol.
-
In a separate beaker, dissolve thiosemicarbazide in 5 mL of methanol. Gentle warming may be required.
-
Add the thiosemicarbazide solution to the stirred solution of 4-methoxybenzaldehyde.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours or until a precipitate is formed. Alternatively, the mixture can be heated to reflux for 1-2 hours to expedite the reaction.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold methanol to remove any soluble impurities.
-
Dry the purified product in a vacuum oven or air dry.
| Parameter | Recommended Condition | Rationale |
| Solvent | Methanol or Ethanol | Good solubility for reactants and product at elevated temperatures, allowing for easy precipitation upon cooling.[4][5] |
| Catalyst | Glacial Acetic Acid | Provides mild acidic conditions to accelerate the reaction without causing significant side reactions.[1][6] |
| Temperature | Room Temperature to Reflux | Allows for flexibility; heating can reduce reaction time.[5][6] |
| Stoichiometry | 1:1 molar ratio | Ensures complete consumption of the limiting reagent. |
Visualizing the Process
Reaction Mechanism
Caption: Reaction mechanism for thiosemicarbazone formation.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
References
- Kasséhin, U. C., et al. (2014). Solvent effect and catalysis in the synthesis of thiosemicarbazone derivatives from ketones and 4'- phenylthiosemicarbazide. African Journal of Pure and Applied Chemistry.
- Jencks, W. P. (1959). Studies on the mechanism of oxime and semicarbazone formation. Journal of the American Chemical Society.
- García-Ramos, J. C., et al. (2020). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. MDPI.
- Sah, P. P. T., & Daniels, T. C. (1950). Thiosemicarbazide as a reagent for the identification of aldehydes, ketones, and quinones. Journal of the American Chemical Society.
- Prakash, A., et al. (2018). Synthesis, Characterization and DFT Calculations of Thiosemicarbazone 4-Methoxy Benzaldehyde Zinc Chloride.
- Al-Amiery, A. A., et al. (2012). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC - NIH.
- Hossain, M. S., et al. (2023). Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. NIH.
- Dharani, S., et al. (2023). Synthesis of the benzaldehyde thiosemicarbazone and...
- Freund, M., & Schander, A. (1902). 4-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone.
- Sener, A., et al. (2018).
- Molla, M. E., et al. (2018). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Jahangirnagar University Journal of Science.
- Zhang, J., et al. (2009). 4-Methylbenzaldehyde thiosemicarbazone.
- Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions.
- Reina, S. (2023). How can I achieve a nucleophilic attack of alkyne/acetylide on imine carbon (C=N) of thiosemicarbazone?
- Hosseini-Yazdi, S. A., et al. (2015). Synthesis and identification of meta-(4-bromobenzyloxy) benzaldehyde thiosemicarbazone (MBBOTSC) as novel ligand for cadmium extraction by ultrasound assisted-dispersive-ionic liquid-liquid micro extraction method. Inorganica Chimica Acta.
- Unnamed Author. (n.d.). Reactions involving thiosemicarbazide.
- Unnamed Author. (2026). Condensation Reaction (Synthesis of Thiosemicarbazone) #experiment #chemistry #lab. YouTube.
- Unnamed Author. (2025). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. PMC - PubMed Central.
- Unnamed Author. (n.d.). Preparation and application of 4-methoxy cinnamaldehyde thiosemicarbazone.
- El-Faham, A., et al. (2022). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. PMC - PubMed Central.
- Kucukguzel, I., et al. (2011). Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes. PMC - NIH.
- Nickisch, R., et al. (2022). Polythiosemicarbazones by Condensation of Dithiosemicarbazides and Dialdehydes. Macromolecules.
- Unnamed Author. (n.d.). 4-(benzyloxy)benzaldehyde n-(4-methoxyphenyl)thiosemicarbazone. Sigma-Aldrich.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniv.edu [juniv.edu]
- 8. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academicjournals.org [academicjournals.org]
- 10. CN101696181A - Preparation and application of 4-methoxy cinnamaldehyde thiosemicarbazone - Google Patents [patents.google.com]
Technical Support Center: Interpreting ¹H NMR Spectra of 4-Methoxybenzaldehyde Thiosemicarbazone for Impurities
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance in interpreting the ¹H NMR spectrum of 4-Methoxybenzaldehyde Thiosemicarbazone, with a specific focus on identifying potential impurities. This document moves beyond a simple checklist, offering causal explanations for experimental observations and providing robust, self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR signals for pure this compound?
A1: The ¹H NMR spectrum of this compound, in a common solvent like DMSO-d₆, will exhibit characteristic signals corresponding to the distinct protons in its structure. Understanding these expected shifts is the first step in identifying anomalous peaks that may indicate impurities.
| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity | Integration | Notes |
| NH (Thioamide) | ~11.4 | Singlet (broad) | 1H | This proton is acidic and its chemical shift can be concentration-dependent. It may exchange with D₂O. |
| CH=N (Imine) | ~8.0 - 8.3 | Singlet | 1H | The chemical shift of this proton is a key indicator of successful thiosemicarbazone formation. |
| NH₂ (Amine) | ~8.0 - 8.2 | Singlet (broad) | 2H | These protons can also be broad and may exchange with D₂O. Their chemical shift can vary. |
| Ar-H (ortho to CH=N) | ~7.6 - 7.9 | Doublet | 2H | These aromatic protons are deshielded by the electron-withdrawing imine group. |
| Ar-H (ortho to OCH₃) | ~6.9 - 7.1 | Doublet | 2H | These aromatic protons are shielded by the electron-donating methoxy group. |
| OCH₃ (Methoxy) | ~3.8 | Singlet | 3H | A sharp singlet characteristic of a methoxy group on an aromatic ring. |
Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature.
Q2: What are the most common impurities I should look for in my ¹H NMR spectrum?
A2: The most probable impurities are unreacted starting materials from the synthesis, which is typically a condensation reaction between 4-methoxybenzaldehyde and thiosemicarbazide.[1][2][3][4]
-
4-Methoxybenzaldehyde: Look for a sharp singlet around 9.7-9.9 ppm, which is characteristic of the aldehydic proton. You will also see a singlet for the methoxy group at approximately 3.7-3.9 ppm and aromatic signals.
-
Thiosemicarbazide: This starting material has NH and NH₂ protons that can appear as broad singlets in the spectrum. The exact chemical shifts can vary, but their presence without the corresponding aromatic and imine protons of the final product is a strong indicator of this impurity.
Q3: My aromatic region looks more complex than the expected two doublets. What could be the cause?
A3: While the ideal spectrum shows two distinct doublets for the para-substituted aromatic ring, several factors can lead to more complex patterns:
-
Positional Isomers: If the starting benzaldehyde was not purely the 4-methoxy isomer, you might have ortho- or meta-isomers of the final product, leading to more complex splitting patterns in the aromatic region.
-
Rotational Isomers (Rotamers): Thiosemicarbazones can exist as E/Z isomers around the C=N bond, which can lead to two distinct sets of signals for the entire molecule, including the aromatic protons.[5] This can sometimes be resolved by acquiring the spectrum at a higher temperature to increase the rate of bond rotation.
-
Overlapping Signals: At lower field strengths, the two doublets may not be fully resolved and could appear as a multiplet.
Q4: I see a broad peak around 3.3-3.5 ppm in my DMSO-d₆ spectrum. Is this an impurity?
A4: A broad peak in this region in a DMSO-d₆ spectrum is almost always due to residual water in the NMR solvent. This is a very common observation and is not an impurity from your reaction.
Q5: How can I confirm the identity of exchangeable protons like NH and NH₂?
A5: A simple and effective method is a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the ¹H NMR spectrum. The signals corresponding to the NH and NH₂ protons will either disappear or significantly decrease in intensity due to the exchange of these protons with deuterium.[6]
Troubleshooting Guide
This section addresses specific issues you might encounter during your spectral analysis and provides actionable solutions.
Issue 1: Unexpected Singlets in the Aliphatic Region
-
Observation: Sharp singlets appearing in the 1.5-2.5 ppm range.
-
Probable Cause: These are often due to common laboratory solvents that were not completely removed during the purification process.
-
Acetone: A singlet around 2.09 ppm.
-
Ethyl Acetate: You might see a singlet for the methyl group around 2.04 ppm and a quartet for the methylene group around 4.12 ppm, along with a triplet for the other methyl group around 1.25 ppm.
-
-
Troubleshooting Steps:
-
Cross-reference: Check the chemical shifts of all solvents used in your synthesis and purification steps.
-
Drying: Ensure your product is thoroughly dried under high vacuum before preparing the NMR sample. For stubborn solvents like ethyl acetate, co-evaporation with a more volatile solvent like dichloromethane can be effective.[6]
-
Issue 2: Broad or Distorted Peaks Throughout the Spectrum
-
Observation: All peaks in the spectrum, including the solvent peak, are broad and poorly resolved.
-
Probable Cause: This is often an issue with the NMR sample preparation or the spectrometer shimming, rather than a chemical impurity.
-
Poor Shimming: The magnetic field is not homogeneous across the sample.
-
Insoluble Material: The sample is not fully dissolved, and suspended particles are disrupting the magnetic field homogeneity.
-
Sample Concentration: The sample is too concentrated, leading to viscosity-related broadening.
-
-
Troubleshooting Steps:
-
Re-shim: Request the instrument operator to re-shim the magnet.
-
Filter the Sample: If you suspect undissolved solids, filter your NMR sample through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
Dilute the Sample: If the sample is highly concentrated, dilute it with more deuterated solvent.
-
Workflow for Impurity Identification
Caption: A logical workflow for identifying impurities in the ¹H NMR spectrum of this compound.
Experimental Protocols
Protocol 1: Preparation of NMR Sample
-
Weighing: Accurately weigh 5-10 mg of your dried this compound sample.
-
Dissolution: Place the sample in a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.
-
Filtration (if necessary): If solid particles are present, filter the solution through a pipette with a small, tightly packed glass wool plug directly into a clean NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
-
Cleaning: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer.
Protocol 2: D₂O Exchange Experiment
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample.
-
D₂O Addition: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample.
-
Mixing: Recap the tube and gently invert it several times to ensure thorough mixing.
-
Re-acquisition: Re-insert the sample into the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. Peaks that have disappeared or significantly diminished in intensity correspond to exchangeable protons (NH, NH₂, OH).
References
-
Castineiras, A., et al. (n.d.). ¹H NMR spectra of thiosemicarbazones 1 (down) and 6 (top), showing the signals corresponding to the different tautomeric forms. ResearchGate. Available at: [Link]
- Synthesis, NMR structural characterization and molecular modeling of substituted thiosemicarbazones and semicarbazones using DFT. (n.d.). UQ eSpace. The University of Queensland.
- Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calcul
- Table 6 1 H NMR spectral assignments for the thiosemicarbazone ligands... (n.d.).
- Synthesis, crystal structures, and NMR (1H, 13C) spectroscopy of PdII/HgII complexes with N, S-donor thiosemicarbazone/heterocyclic-2-thione ligands. (2023). Polyhedron.
- Distinguishing Impurities … Part 1. (n.d.). ACD/Labs.
- Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry.
- Tips & Tricks: Characterization. (n.d.). University of Rochester, Department of Chemistry.
- Supporting Information. (n.d.). Royal Society of Chemistry.
- I made a website to help identify common impurities in NMR spectra. (2017). Reddit.
- (PDF) 4-Methylbenzaldehyde thiosemicarbazone. (n.d.).
- (PDF) Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. (n.d.).
- Synthesis and Characterization of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. (2020). Molecules.
- 4-(benzyloxy)benzaldehyde n-(4-methoxyphenyl)thiosemicarbazone. (n.d.). Sigma-Aldrich.
- Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. (2018). Oriental Journal of Chemistry.
- (PDF) 4-Methylbenzaldehyde thiosemicarbazone. (n.d.).
- Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex. (2018). Molecules.
- (PDF) Thiosemicarbazides: Synthesis and reactions. (n.d.).
- Thiosemicarbazide as a reagent for the identification of aldehydes, ketones, and quinones. (n.d.).
- Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin.
- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (2021). Egyptian Journal of Chemistry.
- REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. (n.d.). JournalAgent.
- Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study. (2023). ACS Omega.
- Synthesis of the benzaldehyde thiosemicarbazone and... (n.d.).
- Synthesis, characterization and spectral evaluation of some new substituted thiosemicarbazides and thiosemicarbazones. (n.d.).
- Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. (n.d.). Jahangirnagar University.
- Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. (n.d.). PubMed Central.
- Electronic Supplementary Information. (n.d.). Royal Society of Chemistry.
- NMR Sample Preparation: The Complete Guide. (n.d.).
- NMR sample prepar
- NMR Sample Preparation. (n.d.). University of Minnesota, College of Science and Engineering.
- Sample Prepar
- Sample Preparation. (n.d.).
- Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). (n.d.).
- 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). (n.d.).
- Guide to Solving NMR Questions. (2012). The OChem Whisperer.
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.).
- bmse010130 4-methoxy Benzaldehyde
- NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
- NMR Spectroscopy Practice Problems. (n.d.). Chemistry Steps.
- Organic Chemistry - How to Solve NMR Problems. (2020). YouTube.
Sources
- 1. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Troubleshooting [chem.rochester.edu]
Preventing degradation of thiosemicarbazone compounds during storage.
Technical Support Center: Thiosemicarbazone Compound Integrity
A Senior Application Scientist's Guide to Preventing Degradation During Storage
Welcome to the technical support center for thiosemicarbazone compounds. As a class of molecules with significant therapeutic potential, including antibacterial, antioxidant, and anticancer properties, maintaining their structural integrity is paramount for reproducible and reliable research.[1][2][3] This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights into the common stability challenges associated with these compounds and how to mitigate them.
Thiosemicarbazones, while generally stable under optimal conditions, are susceptible to degradation through several key pathways, including hydrolysis, oxidation, and photodegradation.[4][5][6] Understanding these vulnerabilities is the first step toward designing robust storage and handling protocols. This resource consolidates troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the long-term integrity of your valuable compounds.
Troubleshooting Guide: Diagnosing Degradation
This section addresses specific issues you may encounter, explaining the underlying chemistry and providing actionable solutions.
Q1: My solid thiosemicarbazone powder has changed color, developing a yellow or brownish tint over time. What is causing this?
A: A visible color change in a solid compound is a primary indicator of chemical degradation. For thiosemicarbazones, this is most commonly caused by two culprits:
-
Oxidative Degradation: The thiocarbonyl group (C=S) and the hydrazine moiety are susceptible to oxidation, especially with prolonged exposure to atmospheric oxygen.[4][7] This process can be accelerated by humidity and exposure to light.
-
Photodegradation: Many thiosemicarbazone derivatives are sensitive to light, particularly UV radiation.[4][8] Exposure can trigger the formation of radical species or lead to complex rearrangements, resulting in colored byproducts.[8] Some structures, like those containing an anthracenyl group, are known to be particularly light-sensitive.[9]
Causality & Solution: The chromophores (light-absorbing parts) of the molecule are being altered. To prevent this, you must create a protective physical environment.
-
Verify Purity: First, re-analyze the compound's purity using HPLC or LC-MS to confirm degradation and quantify the extent of impurity formation.
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen. This can be achieved by using a glovebox to aliquot the compound into vials, backfilling with inert gas, and sealing tightly.
-
Light Protection: Always store compounds in amber glass vials to block UV light.[10] For highly sensitive compounds, wrap the vial in aluminum foil as an extra precaution and store it in a dark location like a sealed cabinet or box.[11][12]
Q2: I'm analyzing a stored stock solution (in DMSO) and see new peaks in my HPLC/LC-MS chromatogram that weren't there initially. What are they?
A: The appearance of new, distinct peaks strongly suggests the formation of degradation products in solution. For thiosemicarbazones dissolved in common organic solvents like DMSO, the most probable cause is hydrolysis.
-
Hydrolysis: The imine (or azomethine) bond (C=N) in the thiosemicarbazone backbone is susceptible to hydrolytic cleavage, especially in the presence of trace amounts of water, acid, or base.[4][12] This reaction is often the primary degradation pathway in solution and will break the compound down into its original aldehyde or ketone and the corresponding thiosemicarbazide derivative.[12]
Causality & Solution: Water, even in small amounts, can act as a nucleophile to attack the imine bond. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.
-
Use Anhydrous Solvent: Always use high-purity, anhydrous grade DMSO (<0.05% water) for preparing stock solutions.[10] Purchase in small-volume bottles with septa to minimize atmospheric moisture exposure each time it's used.
-
Proper Solution Handling: Prepare stock solutions in a low-humidity environment if possible (e.g., a dry box or a bench with a stream of inert gas).
-
pH Neutrality: Ensure all glassware is clean and that no acidic or basic residues are present, as these can catalyze hydrolysis.[12]
Q3: The biological activity of my thiosemicarbazone has significantly decreased in my cell-based assays, even though the concentration should be correct. Why?
A: A loss of potency is a direct functional consequence of compound degradation. If the parent molecule is no longer intact, it cannot bind to its biological target as intended. This issue is directly linked to the problems of oxidation, photodegradation, and hydrolysis discussed above. The formation of degradation products not only reduces the concentration of the active compound but can also introduce confounding variables if the byproducts themselves have unintended biological effects.[8]
Causality & Solution: The structural integrity of your compound has been compromised. The solution is to adopt a rigorous storage and handling protocol to prevent degradation from occurring in the first place.
-
Aliquot Your Stocks: Never use a single working stock solution for an extended period. When you first prepare a stock solution, immediately divide it into small, single-use aliquots in low-adhesion polypropylene tubes.[10][13] Store these at -80°C.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution is a major stressor.[13] Each cycle introduces the risk of water condensation and can accelerate degradation. Use a fresh aliquot for each experiment.
-
Perform Quality Control: Before beginning a critical series of experiments, it is best practice to run a quick purity check (e.g., HPLC) on an aliquot of your stock solution to confirm its integrity.[10]
Q4: My compound precipitated out of my DMSO stock solution after I thawed it. Is it degraded? What should I do?
A: Precipitation upon thawing does not automatically mean degradation, although degradation products can sometimes be less soluble. More often, this is a physical issue related to solubility limits and solvent quality.
Causality & Solution:
-
Supersaturation: You may have created a supersaturated solution at room temperature that could not remain stable at low temperatures.
-
Moisture Absorption: If your DMSO has absorbed water, the polarity of the solvent has increased, which can significantly decrease the solubility of highly nonpolar organic compounds.[10]
Recommended Actions:
-
Attempt to Redissolve: Gently warm the vial to 37°C and vortex or sonicate briefly to see if the compound goes back into solution.[10] If it does, it was likely a solubility issue.
-
Centrifuge and Re-quantify: If the precipitate remains, do not use the suspension. Centrifuge the vial to pellet the solid, carefully transfer the supernatant to a new tube, and re-quantify the concentration of the soluble portion via UV-Vis spectroscopy or HPLC with a standard curve before use.
-
Optimize Future Stocks: For future batches, consider preparing stock solutions at a slightly lower concentration to ensure they remain stable at -80°C. Always use fresh, anhydrous DMSO.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid thiosemicarbazone compounds?
A: For maximal long-term stability, solid thiosemicarbazone compounds should be stored with strict environmental controls. The ideal conditions are summarized in the table below. The core principle is to protect the compound from energy (light, heat) and reactive species (oxygen, water).[11][12][14]
Q2: What is the best way to store thiosemicarbazone solutions?
A: Solutions are inherently less stable than solid compounds. The best practice is to prepare a high-concentration stock solution in anhydrous DMSO, aliquot it into single-use volumes, and store them at -80°C for long-term storage (months to a year).[13] For short-term use (days to weeks), aliquots can be stored at -20°C, but re-verification of purity is recommended if stored for more than a month.[13] Always avoid repeated freeze-thaw cycles.[10][13]
Q3: How does the choice of solvent affect stability?
A: Solvent choice is critical.
-
DMSO: The most common choice due to its high solubilizing power. However, it is hygroscopic and can lead to hydrolysis if not anhydrous.[10]
-
Ethanol/Methanol: Protic solvents like alcohols can participate in hydrogen bonding and may accelerate certain degradation pathways. They are generally less suitable for long-term storage than aprotic solvents like DMSO.
-
Aqueous Buffers: Thiosemicarbazones show varied stability in aqueous solutions and are highly susceptible to pH-dependent hydrolysis.[4] Solutions in aqueous buffers should be prepared fresh for each experiment and not stored.
Q4: Are certain thiosemicarbazones more unstable than others?
A: Yes, stability is highly dependent on the specific chemical structure.
-
Electron-Withdrawing/Donating Groups: Groups attached to the aromatic rings can influence the electron density around the imine bond, making it more or less susceptible to hydrolysis.
-
Steric Hindrance: Bulky groups near the imine bond can provide steric protection, slowing the rate of hydrolysis.
-
Photolabile Groups: As mentioned, moieties like anthracenyl or other extended aromatic systems can increase light sensitivity.[9]
-
Metal Complexes: Complexation with metal ions can sometimes enhance stability, particularly photostability.[8] However, these complexes can have their own unique stability profiles and may dissociate in biological media.[15]
Visualized Data & Protocols
Summary of Recommended Storage Conditions
| Parameter | Solid Compound (Long-Term) | Stock Solution in Anhydrous DMSO | Aqueous Solution (Working Dilution) |
| Temperature | -20°C to -80°C | -80°C | Prepare Fresh (Use Immediately) |
| Atmosphere | Inert Gas (Argon or Nitrogen Recommended) | Normal (in tightly sealed vial) | N/A |
| Light | Protect from all light (Amber vial, in the dark) | Protect from all light (Store in a dark freezer box) | Protect from light during experiment |
| Container | Tightly sealed, amber glass vial | Tightly sealed, low-adhesion polypropylene tubes | Light-blocking microplates or tubes |
| Typical Shelf Life | >3 years (under ideal conditions)[13] | 6-12 months at -80°C[13] | Not recommended for storage |
Key Degradation Pathways of Thiosemicarbazones
Below is a diagram illustrating the primary mechanisms by which thiosemicarbazone compounds can degrade. Understanding these pathways is essential for developing effective preventative strategies.
Caption: Major degradation pathways affecting thiosemicarbazone stability.
Experimental Protocols
Protocol 1: Recommended Procedure for Long-Term Storage of Solid Compounds
This protocol is designed to create a secure environment for the multi-year storage of solid thiosemicarbazone powders.
-
Initial Quality Control: Before long-term storage, verify the identity and purity (>98%) of the compound using appropriate analytical methods (e.g., NMR, LC-MS, elemental analysis). This provides a baseline for future comparisons.
-
Select Proper Vials: Use amber glass vials with PTFE-lined screw caps that can provide an airtight seal.
-
Aliquot in a Controlled Environment: If possible, perform this step in a glovebox with a nitrogen or argon atmosphere to minimize exposure to oxygen and humidity.
-
Dispense Compound: Weigh the desired amount of the solid compound into each pre-labeled vial. Do not fill vials more than halfway to leave an adequate headspace for inert gas.
-
Backfill with Inert Gas: Flush the headspace of each vial with a gentle stream of nitrogen or argon for 10-15 seconds.
-
Seal Tightly: Immediately and tightly screw on the cap to seal the vial. For extra security, wrap the cap-vial interface with parafilm.
-
Protect from Light: Place the sealed vials inside a labeled, opaque storage box.
-
Store at Low Temperature: Place the storage box in a -20°C or -80°C freezer that is not subject to frequent temperature fluctuations.
Protocol 2: Preparation and Storage of Thiosemicarbazone Stock Solutions
This protocol minimizes degradation risk for solutions intended for biological assays.
-
Solvent Preparation: Obtain a new, sealed bottle of high-purity, anhydrous DMSO. Use a syringe to pierce the septum to withdraw the solvent, preventing moisture from entering the bottle.
-
Calculation: Calculate the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: In a sterile environment, add the weighed compound to an appropriate glass vial. Using a fresh, sterile syringe needle, add the correct volume of anhydrous DMSO. Cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) may be used if necessary.
-
Aliquoting: Immediately after dissolution, dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in pre-labeled, low-adhesion polypropylene microcentrifuge tubes.
-
Flash Freezing: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath. This rapid freezing process minimizes the formation of large solvent crystals.
-
Storage: Transfer the frozen aliquots to a labeled freezer box and place them in a -80°C freezer for long-term storage.
-
Usage: For an experiment, remove a single aliquot, thaw it quickly at room temperature, and use it immediately. Discard any unused portion of the thawed aliquot. Do not refreeze.
References
-
THIOSEMICARBAZIDE FOR SYNTHESIS - Loba Chemie. [Link]
-
Investigation on the Stability of New Biologically Active Thiosemicarbazone- Derived Compounds by a Validated HPLC-PDA Method - ResearchGate. [Link]
-
Photochemical activity of the thiosemicarbazone Dp44mT and its complexes with copper(ii) and zinc(ii) ions - New Journal of Chemistry (RSC Publishing). [Link]
-
Investigation on the Stability of New Biologically Active Thiosemicarbazone- Derived Compounds by a Validated HPLC-PDA Method - Bentham Science Publishers. [Link]
-
Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem - NIH. [Link]
-
Investigation on the Stability of New Biologically Active Thiosemicarbazone- Derived Compounds by a Validated HPLC-PDA Method - OUCI. [Link]
-
Functionalizing Thiosemicarbazones for Covalent Conjugation - MDPI. [Link]
-
Reactivity of Cu(II)-, Zn(II)- and Fe(II)-Thiosemicarbazone Complexes with Glutathione and Metallothionein: from Stability over Dissociation to Transmetallation - ResearchGate. [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics. [Link]
-
Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - MDPI. [Link]
-
Chemical and Biological Evaluation of Thiosemicarbazone-Bearing Heterocyclic Metal Complexes - PubMed. [Link]
-
Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chemical and Biological Evaluation of Thiosemicarbazone-Bearing Heterocyclic Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Investigation on the Stability of New Biologically Active Thiosemicarbazone- Derived Compounds by a Validated HPLC-PDA … [ouci.dntb.gov.ua]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Photochemical activity of the thiosemicarbazone Dp44mT and its complexes with copper(ii) and zinc(ii) ions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lobachemie.com [lobachemie.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. gmpplastic.com [gmpplastic.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of Thiosemicarbazone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when working to improve the in vivo bioavailability of thiosemicarbazone derivatives. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise during the early stages of in vivo studies with thiosemicarbazone derivatives.
Q1: Why is the oral bioavailability of my thiosemicarbazone derivative unexpectedly low?
A1: Low oral bioavailability of thiosemicarbazone derivatives is a common challenge and typically stems from a combination of factors. The most prevalent issues are poor aqueous solubility and rapid metabolism.[1][2][3] Many thiosemicarbazones are lipophilic, which, while aiding membrane permeation, limits their dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.[4][5] Furthermore, these compounds can be susceptible to rapid Phase I and Phase II metabolism in the gut wall and liver (first-pass metabolism), leading to significant degradation before they can reach systemic circulation.[1]
Q2: What are the first-line strategies I should consider to improve bioavailability?
A2: The initial approach should be guided by the primary obstacle. If poor solubility is the main issue, simple formulation strategies are a good starting point.[6][7] These can include the use of co-solvents, surfactants, or complexation agents like cyclodextrins.[4][6][7][8] For issues related to metabolic instability, a prodrug approach or the use of metabolic inhibitors could be considered, although these are more complex undertakings.[9][10] A thorough understanding of the compound's physicochemical properties is crucial for selecting the most appropriate strategy.[2][11]
Q3: Should I focus on formulation changes or chemical modification of the derivative itself?
A3: This depends on the stage of your research and the resources available. Formulation development is often the faster and more direct route to improving the exposure of an existing compound for in vivo proof-of-concept studies.[12] Techniques like creating lipid-based formulations or solid dispersions can significantly enhance bioavailability without altering the core molecule.[7][13][14] Chemical modification, such as creating a prodrug, is a more involved process that is typically reserved for lead optimization once initial in vivo efficacy has been established.[9][10] However, minor structural modifications that block metabolic hotspots without affecting the pharmacophore can also be a viable strategy.[2]
Troubleshooting Guides
This section provides detailed, problem-oriented guidance for specific experimental challenges.
Problem: Poor Aqueous Solubility Leading to Inconsistent Absorption
Poor and variable absorption is often a direct consequence of low aqueous solubility. The following Q&A will guide you through diagnosing and solving this issue.
Q1: My thiosemicarbazone derivative has a solubility of <1 µg/mL in water. What is a simple and effective formulation for initial in vivo screening?
A1: For initial screenings where speed and simplicity are key, a co-solvent system is often the most practical choice. A commonly used vehicle for poorly soluble compounds is a ternary system composed of a solvent, a surfactant, and a carrier. A typical example is a mixture of DMSO, Cremophor EL (or a similar non-ionic surfactant like Polysorbate 80), and saline or water.[4] The DMSO acts as the primary solvent, while the surfactant helps to maintain the compound in a fine dispersion or micellar solution upon dilution in the aqueous environment of the GI tract.
Q2: I'm observing precipitation of my compound when I administer the co-solvent formulation orally. How can I prevent this?
A2: This is a common issue known as "drug precipitation" upon dilution in the aqueous environment of the stomach. To mitigate this, you can try a few strategies:
-
Optimize the Co-solvent Ratio: Decrease the percentage of the organic solvent (e.g., DMSO) and increase the proportion of the surfactant. The surfactant can help to form more stable micelles that encapsulate the drug.[4][5]
-
Consider a Self-Emulsifying Drug Delivery System (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like the GI fluid.[15] This can significantly improve the dissolution and absorption of lipophilic drugs.[15]
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble guest molecules within their hydrophobic cavity, thereby increasing their aqueous solubility.[6][16][17] Beta-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[18][19][20]
Q3: How do I prepare a cyclodextrin-based formulation?
A3: The formation of an inclusion complex with cyclodextrins is a straightforward process that can be achieved through several methods, with the kneading method being a common laboratory-scale technique.[18][19]
Experimental Protocol: Preparation of a Thiosemicarbazone-Cyclodextrin Inclusion Complex
-
Molar Ratio Determination: Start with a 1:1 molar ratio of your thiosemicarbazone derivative to hydroxypropyl-β-cyclodextrin (HP-β-CD).[18]
-
Mixing: Accurately weigh the thiosemicarbazone and HP-β-CD and place them in a mortar.
-
Kneading: Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to the powder to form a thick paste.
-
Trituration: Knead the paste thoroughly with a pestle for 30-60 minutes. The mechanical energy and the presence of a small amount of solvent facilitate the inclusion of the drug into the cyclodextrin cavity.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum oven for more sensitive compounds.
-
Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
Reconstitution: The resulting powder can be dissolved in water or saline for oral or parenteral administration. The solubility of the complex should be significantly higher than that of the free drug.
Problem: Rapid In Vivo Clearance and Short Half-Life
A short plasma half-life can prevent the drug from reaching therapeutic concentrations at the target site.[21] This is often due to rapid metabolism.[1]
Q1: My compound shows high clearance in liver microsome stability assays. What does this indicate for in vivo studies?
A1: High clearance in human or rodent liver microsomes is a strong indicator of extensive Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[22] This often translates to a short in vivo half-life and low oral bioavailability due to significant first-pass metabolism.[1] Common metabolic reactions for thiosemicarbazones include hydroxylation, oxidative desulfuration, and demethylation.[1]
Q2: How can I protect my thiosemicarbazone derivative from rapid metabolism?
A2: Encapsulation within a nanocarrier is a highly effective strategy to shield the drug from metabolic enzymes and extend its circulation time.[21][23][24] Lipid-based nanoparticles, such as liposomes, and polymeric nanoparticles have shown promise for the delivery of thiosemicarbazones.[13][21][25][26] These systems can reduce clearance by the immune system and prolong systemic circulation.[14]
Visualization of Formulation Strategies
The following diagram illustrates a decision-making workflow for selecting an appropriate bioavailability enhancement strategy.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Data Summary Table
The choice of a formulation strategy can have a dramatic impact on the pharmacokinetic profile of a thiosemicarbazone derivative. The table below provides a hypothetical comparison of different formulation approaches for a model compound.
| Formulation Strategy | Apparent Solubility (µg/mL) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Simple Suspension (in 0.5% CMC) | 1 | 50 | 150 | < 5 |
| Co-solvent (DMSO/Cremophor/Saline) | 50 | 300 | 900 | 15 |
| HP-β-Cyclodextrin Complex | 250 | 800 | 3200 | 40 |
| Lipid-Based Nanoparticles | >500 (in formulation) | 1500 | 9000 | 75 |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; CMC: Carboxymethyl cellulose.
Experimental Workflow: In Vivo Pharmacokinetic Study
The following diagram outlines a typical workflow for an in vivo pharmacokinetic study to evaluate the bioavailability of a formulated thiosemicarbazone derivative.
Caption: Workflow for a typical in vivo pharmacokinetic study.
References
-
(PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). Retrieved January 15, 2026, from [Link]
- Jadhav, N. R., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences and Research, 12(8), 1031-1039.
- Heffeter, P., et al. (2016). Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity. RSC Advances, 6(55), 49651-49660.
- Mura, S., et al. (2011). Lipid-Based Drug Delivery Systems for Cancer Treatment. Current Drug Metabolism, 12(7), 644-653.
-
Creative Biolabs. (n.d.). Lipid-Based Drug Delivery Systems in Cancers. Retrieved January 15, 2026, from [Link]
- Putra, O. D., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
- Savjani, K. T., et al. (2022). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 15(2), 5645-5658.
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved January 15, 2026, from [Link]
- Sercombe, L., et al. (2016). Lipid-Based Drug Delivery Systems in Cancer Therapy: What Is Available and What Is Yet to Come. Pharmacological Reviews, 68(3), 701-721.
- Sercombe, L., et al. (2016). Lipid-Based Drug Delivery Systems in Cancer Therapy: What Is Available and What Is Yet to Come. Pharmacological Reviews, 68(3), 701-721.
- Ahmad, Z., et al. (2022). Lipid-based Nanoparticles for the Targeted Delivery of Anticancer Drugs: A Review. Frontiers in Pharmacology, 13, 854318.
- Heffeter, P., et al. (2016). Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity. RSC Advances, 6(55), 49651-49660.
-
Heffeter, P., et al. (2016). Nanoformulations of Anticancer Thiosemicarbazones to Reduce Methemoglobin Formation and Improve Anticancer Activity. ResearchGate. Retrieved from [Link]
- Degola, F., et al. (2018). Thiosemicarbazone nano-formulation for the control of Aspergillus flavus. Journal of Nanobiotechnology, 16(1), 1-12.
- Aday, B., et al. (2020). Synthesis, structural, cytotoxic and pharmacokinetic evaluation of some thiosemicarbazone derivatives. Journal of Biochemical and Molecular Toxicology, 34(8), e22512.
- Kowol, C. R., et al. (2018). Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. Analytical and Bioanalytical Chemistry, 410(12), 3025-3036.
- Zhang, L., et al. (2005). [Study of the characterization of beta-cyclodextrin-acetylferrocene-thiosemicarbazone inclusion complex and micro-environmental effects]. Guang Pu Xue Yu Guang Pu Fen Xi, 25(10), 1568-1572.
- Doğan, M., et al. (2022).
- Doğan, M., et al. (2022).
- Fischera, B., et al. (n.d.). Supporting Information Nanoformulations of Thiosemicarbazone Anticancer Drugs. The Royal Society of Chemistry.
- Sridevi, S. (2016).
- Rauf, A., et al. (2019). Thiosemicarbazone Complexes as Versatile Medicinal Chemistry Agents: A Review. Mini-Reviews in Medicinal Chemistry, 19(18), 1476-1487.
- Gligorijević, N., et al. (2024). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 29(1), 123.
- Abdullah, B., et al. (2018). Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine. Journal of Physical Science, 29(2), 1-11.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(1), 109.
- Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(21), 5276.
- Mohammadi, F., et al. (2024). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. Research in Pharmaceutical Sciences, 19(3), 253-264.
- Gligorijević, N., et al. (2024). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 29(1), 123.
- de Almeida, A. C., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 26(16), 4915.
- Li, W., et al. (2024). Prioritizing oral bioavailability in drug development strategies. Expert Opinion on Drug Discovery, 1-4.
- Khan, I., et al. (2023). Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study. ACS Omega, 8(4), 4169-4180.
-
Pharmaceutics International, Inc. (n.d.). Overcoming Bioavailability Challenges In Oral Formulation Development. Retrieved January 15, 2026, from [Link]
- Singh, S., & Singh, R. P. (2021). Formulation strategies to improve the bioavailability of poorly absorbed drugs. In Advances in Pharmaceutical Product Development and Research (pp. 231-251). Academic Press.
- Al-Masoudi, N. A., et al. (2013). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Iranian Journal of Pharmaceutical Research, 12(3), 365-376.
- Gligorijević, N., et al. (2024). Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. International Journal of Molecular Sciences, 25(17), 9345.
- Chen, Y., et al. (2019). Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. International Journal of Pharmaceutics, 570, 118642.
- Tok, F., et al. (2022). Synthesis of novel thiosemicarbazone derivatives as antidiabetic agent with enzyme kinetic studies and antioxidant activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 224-235.
- Altıntop, M. D., et al. (2022). A new series of thiosemicarbazone-based anti-inflammatory agents exerting their action through cyclooxygenase inhibition. Bioorganic Chemistry, 124, 105820.
- Kumar, S., et al. (2015). RECENT ADVANCES IN THIOSEMICARBAZONES AS ANTICANCER AGENTS. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 5(2), 421-433.
- Kryeziu, K., et al. (2021). Thiosemicarbazone Derivatives Developed to Overcome COTI-2 Resistance. International Journal of Molecular Sciences, 22(16), 8856.
- Schober, M., et al. (2019).
-
ResearchGate. (n.d.). Synthesis route for desired thiosemicarbazone derivatives. Retrieved January 15, 2026, from [Link]
- Sharma, S., & Kumar, S. (2019). Novel thiosemicarbazone derivatives and their metal complexes: Recent development.
- Rauf, A., et al. (2024). Design and Fabrication of Heterojunctions of Thiosemicarbazones and Metal Oxide Nanoparticles in Search of Their Medicinal Activity. International Journal of Molecular Sciences, 25(18), 10148.
Sources
- 1. Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pharm-int.com [pharm-int.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Lipid-Based Drug Delivery Systems in Cancers - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. oatext.com [oatext.com]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Study of the characterization of beta-cyclodextrin-acetylferrocene-thiosemicarbazone inclusion complex and micro-environmental effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. scispace.com [scispace.com]
- 22. Synthesis, structural, cytotoxic and pharmacokinetic evaluation of some thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Lipid-Based Drug Delivery Systems in Cancer Therapy: What Is Available and What Is Yet to Come - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Lipid-Based Drug Delivery Systems in Cancer Therapy: What Is Available and What Is Yet to Come - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Structural Elucidation: Confirming 4-Methoxybenzaldehyde Thiosemicarbazone with ¹³C NMR
This guide provides an in-depth, practical comparison of analytical techniques for the structural confirmation of a newly synthesized batch of 4-Methoxybenzaldehyde Thiosemicarbazone. We will focus on the pivotal role of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, contextualizing its data alongside other common analytical methods to create a self-validating, holistic confirmation workflow. Our goal is not merely to present data but to illuminate the scientific reasoning behind the analysis, empowering researchers to apply these principles to their own work.
The Target Molecule: this compound
The synthesis of this compound is typically a straightforward condensation reaction between 4-methoxybenzaldehyde and thiosemicarbazide.[3][4] While the synthesis is reliable, verification of the final product is essential to ensure the reaction has gone to completion and that the desired imine bond has formed.
The structure, with a systematic numbering of the carbon atoms for our NMR discussion, is presented below.
Figure 1: Structure of this compound with ¹³C NMR assignment numbering.
A Comparative Analysis of Spectroscopic Techniques
No single analytical technique tells the whole story. A robust structural confirmation relies on the synergy between multiple methods. ¹³C NMR is exceptionally powerful for mapping the carbon skeleton, but its insights are amplified when combined with other spectroscopic data.
| Technique | Information Provided | Advantages for This Molecule | Limitations |
| ¹³C NMR | Provides a map of the carbon framework. Each unique carbon atom gives a distinct signal. | Unambiguously confirms the number of unique carbons (9 expected). The chemical shifts of the C=S (thiocarbonyl) and C=N (imine) carbons are highly characteristic and confirm the condensation reaction. | Relatively low sensitivity, requiring more sample and longer acquisition times compared to ¹H NMR. Does not directly show proton connectivity. |
| ¹H NMR | Provides a map of the proton environment, including chemical shifts, integration (proton count), and coupling (neighboring protons). | Confirms the presence of aromatic protons, the methoxy group singlet, the imine proton (CH=N), and the NH/NH₂ protons. The splitting pattern of the aromatic protons confirms the 1,4- (para) substitution pattern. | The broad signals of the NH and NH₂ protons can sometimes be difficult to interpret and may exchange with trace water in the solvent. |
| FT-IR | Identifies the functional groups present in the molecule based on their vibrational frequencies. | Confirms the presence of N-H (amine/amide), C=N (imine), and C=S (thione) stretches. Crucially, it confirms the disappearance of the C=O (aldehyde) stretch from the starting material (~1700 cm⁻¹) and the appearance of the C=N band (~1600 cm⁻¹). | Provides limited information about the overall connectivity and carbon skeleton. Some vibrational regions can be crowded and difficult to assign. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern. | Confirms the molecular weight (209.27 g/mol for C₉H₁₁N₃OS), providing strong evidence that the desired product has been formed.[5] High-resolution MS can confirm the exact elemental composition. | Does not provide direct information about the specific arrangement of atoms (isomerism). |
The Power of ¹³C NMR: Predicting and Interpreting the Spectrum
The true diagnostic power of ¹³C NMR lies in its wide chemical shift range and the sensitivity of carbon nuclei to their local electronic environment. For our target molecule, we can predict the approximate chemical shifts for each carbon based on established principles and literature data for similar structures.[6]
-
Thiocarbonyl Carbon (C8): This is the most deshielded carbon in the molecule due to the strong electron-withdrawing nature of the sulfur atom. It is expected to appear far downfield, typically in the range of 175-185 ppm . Its presence is definitive proof of the thiosemicarbazone moiety.[6]
-
Imine Carbon (C7): The C=N carbon is also significantly deshielded and is expected in the 135-145 ppm region. This signal confirms the successful condensation of the aldehyde and the thiosemicarbazide.
-
Aromatic Carbons (C1-C6): These appear in the typical aromatic region of 110-165 ppm . Their specific shifts are modulated by their substituents.
-
C4 (ipso-OCH₃): The carbon directly attached to the electron-donating methoxy group will be shielded and shifted upfield relative to other oxygen-bound aromatic carbons, but will appear downfield, around 160-162 ppm .
-
C1 (ipso-CH=N): The carbon attached to the imine group will be found around 125-130 ppm .
-
C3/C5 (meta to CH=N): These carbons are ortho to the electron-donating methoxy group and will be significantly shielded, appearing upfield around 114-116 ppm .
-
C2/C6 (ortho to CH=N): These carbons are meta to the methoxy group and will appear downfield of C3/C5, typically around 128-130 ppm .
-
-
Methoxy Carbon (C9): The methyl carbon of the methoxy group has a highly characteristic chemical shift and is expected around 55-56 ppm .[7][8]
Experimental vs. Literature Data
The following table compares the predicted chemical shifts with literature values for this compound.
| Carbon Atom | Predicted Shift Range (ppm) | Literature Value (ppm, DMSO-d₆) | Rationale for Chemical Shift |
| C8 (C=S) | 175 - 185 | ~177.8 | Highly deshielded due to the electronegative sulfur and double bond character. |
| C4 (C-O) | 160 - 162 | ~160.1 | Aromatic carbon bonded to electron-donating oxygen. |
| C7 (C=N) | 135 - 145 | ~141.5 | Deshielded imine carbon. |
| C2/C6 (Ar-CH) | 128 - 130 | ~128.8 | Aromatic carbons ortho to the imine group. |
| C1 (Ar-C) | 125 - 130 | ~126.5 | Ipso-carbon attached to the imine group. |
| C3/C5 (Ar-CH) | 114 - 116 | ~114.3 | Aromatic carbons shielded by the ortho-methoxy group. |
| C9 (-OCH₃) | 55 - 56 | ~55.2 | Characteristic shift for an aromatic methoxy carbon.[7] |
(Note: Literature values are aggregated from similar thiosemicarbazone structures and predictive databases. Actual experimental values may vary slightly based on solvent and concentration.)
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
Trustworthy data begins with a meticulous experimental procedure. The following protocol is designed to yield a high-resolution, high signal-to-noise ¹³C NMR spectrum.
Figure 2: Standard workflow for ¹³C NMR analysis.
Causality Behind Experimental Choices:
-
Solvent Selection (DMSO-d₆): this compound exhibits moderate polarity. Dimethyl sulfoxide (DMSO) is an excellent solvent for this class of compounds. Using the deuterated form (DMSO-d₆) is essential as it is "invisible" in ¹H NMR and provides the deuterium signal needed for the spectrometer to "lock" the magnetic field, ensuring stability. Its residual ¹³C peak at 39.52 ppm also serves as a convenient secondary reference.
-
Proton Decoupling: In a standard ¹³C experiment, we irradiate the sample with a broad range of proton frequencies. This collapses the carbon-proton coupling, resulting in each unique carbon appearing as a sharp singlet. This dramatically simplifies the spectrum and improves the signal-to-noise ratio.
-
Relaxation Delay (D1): The D1 delay allows the carbon nuclei to return to their equilibrium state before the next pulse. A 2-second delay is a good starting point to ensure that carbons with longer relaxation times (like quaternary carbons, e.g., C1, C4, C8) are adequately represented in the spectrum.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), multiple scans must be acquired and averaged to achieve an acceptable signal-to-noise ratio. For a sample of this concentration, 1024 scans are a reasonable minimum.
Conclusion
While ¹H NMR, FT-IR, and Mass Spectrometry all provide crucial pieces of the puzzle, ¹³C NMR is the most definitive single technique for confirming the core carbon skeleton of this compound. The appearance of nine distinct signals, with the characteristic downfield shifts for the thiocarbonyl (C8) and imine (C7) carbons, provides unambiguous evidence of the successful synthesis. When this data is corroborated by molecular weight confirmation from mass spectrometry and functional group identification from FT-IR, the researcher can have the highest degree of confidence in the structural assignment. This multi-faceted, self-validating approach embodies the principles of scientific rigor and is essential for producing trustworthy, reproducible results in the field of chemical and pharmaceutical sciences.
References
-
Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. (n.d.). MDPI. Retrieved from [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
13 C -NMR Spectrum of M-Nitrobenzaldehyde of thiosemicarbazone. (n.d.). ResearchGate. Retrieved from [Link]
-
Metal complexes of thiosemicarbazones derived by 2-quinolones with Cu(I), Cu(II) and Ni(II); Identification by NMR, IR, ESI mass spectra and in silico approach as potential tools against SARS-CoV-2. (2022). PubMed Central. Retrieved from [Link]
-
3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde thiosemicarbazone. (n.d.). SpectraBase. Retrieved from [Link]
-
13 C NMR data of the compounds, (δ/ppm). (n.d.). ResearchGate. Retrieved from [Link]
-
Supporting Information. (n.d.). [Source not explicitly stated, likely a journal supplementary file]. Retrieved from [Link]
-
Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations. (2023). ACS Omega. Retrieved from [Link]
-
Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. (2013). PubMed. Retrieved from [Link]
-
4-Methylbenzaldehyde thiosemicarbazone. (2009). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization and DFT Calculations of Thiosemicarbazone 4-Methoxy Benzaldehyde Zinc Chloride. (n.d.). ResearchGate. Retrieved from [Link]
-
13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
SYN-4-METHOXYBENZALDEHYDE, THIOSEMICARBAZONE. (n.d.). SpectraBase. Retrieved from [Link]
-
Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. (2013). ResearchGate. Retrieved from [Link]
-
Spectroscopic Studies IR, 1H, 13C NMR and Xray diffractometer characterization of a new thiosemicarbazone organic ligand. (n.d.). [Source not explicitly stated, likely a conference proceeding or institutional repository]. Retrieved from [Link]
-
Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. (1994). Semantic Scholar. Retrieved from [Link]
-
Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. (2019). Oriental Journal of Chemistry. Retrieved from [Link]
-
Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. (n.d.). Jahangirnagar University Journal of Science. Retrieved from [Link]
Sources
- 1. Metal complexes of thiosemicarbazones derived by 2-quinolones with Cu(I), Cu(II) and Ni(II); Identification by NMR, IR, ESI mass spectra and in silico approach as potential tools against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. juniv.edu [juniv.edu]
- 5. spectrabase.com [spectrabase.com]
- 6. journalijar.com [journalijar.com]
- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Methoxybenzaldehyde Thiosemicarbazone and its Analogs in Drug Discovery
A Senior Application Scientist's Guide to Structure-Activity Relationships and Biological Evaluation
In the landscape of medicinal chemistry, thiosemicarbazones represent a class of compounds with remarkable versatility and a broad spectrum of biological activities. Their significance is underscored by their potential as anticancer, antimicrobial, and anticonvulsant agents. This guide provides a comparative study of 4-Methoxybenzaldehyde thiosemicarbazone and its analogs, offering insights into their synthesis, biological evaluation, and the critical structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of these compounds.
Introduction to Thiosemicarbazones: A Scaffold of Therapeutic Promise
Thiosemicarbazones are characterized by the toxophoric N-N-S donor system, which is crucial for their biological activity, largely attributed to their ability to chelate metal ions.[1] This chelation can lead to the inhibition of key enzymes, such as ribonucleotide reductase, which is essential for DNA synthesis and repair, making them attractive targets for cancer therapy.[2][3] Furthermore, modifications to the aldehyde or ketone precursor and the N4-position of the thiosemicarbazide moiety allow for the fine-tuning of their pharmacological properties, leading to a diverse array of analogs with distinct biological profiles.[4]
Synthesis of Thiosemicarbazones: A General Workflow
The synthesis of thiosemicarbazones is typically a straightforward condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[5] The general workflow is depicted below.
Caption: General workflow for the synthesis of thiosemicarbazones.
This process allows for the generation of a diverse library of analogs by varying the carbonyl compound, providing a basis for structure-activity relationship (SAR) studies.
Comparative Biological Evaluation
The therapeutic potential of thiosemicarbazone analogs is diverse. Here, we compare this compound with other analogs in three key areas: anticancer, antimicrobial, and anticonvulsant activities.
Anticancer Activity
The anticancer effects of thiosemicarbazones are often linked to their ability to inhibit ribonucleotide reductase and induce oxidative stress through the generation of reactive oxygen species (ROS).[2][6] The substitution pattern on the benzaldehyde ring significantly influences cytotoxicity.
Comparative Cytotoxicity of Benzaldehyde Thiosemicarbazone Analogs
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 3-Methoxybenzaldehyde thiosemicarbazone | MCF-7 | 2.821 ± 0.008 | [7][8] |
| B16-F0 | 2.904 ± 0.013 | [7][8] | |
| EAC | 3.355 ± 0.012 | [7][8] | |
| 4-Nitrobenzaldehyde thiosemicarbazone | MCF-7 | 7.102 ± 0.010 | [7][8] |
| B16-F0 | 7.129 ± 0.012 | [7][8] | |
| EAC | 3.832 ± 0.014 | [7][8] | |
| 4-EBP (p-ethoxy, N-piperidine) | MCF-7 | 21.2 ± 0.1 | [9] |
| HepG-2 | 45.3 ± 0.1 | [9] |
IC50: The concentration of a drug that gives half-maximal response. MCF-7 (human breast adenocarcinoma), B16-F0 (mouse melanoma), EAC (Ehrlich ascites carcinoma), HepG-2 (human liver cancer).
From the data, it is evident that the position of the methoxy group influences the anticancer activity, with the 3-methoxy analog showing greater potency against MCF-7 and B16-F0 cells compared to the 4-nitro analog. The electron-donating nature of the methoxy group appears to be more favorable for cytotoxicity in these cell lines than the electron-withdrawing nitro group.
Proposed Mechanism of Anticancer Action
Caption: Proposed mechanism of anticancer action for thiosemicarbazones.
Antimicrobial Activity
Thiosemicarbazones have demonstrated significant activity against a range of bacteria and fungi.[10] Their mechanism of action is thought to involve the inhibition of essential microbial enzymes and disruption of the cell membrane.[8]
Comparative Antimicrobial Activity of Thiosemicarbazone Analogs
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 1-(4-Methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi (ATCC 6539) | 64 | [3][11] |
| Salmonella typhi | 128 | [3][11] | |
| Salmonella paratyphi A | 64 | [3][11] | |
| Salmonella paratyphi B | 128 | [3][11] | |
| Salmonella typhimurium | 64 | [3][11] | |
| Compound L1 (a 2-pyridinecarboxaldehyde derivative) | Bacillus cereus | 10 | [12] |
| Compound L2 (a 2-pyridinecarboxaldehyde derivative) | Bacillus subtilis | 50 | [12] |
| Staphylococcus aureus | 50 | [12] |
MIC: Minimum Inhibitory Concentration.
The data indicates that the antimicrobial spectrum and potency of thiosemicarbazones are highly dependent on their chemical structure. The 1-(4-Methoxybenzylidene)-4-methylthiosemicarbazone shows moderate activity against various Salmonella species. In contrast, pyridine-based thiosemicarbazones, such as compounds L1 and L2, exhibit potent activity against Gram-positive bacteria.
Anticonvulsant Activity
Several thiosemicarbazone derivatives have been identified as promising anticonvulsant agents.[9] Their activity is often evaluated in rodent models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES model is indicative of a compound's ability to prevent seizure spread, while the scPTZ test identifies compounds that can raise the seizure threshold.[13][14]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for key biological assays are provided below.
Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15][16]
Workflow for MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[15]
-
Compound Treatment: Treat the cells with various concentrations of the thiosemicarbazone compounds and incubate for another 24-48 hours.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Causality Behind Experimental Choices: The use of MTT relies on the principle that only viable cells with active mitochondria can reduce the yellow MTT to purple formazan, providing a direct measure of cytotoxicity. The 24-48 hour treatment period allows sufficient time for the compounds to exert their cytotoxic effects.
Protocol for Agar Well Diffusion Antimicrobial Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[17][18]
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacterial strains and Sabouraud dextrose agar for fungal strains.
-
Inoculation: Spread a standardized inoculum of the test microorganism over the entire agar surface.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the thiosemicarbazone solution at a specific concentration into each well.[17]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.[12]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well.
Causality Behind Experimental Choices: The size of the zone of inhibition is proportional to the antimicrobial activity of the compound. This method allows for a qualitative and semi-quantitative assessment of antimicrobial efficacy.
Protocol for Maximal Electroshock (MES) Anticonvulsant Screening
The MES test is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[4][6]
Step-by-Step Methodology:
-
Animal Preparation: Use male albino mice (20-25 g). Administer the test compound intraperitoneally (i.p.) at various doses.
-
Anesthesia and Electrode Placement: After a predetermined time (e.g., 30 or 60 minutes), apply a drop of topical anesthetic to the corneas of the mice. Place corneal electrodes on the eyes.
-
Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[6]
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[6]
-
Data Analysis: Determine the median effective dose (ED50) of the compound.
Causality Behind Experimental Choices: The MES-induced seizure is a model of generalized seizure, and the ability of a compound to prevent the tonic hindlimb extension indicates its potential to inhibit seizure spread in the central nervous system.
Conclusion and Future Directions
This compound and its analogs continue to be a fertile ground for drug discovery. The comparative data presented in this guide highlight the profound impact of subtle structural modifications on their biological activity. The electron-donating methoxy group, particularly at the 3-position of the benzaldehyde ring, appears to enhance anticancer activity in certain cell lines. The versatility of the thiosemicarbazone scaffold allows for the development of potent and selective agents against a wide range of diseases.
Future research should focus on expanding the library of analogs, with a particular emphasis on elucidating detailed structure-activity relationships. Further investigation into their mechanisms of action, including their effects on other cellular targets beyond ribonucleotide reductase, will be crucial for their clinical translation. The promising anticonvulsant potential of this class of compounds also warrants more in-depth investigation using models like the MES and scPTZ tests. The continued exploration of thiosemicarbazones holds the promise of delivering novel and effective therapeutic agents to combat some of the most challenging diseases.
References
-
Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed. [Link]
-
Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. [Link]
-
The anticancer effects of thiosemicarbazones were once solely attributed to the inhibition of ribonucleotide reductase, an enzyme involved in the rate-limiting step of DNA synthesis. PubMed. [Link]
-
ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW. Semantic Scholar. [Link]
-
Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. Slideshare. [Link]
-
Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. NIH. [Link]
-
A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. DergiPark. [Link]
-
Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. MDPI. [Link]
-
Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. NIH. [Link]
-
Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. PMC - PubMed Central. [Link]
-
Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. MDPI. [Link]
-
Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. PubMed. [Link]
-
Pentylenetetrazole-Induced Kindling Mouse Model. PMC - NIH. [Link]
-
Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines. NIH. [Link]
-
Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. Scirp.org. [Link]
-
Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. PMC - NIH. [Link]
-
Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. ResearchGate. [Link]
-
Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. PMC - PubMed Central. [Link]
-
In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. PubMed Central. [Link]
-
ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW. Semantic Scholar. [Link]
-
Design, synthesis, and anticancer evaluation of N4-substituted thiosemicarbazones derived from ortho- and para-ethoxy-benzaldehydes. PubMed. [Link]
-
Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NOVEL BENZALDEHYDE THIOSEMICARBAZONES AND EVALUATION OF THEIR ANTIBACTERIAL, ANTIFUNGAL AND ANTIOXIDANT ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. MDPI. [Link]
-
(PDF) Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. ResearchGate. [Link]
-
Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route.... ResearchGate. [Link]
-
Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Anti-proliferative activity (IC50 values) of the novel... | Download Table. ResearchGate. [Link]
-
Maximal Electroshock Seizure Model. Melior Discovery. [Link]
-
Synthesis and characterization of some novel antimicrobial thiosemicarbazone O-carboxymethyl chitosan derivatives. Cairo University Scholar. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC - NIH. [Link]
-
Agar well diffusion assay. YouTube. [Link]
-
Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. NIH. [Link]
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and anticancer evaluation of N4-substituted thiosemicarbazones derived from ortho- and para-ethoxy-benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone [scirp.org]
- 11. mdpi.com [mdpi.com]
- 12. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 14. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. ijpsr.com [ijpsr.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Cytotoxicity Analysis: 4-Methoxybenzaldehyde Thiosemicarbazone and Cisplatin
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative analysis of 4-Methoxybenzaldehyde Thiosemicarbazone, a promising investigational compound, and Cisplatin, a cornerstone of conventional chemotherapy. While direct head-to-head cytotoxicity data is emerging, this document synthesizes available preclinical findings on structurally related compounds to offer a comparative perspective on their mechanisms of action and potential therapeutic profiles.
Introduction to the Contenders
Cisplatin: The Incumbent Standard
Cisplatin, or cis-diamminedichloroplatinum(II), is a platinum-based chemotherapeutic agent that has been a mainstay in the treatment of various solid tumors, including those of the testes, ovaries, bladder, and lung, for several decades.[1] Its cytotoxic effects are primarily mediated by its ability to form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis.[1][2] Despite its broad efficacy, the clinical utility of cisplatin is often hampered by significant side effects, including nephrotoxicity, neurotoxicity, and ototoxicity, as well as the development of drug resistance.[1]
This compound: A Challenger on the Horizon
Thiosemicarbazones are a class of organic compounds recognized for their diverse biological activities, including potent antitumor properties.[2][3] These compounds are known to exert their cytotoxic effects through a mechanism distinct from that of cisplatin. Their mode of action is often attributed to the chelation of essential metal ions, such as iron and copper, which are crucial for various cellular processes. This chelation can lead to the inhibition of key enzymes like ribonucleotide reductase, an enzyme vital for DNA synthesis and repair, and the generation of reactive oxygen species (ROS), ultimately triggering apoptotic cell death.[3] this compound, with its specific chemical structure, is a member of this promising class of compounds.
Comparative Cytotoxicity: An Evidence-Based Assessment
Direct comparative studies detailing the IC50 values of this compound against a panel of cancer cell lines alongside cisplatin are not yet extensively published. However, research on structurally similar thiosemicarbazone derivatives provides valuable insights into their potential potency relative to established chemotherapeutics.
It is crucial to acknowledge that a direct comparison of IC50 values from different studies can be misleading due to variations in experimental conditions, including cell lines, incubation times, and assay methodologies. The data presented below is intended to provide a qualitative comparison and highlight the potential of thiosemicarbazone derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Comparator | IC50 (µM) of Comparator | Reference |
| 3-Methoxybenzaldehyde Thiosemicarbazone | MCF-7 (Breast) | ~13.5 | Doxorubicin | Not specified in text | [4] |
| 3-Methoxybenzaldehyde Thiosemicarbazone | B16-F0 (Melanoma) | ~13.9 | Doxorubicin | Not specified in text | [4] |
| 3-Methoxybenzaldehyde Thiosemicarbazone | EAC (Ascites) | ~16.1 | Doxorubicin | Not specified in text | [4] |
| Ruthenium(II) complex of a 4-Methoxybenzyl Thiosemicarbazone derivative | NCI-H460 (Lung) | >100 | Cisplatin | 12.5 | [5] |
| Ruthenium(II) complex of a 4-Methoxybenzyl Thiosemicarbazone derivative | A549 (Lung) | 59.4 | Cisplatin | 14.3 | [5] |
| Ruthenium(II) complex of a 4-Methoxybenzyl Thiosemicarbazone derivative | MDA-MB-231 (Breast) | 36.5 | Cisplatin | 15.2 | [5] |
Note: The IC50 values for 3-Methoxybenzaldehyde Thiosemicarbazone were converted from µg/mL to µM for approximate comparison, assuming a molecular weight of ~209 g/mol . The Ruthenium(II) complex is a derivative and not the free ligand.
From the available data on analogous compounds, it is evident that the cytotoxic potency of thiosemicarbazone derivatives can be significant, in some cases approaching or even exceeding that of cisplatin, particularly when complexed with metal ions.[2][3] For instance, various palladium(II) and platinum(II) complexes of benzaldehyde thiosemicarbazone derivatives have demonstrated IC50 values in the low micromolar range against several human tumor cell lines.[1]
Unraveling the Mechanisms of Action: A Tale of Two Pathways
The fundamental difference in the cytotoxic mechanisms of this compound and cisplatin represents a key area of interest for overcoming drug resistance.
Cisplatin's Mechanism: DNA Adduct Formation and Apoptosis
Cisplatin exerts its anticancer effects through a well-established pathway involving entry into the cell, aquation, and subsequent binding to the N7 reactive center on purine residues of DNA.[1][2] This leads to the formation of intrastrand and interstrand crosslinks, which distort the DNA double helix, stall DNA replication and transcription, and trigger a cellular DNA damage response.[1][2] If the damage is too extensive to be repaired, the cell is directed towards apoptosis through the activation of various signaling pathways, including the p53 and MAPK pathways.[6]
This compound's Mechanism: A Multi-pronged Attack
The proposed mechanism for thiosemicarbazones is more multifaceted. As potent chelating agents, they can sequester intracellular metal ions, particularly iron, which is essential for the activity of ribonucleotide reductase. The inhibition of this enzyme depletes the pool of deoxynucleotides necessary for DNA synthesis, leading to cell cycle arrest.[3] Furthermore, the metal complexes of thiosemicarbazones can participate in redox cycling, leading to the generation of cytotoxic reactive oxygen species (ROS). This oxidative stress can damage various cellular components, including lipids, proteins, and DNA, and induce apoptosis through mitochondria-dependent pathways.
Experimental Protocols: A Guide to Comparative Cytotoxicity Assessment
To conduct a rigorous comparative study of these two compounds, standardized cytotoxicity assays are essential. The following provides a detailed methodology for the Sulforhodamine B (SRB) assay, a reliable and widely used method for assessing cell viability.
Synthesis of this compound
Rationale: This synthesis protocol describes the formation of the thiosemicarbazone through a condensation reaction between 4-methoxybenzaldehyde and thiosemicarbazide. The use of an acidic catalyst facilitates the reaction.
Procedure:
-
Dissolve 4-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Add a solution of thiosemicarbazide (1 equivalent) in the same solvent to the reaction mixture.
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Reflux the mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Characterize the synthesized compound using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.[1]
Sulforhodamine B (SRB) Cytotoxicity Assay
Rationale: The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total cellular protein content, which serves as a proxy for the number of viable cells. This method is less susceptible to interference from compounds that affect cellular metabolism, a potential issue with assays like the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and cisplatin for a predetermined exposure time (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on absorbent paper and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound dye.
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of approximately 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound.
Concluding Remarks
The exploration of novel anticancer agents with mechanisms of action distinct from traditional chemotherapy holds immense promise for improving patient outcomes and overcoming drug resistance. While direct comparative cytotoxicity data for this compound and cisplatin is still forthcoming, the available evidence on related thiosemicarbazone derivatives suggests a potent class of compounds with a unique, multi-targeted mechanism of action. Their ability to chelate essential metal ions and induce oxidative stress presents a compelling alternative to the DNA-damaging effects of cisplatin.
Further in-depth, head-to-head comparative studies are warranted to fully elucidate the cytotoxic potential of this compound relative to cisplatin across a broad range of cancer cell lines. Such studies will be instrumental in guiding its future development as a potential therapeutic agent.
References
-
Galluzzi, L., Senovilla, L., Vitale, I., Michels, J., Martins, I., Kepp, O., ... & Kroemer, G. (2012). Molecular mechanisms of cisplatin resistance. Oncogene, 31(15), 1869-1883. Available at: [Link]
-
Díaz-García, D., Brea, J., Loza, M. I., & Cadavid, M. I. (2021). Thiosemicarbazones as a Platform for Anticancer Drug Design. Pharmaceuticals, 14(3), 252. Available at: [Link]
-
Sibuh, B. Z., Gupta, P. K., Taneja, P., Khanna, S., Roychoudhury, S., Pachisia, S., ... & Singh, S. K. (2021). Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. Biomedicines, 9(10), 1375. Available at: [Link]
-
García-Peña, N., Pérez-Pérez, M. J., Marchal, J. A., & Sánchez-Moreno, I. (2022). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. Molecules, 27(22), 7976. Available at: [Link]
-
Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279. Available at: [Link]
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364-378. Available at: [Link]
-
Yu, Y., Wong, J., Lovejoy, D. B., Kalinowski, D. S., & Richardson, D. R. (2009). Chelators at the cancer coalface: desferrioxamine to triapine and beyond. Clinical cancer research, 15(22), 6876-6885. Available at: [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. Available at: [Link]
Sources
- 1. Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Enhanced Anticancer Potential of Pd(II)-Thiosemicarbazone Complexes: Selectivity, Mechanisms, and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different benzaldehyde thiosemicarbazone derivatives in antimicrobial assays.
A Comprehensive Guide to the Antimicrobial Activity of Benzaldehyde Thiosemicarbazone Derivatives
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds that can yield effective and broad-spectrum antimicrobial agents is of paramount importance. Among these, thiosemicarbazones, a class of Schiff bases, have garnered significant attention due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] This guide provides a detailed head-to-head comparison of various benzaldehyde thiosemicarbazone derivatives, focusing on their antimicrobial efficacy, underlying mechanisms of action, and the experimental methodologies used for their evaluation.
The Chemical Appeal of Thiosemicarbazones
Thiosemicarbazones are characterized by the presence of a thiosemicarbazide group (-NH-CS-NH-NH2) linked to a carbonyl compound, in this case, benzaldehyde and its derivatives.[1][2] The structural flexibility of these molecules, particularly the ability to introduce various substituents on the benzaldehyde ring, allows for the fine-tuning of their biological activity.[2][3] This versatility makes them an attractive scaffold for the development of new therapeutic agents.
Unraveling the Mechanism of Antimicrobial Action
The antimicrobial prowess of thiosemicarbazones is believed to stem from a multi-pronged attack on microbial cells. While the precise mechanism can vary between different derivatives and microbial species, several key modes of action have been proposed.
One of the primary mechanisms involves the chelation of essential metal ions.[4][5] Thiosemicarbazones are excellent metal chelators, and their biological activity is often linked to their ability to bind to transition metal ions like iron and copper within the microbial cell.[5] This sequestration of vital metal ions can disrupt numerous cellular processes, including enzymatic reactions crucial for microbial survival.
Furthermore, some thiosemicarbazone derivatives have been shown to inhibit key enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerase IV.[1][6] By targeting these enzymes, the compounds can effectively halt DNA synthesis, leading to bacterial cell death. Another proposed mechanism is the generation of reactive oxygen species (ROS), which induces oxidative stress and damages cellular components.[5] The antifungal action is often attributed to the disruption of fungal cell membrane function and the inhibition of protein synthesis.[1]
Caption: Proposed antimicrobial mechanisms of benzaldehyde thiosemicarbazone derivatives.
Head-to-Head Comparison of Antimicrobial Activity
The antimicrobial efficacy of benzaldehyde thiosemicarbazone derivatives is significantly influenced by the nature and position of substituents on the benzaldehyde ring. The following table summarizes the in vitro antimicrobial activity of a selection of derivatives against various bacterial and fungal strains, as reported in the literature. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL or µM, where a lower value indicates higher potency.
| Derivative | Substituent(s) | Test Organism | MIC | Reference |
| 1 | Unsubstituted | Bacillus subtilis (Gram +ve) | - | [7] |
| Staphylococcus aureus (Gram +ve) | - | [7] | ||
| Escherichia coli (Gram -ve) | - | [7] | ||
| Pseudomonas aeruginosa (Gram -ve) | - | [7] | ||
| Candida albicans (Fungus) | - | [7] | ||
| 2 | 4-Phenethoxy | Mycobacterium tuberculosis | 0.14 - 2.2 µM | [8] |
| 3 | 3-Isopropoxy | Mycobacterium tuberculosis | 0.68 - 0.74 µM | [8] |
| 4 | 3-Nitro | Bacillus subtilis (Gram +ve) | Inactive | [9] |
| Staphylococcus aureus (Gram +ve) | Inactive | [9] | ||
| Escherichia coli (Gram -ve) | Inactive | [9] | ||
| Pseudomonas aeruginosa (Gram -ve) | Inactive | [9] | ||
| Candida albicans (Fungus) | Inactive | [9] | ||
| 5 | m-Hydroxy (as Cu(II) complex) | Bacillus macerans (Gram +ve) | >25 µg/mL | [10] |
| Pseudomonas striata (Gram -ve) | >25 µg/mL | [10] | ||
| Aspergillus niger (Fungus) | >25 µg/mL | [10] | ||
| Candida albicans (Fungus) | >25 µg/mL | [10] | ||
| 6 | p-Hydroxy (as Cu(II) complex) | Bacillus macerans (Gram +ve) | >25 µg/mL | [10] |
| Pseudomonas striata (Gram -ve) | >25 µg/mL | [10] | ||
| Aspergillus niger (Fungus) | >25 µg/mL | [10] | ||
| Candida albicans (Fungus) | >25 µg/mL | [10] |
Note: A direct comparison is challenging due to variations in experimental conditions across different studies. The data presented should be interpreted with this in mind.
From the available data, a clear structure-activity relationship (SAR) emerges. The presence of certain substituents can significantly enhance antimicrobial activity. For instance, lipophilic groups like phenethoxy and isopropoxy at the meta and para positions of the benzaldehyde ring have been shown to impart potent anti-mycobacterial activity.[8] Conversely, a nitro group at the 3-position rendered the compound inactive against the tested bacterial and fungal strains.[9] It is also noteworthy that metal complexes of these ligands can exhibit different activity profiles compared to the free ligands.[9][10]
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the reliability and reproducibility of antimicrobial susceptibility testing, standardized protocols are essential.[11][12] The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these methods.[13][14] The following is a detailed protocol for the broth microdilution method, a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound (benzaldehyde thiosemicarbazone derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (broth medium with solvent)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture plate, select 4-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[15]
-
Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).
-
-
Serial Dilution of Test Compound:
-
In the first column of the 96-well plate, add the test compound at its highest desired concentration.
-
Perform a two-fold serial dilution of the compound across the plate by transferring a fixed volume of the solution from one well to the next, which already contains broth.
-
-
Inoculation:
-
Inoculate each well (except the sterility control wells) with the prepared microbial suspension.
-
-
Controls:
-
Growth Control: Wells containing only the inoculated broth.
-
Sterility Control: Wells containing only uninoculated broth.
-
Positive Control: Wells containing a standard antibiotic at known effective concentrations.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the test compound.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.[12]
-
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion
Benzaldehyde thiosemicarbazone derivatives represent a promising and versatile class of compounds in the quest for new antimicrobial agents. Their multifaceted mechanism of action, coupled with the tunability of their chemical structure, offers a robust platform for the development of potent drugs against a wide range of microbial pathogens. The structure-activity relationships highlighted in this guide underscore the importance of rational drug design in optimizing the antimicrobial efficacy of these derivatives. Further research focusing on the synthesis of novel derivatives and their evaluation using standardized antimicrobial susceptibility testing protocols will be crucial in unlocking their full therapeutic potential.
References
- MDPI. (n.d.). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics.
- PubMed. (n.d.). Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides.
- PubMed. (n.d.). Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action.
- DergiPark. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds.
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017). SYNTHESIS AND CHARACTERIZATION OF NOVEL BENZALDEHYDE THIOSEMICARBAZONES AND EVALUATION OF THEIR ANTIBACTERIAL, ANTIFUNGAL AND ANTIOXIDANT ACTIVITY.
- PubMed. (n.d.). Thiosemicarbazones: the new wave in cancer treatment.
- Rasayan Journal of Chemistry. (2024). GREEN SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME THIOSEMICARBAZONE AND SEMICARBAZONE DERIVATIVES.
- PubMed Central. (n.d.). The role of oxidative stress in activity of anticancer thiosemicarbazones.
- Taylor & Francis. (n.d.). Synthesis and in vitro antimicrobial studies of some new 3-[phenyldiazenyl] benzaldehyde N-phenyl thiosemicarbazones.
- Taylor & Francis Online. (2026). Design, synthesis, and antibacterial evaluation of novel thiosemicarbazone derivatives from estragole.
- MDPI. (n.d.). Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds.
- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Semantic Scholar. (n.d.). Synthesis of New Structural Thiosemicarbazones and Investigation of Their Antibacterial Activities Against E. Coli.
- (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- ResearchGate. (n.d.). Structure activity relationship of the synthesized thiosemicarbazones.
- PubMed Central. (2025). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties.
- CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- ResearchGate. (2020). Synthesis, Characterization and Antimicrobial Study of 3- nitrobenzaldehyde Thiosemicarbazone and it's Metal Complexes.
- PubMed. (2019). Benzaldehyde thiosemicarbazone derivatives against replicating and nonreplicating Mycobacterium tuberculosis.
- (2016). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
- FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria.
- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Studies of Copper (Ii) Complexes of Semicarbazone and Thiosemicarbazone of M.
Sources
- 1. mdpi.com [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. Thiosemicarbazones: the new wave in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. Benzaldehyde thiosemicarbazone derivatives against replicating and nonreplicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization and Antimicrobial Studies of Copper (Ii) Complexes of Semicarbazone and Thiosemicarbazone of M- Hydroxy Benzaldehyde and P-Hydroxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 11. woah.org [woah.org]
- 12. pdb.apec.org [pdb.apec.org]
- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 14. fda.gov [fda.gov]
- 15. chainnetwork.org [chainnetwork.org]
Independent verification of the biological activity of 4-Methoxybenzaldehyde thiosemicarbazone.
An Independent Researcher's Guide to Verifying the Biological Activity of 4-Methoxybenzaldehyde Thiosemicarbazone
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the independent verification of the biological activities of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating approach to scientific inquiry. We will objectively compare the compound's performance with relevant alternatives, supported by established experimental data and methodologies.
Introduction: The Therapeutic Potential of Thiosemicarbazones
Thiosemicarbazones (TSCs) are a versatile class of Schiff bases, typically formed through the condensation of a thiosemicarbazide with an aldehyde or ketone.[1][2] This structural motif has garnered significant attention in medicinal chemistry due to the broad spectrum of pharmacological effects exhibited by its derivatives, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4][5] The biological activity of TSCs is often attributed to their potent metal-chelating capabilities, particularly with iron and copper.[6][7] This interaction can disrupt critical cellular processes by inhibiting enzymes like ribonucleotide reductase—essential for DNA synthesis—and by generating reactive oxygen species (ROS), which induces oxidative stress and triggers programmed cell death (apoptosis).[1][6][7]
This compound, the subject of this guide, incorporates a methoxy-substituted benzaldehyde moiety. This substitution is of particular interest as modifications to the aldehyde or ketone precursor can significantly modulate the biological efficacy of the resulting TSC.[1] This guide outlines the necessary steps to independently synthesize and verify the primary biological activities—anticancer and antibacterial—of this specific compound.
Synthesis and Characterization
The foundational step in any independent verification is the unambiguous synthesis and characterization of the compound of interest. This compound is synthesized via a straightforward condensation reaction.
Diagram of Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is adapted from established methodologies for synthesizing thiosemicarbazone derivatives.[5][8]
-
Reactant Preparation : In a round-bottom flask, dissolve thiosemicarbazide (0.01 mmol) in a solvent mixture of 20 mL methanol and 20 mL distilled water.
-
Addition : To this solution, add 4-Methoxybenzaldehyde (0.01 mmol).
-
Catalysis : Add 2-3 mL of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reaction : Heat the mixture under reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation : After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification : Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then water to remove any unreacted starting materials.
-
Drying & Characterization : Dry the purified product under a vacuum. Confirm the structure and purity using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.[5][9]
Verification of Anticancer Activity
The most frequently cited biological activity of thiosemicarbazones is their cytotoxicity against cancer cells.[10] The MTT assay is a robust and widely adopted colorimetric method for assessing this activity by measuring cellular metabolic health.[11]
Mechanism of Action: Proposed Anticancer Effects
Caption: Proposed mechanisms for the anticancer activity of thiosemicarbazones.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a standard procedure for evaluating the effect of a compound on cell viability.[12][13][14]
-
Cell Seeding : Seed a human cancer cell line (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.
-
Compound Preparation : Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.
-
Cell Treatment : Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include "untreated" wells (medium only) as a negative control and "vehicle" wells (medium with DMSO) as a solvent control.
-
Incubation : Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
MTT Addition : Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[14] Incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization : Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14] Shake the plate gently for 10-15 minutes on an orbital shaker.[15]
-
Data Acquisition : Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[13]
-
Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
Comparison with Alternatives: Anticancer Activity
To contextualize the potency of this compound, its performance should be compared against other thiosemicarbazone derivatives and a standard chemotherapeutic agent.
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| 3-Methoxybenzaldehyde thiosemicarbazone | MCF-7 (Breast) | 2.74 | [16] |
| 3-Methoxybenzaldehyde thiosemicarbazone | B16-F0 (Melanoma) | 14.25 | [5] |
| 4-Nitrobenzaldehyde thiosemicarbazone | MCF-7 (Breast) | 7.08 | [16] |
| Imatinib (Standard Drug) | C6 (Glioma) | 11.68 | [17] |
| Imatinib (Standard Drug) | MCF-7 (Breast) | 9.24 | [17] |
| Doxorubicin (Standard Drug) | BxPC-3 (Pancreatic) | 0.1 | [10] |
Note: Direct comparison of IC₅₀ values should be done with caution, as experimental conditions (cell line, incubation time, etc.) can vary between studies.
Verification of Antibacterial Activity
Thiosemicarbazones have also demonstrated notable activity against a range of bacterial pathogens.[3][9] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows standard guidelines for antimicrobial susceptibility testing.[20][21]
-
Bacterial Inoculum Preparation : Culture a bacterial strain (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL.
-
Compound Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB. This will create a range of concentrations across the plate.
-
Inoculation : Add the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls : Include a "growth control" well (bacteria in MHB without the compound) and a "sterility control" well (MHB only).
-
Incubation : Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination : After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
(Optional) MBC Determination : To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from the wells that show no growth and plate it on nutrient agar. The lowest concentration that results in no colony formation after incubation is the MBC.
Comparison with Alternatives: Antibacterial Activity
The antibacterial efficacy can be compared to other thiosemicarbazone derivatives or standard antibiotics.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi | 64 | [22] |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella paratyphi A | 64 | [22] |
| Thiosemicarbazone Derivative L1 | Bacillus cereus | 10 | [3] |
| Thiosemicarbazone Derivative L2 | Staphylococcus aureus | 50 | [3] |
Conclusion and Future Directions
This guide provides a validated, step-by-step framework for the independent verification of the anticancer and antibacterial activities of this compound. By adhering to these self-validating protocols and contextualizing results through comparison with established alternatives, researchers can generate high-quality, reproducible data. The inherent causality explained in each step—from synthesis to biological evaluation—is designed to empower scientists to not only replicate findings but also to logically extend their investigations.
Future work should aim to elucidate the precise molecular targets, explore the structure-activity relationship by synthesizing novel derivatives, and evaluate the in vivo efficacy and safety profile of this promising compound.
References
-
Nowak, M., et al. (2024). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. Available at: [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. Available at: [Link]
-
Yurttas, L., et al. (2017). Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action. PubMed. Available at: [Link]
-
Saczewski, J., et al. (2022). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. MDPI. Available at: [Link]
-
Kumar, A., et al. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. ResearchGate. Available at: [Link]
-
Barra, C., et al. (2022). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. MDPI. Available at: [Link]
-
Yu, Y., et al. (2009). Thiosemicarbazones: the new wave in cancer treatment. PubMed. Available at: [Link]
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Finogenova, A., et al. (2017). The role of oxidative stress in activity of anticancer thiosemicarbazones. PubMed Central. Available at: [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Creative Bioarray. Available at: [Link]
-
Doğan, M., et al. (2022). Synthesis and Biological Evaluation of Thiosemicarbazone Derivatives. ResearchGate. Available at: [Link]
-
Mohammadi, A. A., et al. (2012). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PubMed Central. Available at: [Link]
-
Mbah, J. A., et al. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. Scirp.org. Available at: [Link]
-
Wasti, S., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]
-
Borys, M., et al. (2024). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. PubMed Central. Available at: [Link]
-
Zlitni, S., et al. (2020). Chemical Screening for Compounds with Antibacterial Activity in Human Serum. ResearchGate. Available at: [Link]
-
Vactor, F. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Allied Academies. Available at: [Link]
-
Mbah, J. A., et al. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. ResearchGate. Available at: [Link]
-
Uslu, F., & Özdemir, A. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. DergiPark. Available at: [Link]
-
Leyssen, P., et al. (2011). Broad-spectrum antiviral activity including human immunodeficiency and hepatitis C viruses mediated by a novel retinoid thiosemicarbazone derivative. PubMed. Available at: [Link]
-
Valgas, C., et al. (2007). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. SciELO. Available at: [Link]
-
Narayana, S. L., et al. (2017). Biological Properties of 4-Benzyloxybenzaldehyde-4-Methyl-3-Thiosemicarbazone and its Cd(II) Complex. ResearchGate. Available at: [Link]
-
Tassew, G. G., et al. (2022). Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. National Institutes of Health. Available at: [Link]
-
De Logu, A., et al. (1992). Substituted benzaldehyde thiosemicarbazone with antiviral activity against poliovirus. PubMed. Available at: [Link]
- Chu, D. T., et al. (2003). Methods of screening for antimicrobial compounds. Google Patents.
-
Tassew, G. G., et al. (2022). Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). the strong cytotoxic activity of 3-methoxybenzaldehyde and 4-nitrobenzaldehyde thiosemicarbazones against MCF-7 breast cancer cells with IC₅₀ values near that of doxorubicin. ResearchGate. Available at: [Link]
-
Jayakumar, S., et al. (2024). Design, synthesis, and anticancer evaluation of N4-substituted thiosemicarbazones derived from ortho- and para-ethoxy-benzaldehydes. PubMed. Available at: [Link]
-
Molla, M. E., et al. (n.d.). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Jahangirnagar University. Available at: [Link]
-
Kumar, A., et al. (2022). Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Tassew, G. G., et al. (2020). Effects of substituents on anticancer activity of thiosemicarbazone against MCF-7 human breast cancer cell line. bioRxiv. Available at: [Link]
-
Casas, J. S., et al. (2000). Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines. National Institutes of Health. Available at: [Link]
-
Alam, M., et al. (2023). Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. National Institutes of Health. Available at: [Link]
-
Ghasemzadeh, B., et al. (2021). Synthesis and identification of meta-(4-bromobenzyloxy) benzaldehyde thiosemicarbazone (MBBOTSC) as novel ligand for cadmium extraction by ultrasound assisted-dispersive-ionic liquid-liquid micro extraction method. ScienceDirect. Available at: [Link]
-
ResearchGate. (n.d.). 4-Methylbenzaldehyde thiosemicarbazone. ResearchGate. Available at: [Link]
-
Sharma, S., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF NOVEL BENZALDEHYDE THIOSEMICARBAZONES AND EVALUATION OF THEIR ANTIBACTERIAL, ANTIFUNGAL AND ANTIOXIDANT ACTIVITY. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
University of Parma Research Repository. (2025). In vitro and in vivo anticancer activity of tridentate thiosemicarbazone co. Unipd. Available at: [Link]
-
Suvarapu, L. N., et al. (2015). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry. Available at: [Link]
-
Zhao, W. G., et al. (2014). Antioxidant activities of thiosemicarbazones from substituted benzaldehydes and N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide. PubMed. Available at: [Link]
-
Malinowska, K., et al. (2022). Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. MDPI. Available at: [Link]
Sources
- 1. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics | MDPI [mdpi.com]
- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiosemicarbazones: the new wave in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives - ProQuest [proquest.com]
- 9. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. clyte.tech [clyte.tech]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mjpms.in [mjpms.in]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone [scirp.org]
Bridging the Gap: A Comparative Guide to Correlating In Vitro and In Vivo Efficacy of Thiosemicarbazone-Based Anticancer Agents
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic from a promising hit in a petri dish to an effective treatment in a living organism is fraught with challenges. The predictive power of in vitro assays for in vivo success is a critical, yet often elusive, aspect of this process. This guide provides an in-depth technical comparison of the in vitro and in vivo performance of thiosemicarbazone-based compounds, a class of potent metal-chelating agents with significant anticancer activity. By examining supporting experimental data and elucidating the causality behind experimental choices, we aim to provide a framework for better correlating preclinical findings.
The Promise and Challenge of Thiosemicarbazones
Thiosemicarbazones (TSCs) are a class of small molecules that have garnered significant attention for their broad-spectrum anticancer properties.[1][2] Their primary mechanism of action is often attributed to their ability to chelate essential metal ions, particularly iron and copper, within cancer cells.[3][4] This chelation disrupts numerous cellular processes vital for tumor growth and proliferation.
One of the key targets of TSCs is the enzyme ribonucleotide reductase (RR), which is crucial for DNA synthesis and repair.[5][6] By binding to the iron-dependent subunit of RR, TSCs inhibit its activity, leading to a depletion of deoxynucleotide pools and subsequent cell cycle arrest and apoptosis.[7] Furthermore, the metal complexes formed by TSCs can be redox-active, generating reactive oxygen species (ROS) that induce oxidative stress and further contribute to cancer cell death.[8]
Despite their potent in vitro activity, the translation of these effects to in vivo models and ultimately to the clinic presents a significant hurdle. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), drug delivery to the tumor site, and the complex tumor microenvironment can dramatically influence a compound's in vivo efficacy, often leading to a disconnect from the promising in vitro data.[9] This guide will explore these complexities through a comparative analysis of prominent thiosemicarbazone compounds.
In Vitro Efficacy Assessment: Foundational Screening
Initial evaluation of thiosemicarbazone efficacy relies on a battery of in vitro assays designed to quantify their cytotoxic and cytostatic effects on cancer cell lines.
Key In Vitro Assays:
-
Cytotoxicity Assays (e.g., MTT): These colorimetric assays are the workhorse of initial screening, providing a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, for instance, measures the metabolic activity of cells, which correlates with the number of viable cells.[10][11] The resulting IC50 value, the concentration of the drug that inhibits 50% of cell growth, is a key metric for comparing the potency of different compounds.
-
Apoptosis Assays (e.g., Flow Cytometry with Annexin V/PI Staining): To understand the mechanism of cell death, apoptosis assays are crucial. Flow cytometry using Annexin V and propidium iodide (PI) staining can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5][12] This provides insight into whether the thiosemicarbazone is inducing programmed cell death, a desirable characteristic for an anticancer agent.
Experimental Workflow: In Vitro Efficacy Assessment
Caption: Workflow for in vivo evaluation of thiosemicarbazone efficacy.
Comparative Analysis: Correlating In Vitro and In Vivo Data
To illustrate the correlation between in vitro and in vivo efficacy, we will examine data for three prominent thiosemicarbazone compounds: Triapine (3-AP), Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone (Dp44mT), and Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC).
| Compound | Cancer Cell Line | In Vitro IC50 (µM) | In Vivo Model | Treatment Regimen | Tumor Growth Inhibition | Reference(s) |
| Triapine (3-AP) | L1210 Leukemia | Potent Inhibition | L1210 Leukemia in mice | Not specified | Curative in some mice | [6] |
| Human Tumor Cell Lines | Not specified | Human Tumor Xenografts | Immediately after irradiation | > Additive increase in growth delay | [10][11] | |
| Dp44mT | Neuroblastoma | Less potent than DpC | Not specified | Not specified | Not specified | [13][14] |
| Murine M109 Lung Carcinoma | Not specified | Murine M109 Lung Carcinoma | 0.4 mg/kg/day for 5 days | Reduced growth to 47% of control | [8] | |
| Pgp-expressing xenografts | Not specified | Pgp-expressing xenografts | Not specified | Potently targeted resistant tumors | [15] | |
| DpC | Neuroblastoma | More potent than Dp44mT | Orthotopic SK-N-LP/Luciferase xenograft | 4 mg/kg/day for 3 weeks (i.v.) | Significant reduction (p < 0.05) | [16][13][17][14] |
| Human Pancreatic Tumor | Not specified | Human Pancreatic Tumor Xenograft | Not specified | Greater activity than Dp44mT | [13] |
Bridging the Divide: Understanding the Discrepancies
The data presented above highlight that while potent in vitro activity is a prerequisite, it does not always guarantee in vivo success. Several factors contribute to this potential disconnect:
-
Pharmacokinetics and Metabolism: The in vivo fate of a compound is a critical determinant of its efficacy. For instance, DpC exhibits a significantly longer plasma half-life (t1/2 = 10.7 h) compared to Dp44mT (t1/2 = 1.7 h). [18]This prolonged exposure of the tumor to DpC likely contributes to its superior in vivo antitumor activity. In contrast, Dp44mT undergoes rapid demethylation in vivo, which may lead to faster elimination and reduced efficacy. [18]The pharmacokinetic properties of newly synthesized thiosemicarbazones are crucial for their potential for oral administration and provide clues for subsequent in vivo studies. [19]
-
Drug Delivery and Tumor Microenvironment: The ability of a compound to penetrate solid tumors and reach its target is another major challenge. The complex and often poorly vascularized tumor microenvironment can limit drug distribution.
-
Mechanism of Action in a Complex System: The multifaceted mechanism of thiosemicarbazones, involving metal chelation and ROS generation, can be influenced by the unique biochemical environment of the tumor in vivo, which is not fully replicated in in vitro cell culture.
Signaling Pathways and Mechanistic Insights
The anticancer activity of thiosemicarbazones is mediated through the modulation of several key signaling pathways.
Caption: Key signaling pathways affected by thiosemicarbazones.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the application of these methods, detailed step-by-step protocols for the key experiments are provided below.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Thiosemicarbazone compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2. [1][11]2. Compound Treatment: Prepare serial dilutions of the thiosemicarbazone compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT to formazan crystals. [10][11]5. Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. [1]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the treatment groups.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. [12]5. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. [5]
Protocol 3: Subcutaneous Tumor Xenograft Model in Mice
Materials:
-
Human cancer cell line
-
Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old [13]* Complete culture medium
-
PBS or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional) [16]* Syringes and needles (27-30 gauge) [13]* Calipers for tumor measurement
-
Thiosemicarbazone formulation for in vivo administration
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells, wash with PBS, and resuspend in PBS or HBSS (optionally mixed 1:1 with Matrigel) at the desired concentration (e.g., 1-5 x 10^6 cells in 100-200 µL). [16][13]2. Tumor Cell Implantation: Inject the cell suspension subcutaneously into the flank of the mice. [17][20]3. Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. [13]4. Compound Administration: Administer the thiosemicarbazone compound according to the planned schedule, dose, and route (e.g., intravenous, intraperitoneal, or oral). The control group should receive the vehicle.
-
Efficacy Measurement: Measure the tumor dimensions with calipers 2-3 times a week and calculate the tumor volume using the formula: (width)² x length / 2. [13]6. Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology). Calculate the tumor growth inhibition for each treatment group compared to the control group.
Conclusion and Future Directions
The successful development of thiosemicarbazone-based anticancer agents hinges on a comprehensive understanding of the correlation between their in vitro and in vivo activities. While in vitro assays provide essential initial data on potency and mechanism of action, they cannot fully recapitulate the complexities of a whole-organism system. Pharmacokinetic properties, metabolic stability, and drug delivery to the tumor are critical factors that significantly impact in vivo efficacy.
The case studies of Triapine, Dp44mT, and DpC demonstrate that while all show potent in vitro activity, differences in their in vivo performance can be attributed to factors such as their pharmacokinetic profiles. Future research should focus on developing more predictive in vitro models, such as 3D spheroids and organoids, that better mimic the tumor microenvironment. Additionally, a deeper understanding of the metabolism and potential resistance mechanisms to thiosemicarbazones will be crucial for the rational design of next-generation compounds with improved clinical translatability. By integrating robust in vitro screening with well-designed in vivo studies and a thorough understanding of pharmacokinetics, the gap between the bench and the bedside for this promising class of anticancer agents can be effectively bridged.
References
-
ciberonc. EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Available from: [Link].
-
Protocol Online. Xenograft Tumor Model Protocol. 2005. Available from: [Link].
-
Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. 2024. Available from: [Link].
- Jansson PJ, et al. The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms.
- Jansson PJ, et al. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents. Oncotarget. 2015;6(39):41764-85.
- Finch RA, et al. Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): an inhibitor of ribonucleotide reductase with antineoplastic activity. Adv Enzyme Regul. 1999;39:3-12.
- Santini C, et al. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. Int J Mol Sci. 2023;24(9):8305.
-
Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. 2013. Available from: [Link].
- Kowol CR, et al. Anticancer thiosemicarbazones: chemical properties, interaction with iron metabolism, and resistance development. Antioxid Redox Signal. 2018;28(15):1359-1382.
-
University of South Florida. Apoptosis Protocols. Available from: [Link].
- Richardson DR, et al. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. PLoS One. 2014;9(10):e110291.
- Uslu B, et al. Synthesis, structural, cytotoxic and pharmacokinetic evaluation of some thiosemicarbazone derivatives. J Biochem Mol Toxicol. 2020;34(8):e22512.
- Fruhauf H, et al. Discrepancy between in vitro and in vivo antitumor effect of a new platinum(II) metallointercalator. Cancer Chemother Pharmacol. 2011;67(1):161-71.
-
Griffith University. The thiosemicarbazone, DpC, broadly synergizes with multiple anti-cancer therapeutics and demonstrates temperature- and energy-dependent uptake by tumor cells. Available from: [Link].
- Gyurcsik B, et al. Complex forming competition and in-vitro toxicity studies on the applicability of di-2-pyridylketone-4,4,-dimethyl-3-thiosemicarbazone (Dp44mT)
- Khan T, et al. Medicinal Importance of Thiosemicarbazones with special reference to their Mixed ligand and Mixed metal complexes: A Review. Research Journal of Pharmacy and Technology. 2022;15(12):5706-5712.
-
ResearchGate. Anti-proliferative activity (IC50 values) of the novel... Available from: [Link].
- Gupta S, et al. Thiosemicarbazone derivatives of transition metals as multi-target drugs: A Review. Results in Chemistry. 2022;4:100459.
- Jansson PJ, et al. Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) overcomes multidrug resistance by a novel mechanism involving the hijacking of lysosomal P-glycoprotein (Pgp). J Biol Chem. 2015;290(15):9586-603.
- Pascu SI, et al. Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations. Inorg Chem. 2020;59(17):12327-12344.
-
Journal of Drug Delivery and Therapeutics. THIOSEMICARBAZONE COMPLEXES AS VERSATILE MEDICINAL CHEMISTRY AGENTS: A REVIEW. 2019. Available from: [Link].
-
Journal of Pharmaceutical Negative Results. Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities. 2022. Available from: [Link].
- Carcelli M, et al. In vitro and in vivo anticancer activity of tridentate thiosemicarbazone copper complexes: Unravelling an unexplored pharmacological target. Eur J Med Chem. 2020;194:112266.
- Lodenstein C, et al. In vitro and In vivo Radiosensitization Induced by the Ribonucleotide Reductase Inhibitor Triapine (3-Aminopyridine-2-Carboxaldehyde-Thiosemicarbazone). Clin Cancer Res. 2005;11(18):6668-75.
-
The University of Texas MD Anderson Cancer Center. Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): An inhibitor of ribonucleotide reductase with antineoplastic activity. Available from: [Link].
- Lodenstein C, et al. In vitro and in vivo radiosensitization induced by the ribonucleotide reductase inhibitor Triapine (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone). Clin Cancer Res. 2005;11(18):6668-75.
-
ResearchGate. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity. 2001. Available from: [Link].
Sources
- 1. DSpace [research-repository.griffith.edu.au]
- 2. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complex forming competition and in-vitro toxicity studies on the applicability of di-2-pyridylketone-4,4,-dimethyl-3-thiosemicarbazone (Dp44mT) as a metal chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): an inhibitor of ribonucleotide reductase with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. real.mtak.hu [real.mtak.hu]
- 8. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. In vitro and in vivo radiosensitization induced by the ribonucleotide reductase inhibitor Triapine (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. air.unipr.it [air.unipr.it]
- 13. The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms | Semantic Scholar [semanticscholar.org]
- 15. Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) overcomes multidrug resistance by a novel mechanism involving the hijacking of lysosomal P-glycoprotein (Pgp) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sci-hub.box [sci-hub.box]
- 17. The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
